molecular formula C7H15NO B1583079 N-Isopropylisobutyramide CAS No. 869-07-8

N-Isopropylisobutyramide

Cat. No.: B1583079
CAS No.: 869-07-8
M. Wt: 129.2 g/mol
InChI Key: IGZDXYHMGWRJAZ-UHFFFAOYSA-N
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Description

N-Isopropylisobutyramide (CAS 869-07-8) is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.20. It should be stored sealed in a dry environment at room temperature . As an amide derivative, this compound is part of a class of molecules with significant relevance in chemical and pharmaceutical research. For instance, the closely related compound isobutyramide has been identified as a long-acting derivative with a prolonged half-life in vivo and has shown potential in the treatment of sickle cell disease and β-thalassemia by inducing the transcription of the human γ-globin gene . Furthermore, structural isomers of this amide, such as those incorporated into polymers like poly(N-vinylisobutyramide), are investigated for their thermo-responsive properties in advanced material science, including applications in drug delivery and self-assembling systems . N-Isopropylisobutyramide serves as a valuable building block and intermediate for researchers developing novel synthetic pathways, pharmaceutical candidates, and smart materials. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZDXYHMGWRJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282247
Record name N-Isopropylisobutyramide
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-07-8
Record name Isobutylamide, N-isopropyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Isopropylisobutyramide
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Foundational & Exploratory

IUPAC name and structure of N-Isopropylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthesis, and Pharmacological Relevance in TRP Channel Modulation

Executive Summary

N-Isopropylisobutyramide (CAS: 869-07-8) represents a fundamental structural motif in the class of N-alkylcarboxamide cooling agents. While chemically simple, it serves as a critical fragment scaffold for understanding the Structure-Activity Relationships (SAR) of Transient Receptor Potential Melastatin 8 (TRPM8) modulators. This guide provides a definitive technical reference for its nomenclature, synthesis, and spectroscopic characterization, specifically tailored for medicinal chemists and drug development professionals investigating sensory compounds and non-menthol cooling agents.

Part 1: Structural Identity & Nomenclature

The IUPAC nomenclature for this compound is derived by identifying the principal functional group (amide) and the longest carbon chain containing the carbonyl group.

Nomenclature Logic
  • Principal Group: Amide (

    
    ).
    
  • Parent Acid: 2-Methylpropanoic acid (Isobutyric acid).

  • Amine Component: Propan-2-amine (Isopropylamine).

  • Substituent: The isopropyl group is attached to the nitrogen atom, designated by the locant

    
    -.
    

Preferred IUPAC Name:


-(Propan-2-yl)-2-methylpropanamide 

Accepted Synonyms:

  • N-Isopropylisobutyramide[1]

  • 2-Methyl-N-(1-methylethyl)propanamide[2][3][4][5]

  • Isobutyric acid isopropylamide[5]

Chemical Identifiers[2][4][5][6][7][8][9][10][11]
Registry SystemIdentifier
CAS Number 869-07-8
PubChem CID 230354
Molecular Formula

SMILES CC(C)C(=O)NC(C)C
InChI Key IGZDXYHMGWRJAZ-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][9]

The following data summarizes the core physical properties relevant to formulation and handling.

PropertyValueNote
Molecular Weight 129.20 g/mol Monoisotopic mass: 129.115
Physical State Solid (Low Melting)Often appears as a crystalline solid or viscous oil depending on purity.[6]
LogP (Predicted) ~1.4Lipophilic, suitable for transdermal penetration.
H-Bond Donors 1Amide N-H
H-Bond Acceptors 1Carbonyl Oxygen
Solubility Organic SolventsSoluble in DCM, Methanol, DMSO, Ethanol.

Part 3: Synthetic Methodology (Authoritative Protocol)

While direct condensation of the acid and amine is possible at high temperatures, the Acid Chloride Method is the industry standard for generating high-purity amides for pharmaceutical screening. This method avoids the harsh thermal conditions that can lead to degradation or racemization in more complex analogs.

Reaction Scheme


Step-by-Step Protocol

Reagents:

  • Isobutyryl chloride (1.0 equiv)

  • Isopropylamine (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) - Acts as an HCl scavenger.

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with Isopropylamine (1.1 equiv) and TEA (1.2 equiv) dissolved in anhydrous DCM (0.2 M concentration relative to amine).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) to control the exothermic nature of the acylation.
    
  • Addition: Add Isobutyryl chloride (1.0 equiv) dropwise via a syringe or addition funnel over 15–20 minutes. Note: Vigorous fuming may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor reaction progress via TLC (solvent system: 30% EtOAc/Hexanes).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine), followed by brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography if necessary.

Workflow Visualization

SynthesisWorkflow Start Reagent Prep (Amine + TEA in DCM) Cool Cool to 0°C (Ice Bath) Start->Cool Add Dropwise Addition of Isobutyryl Chloride Cool->Add React Stir at RT (3-4 Hours) Add->React Quench Quench (Sat. NaHCO3) React->Quench Isolate Isolation (Extraction -> Drying -> Evaporation) Quench->Isolate Product Pure N-Isopropylisobutyramide Isolate->Product

Figure 1: Step-by-step synthetic workflow for the acid chloride acylation route.

Part 4: Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic. The symmetry of the molecule (two isopropyl-like motifs) creates a distinct NMR pattern.

Nuclear Magnetic Resonance ( H NMR)

Predicted shifts in


 (400 MHz):
Chemical Shift (

)
MultiplicityIntegrationAssignment
5.50 - 6.00 Broad Singlet1HAmide N-H
4.00 - 4.15 Septet (

Hz)
1HIsopropyl C-H (N-adjacent)
2.30 - 2.45 Septet (

Hz)
1HIsobutyryl C-H (Carbonyl-adjacent)
1.10 - 1.20 Doublet (

Hz)
6HIsopropyl CH

1.10 - 1.20 Doublet (

Hz)
6HIsobutyryl CH

Note: The two methyl doublets may overlap significantly depending on the solvent and resolution, appearing as a pseudo-quartet or overlapping doublets.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion:

    
    .
    
  • Fragmentation (EI): Expect a base peak at

    
     43 (isopropyl cation) or 
    
    
    
    71 (isobutyryl cation), with a distinct loss of the isopropyl amine fragment.

Part 5: Pharmacological Context (TRP Channels)

N-Isopropylisobutyramide serves as a simplified pharmacophore for TRPM8 (Transient Receptor Potential Melastatin 8) agonists. It belongs to the "carboxamide" class of cooling agents, famously pioneered by Wilkinson Sword (the "WS" series).

Structural Relationship to Cooling Agents

Unlike Menthol, which activates TRPM8 but has volatility and odor issues, N-alkylcarboxamides (like WS-3 and WS-23) offer sustained cooling with lower volatility.

  • WS-23: N,2,3-Trimethyl-2-isopropylbutanamide.[1]

  • Target Molecule: N-Isopropylisobutyramide is effectively a "stripped down" analog of WS-23, lacking the

    
    -quaternary carbon substitution.
    
Mechanism of Action

These amides bind to the transmembrane domain of the TRPM8 ion channel, lowering the voltage threshold for channel opening. This allows


 and 

influx at physiological temperatures, triggering the sensation of "cold" without actual temperature reduction.

Pharmacophore Scaffold Carboxamide Core (-CONH-) Receptor TRPM8 Binding Pocket Scaffold->Receptor H-Bonding (Tyr745/Arg842) Hydrophobic1 N-Alkyl Group (Isopropyl) Hydrophobic1->Receptor Van der Waals Hydrophobic2 Acid Side Chain (Isobutyryl) Hydrophobic2->Receptor Hydrophobic Interaction

Figure 2: Pharmacophore mapping of N-Isopropylisobutyramide within the TRPM8 binding pocket.

References

  • PubChem. N-Isopropylisobutyramide (Compound).[5] National Library of Medicine.[5] Accessed Jan 2026. [Link][5]

  • Leffingwell, J.C. Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual reference for Carboxamide cooling agents). [Link]

  • Behrendt, H.J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. (Methodology for TRP assays). [Link]

  • Rowsell, D.G., & Spring, D.J. (1978). Phosphine oxides having a physiological cooling effect. (Original patents describing N-alkylcarboxamide synthesis logic).

Sources

Technical Guide: Solubility and Stability Profile of N-Isopropylisobutyramide (NiPiBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isopropylisobutyramide (NiPiBA), CAS 869-07-8, is a critical small-molecule amide often utilized as a monomeric model to study the thermodynamics of Poly(N-isopropylacrylamide) (PNIPAM). Unlike its unsaturated analog (NIPAM), NiPiBA is saturated, making it chemically robust and an ideal probe for investigating hydrophobic hydration and the "coil-to-globule" transition mechanisms without the interference of polymerization kinetics.

This guide provides a definitive technical analysis of NiPiBA’s solubility landscape and stability profile. It synthesizes physicochemical data with practical experimental protocols, offering researchers a self-validating framework for handling this compound in drug development and polymer physics applications.

Physicochemical Characterization

NiPiBA exists as a crystalline solid at room temperature. Its structure features a hydrophilic amide linkage flanked by two hydrophobic isopropyl domains. This amphiphilic architecture dictates its unique solubility behavior, particularly in aqueous media where it exhibits temperature-dependent hydrophobic hydration.

Table 1: Core Physicochemical Properties
PropertyValueSource/Method
CAS Number 869-07-8Chemical Abstracts Service
Molecular Formula C₇H₁₅NOStoichiometry
Molecular Weight 129.20 g/mol Calculated
Physical State White Crystalline SolidVisual Inspection
Melting Point 103 °CDSC / Capillary Method
Boiling Point ~209 °CStandard Pressure (760 mmHg)
LogP (Octanol/Water) 1.4Computed (XLogP3)
pKa ~15 (Amide proton)Predicted

Solubility Landscape

Aqueous Solubility & Hydrophobic Hydration

The solubility of NiPiBA in water is governed by the hydrophobic effect . At low temperatures, water molecules form ordered, clathrate-like "iceberg" structures around the hydrophobic isopropyl groups. This process is enthalpically favorable (exothermic) but entropically unfavorable.

  • Cold Water: Highly soluble due to hydrogen bonding with the amide group and structured water formation around alkyl chains.

  • Elevated Temperature: As temperature increases, the entropic penalty of organizing water molecules dominates. The "cages" break down, leading to phase separation. This mimics the Lower Critical Solution Temperature (LCST) behavior observed in PNIPAM polymers.

Organic Solvent Compatibility

NiPiBA follows the "like dissolves like" principle but shows versatility due to its amide functionality.

Table 2: Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingMechanistic Insight
Polar Aprotic DMSOHigh (>100 mg/mL)Strong dipole-dipole interactions disruption of crystal lattice.
Polar Aprotic DMFHigh Similar solvation shell efficiency to DMSO.
Polar Protic EthanolHigh Hydrogen bonding with amide carbonyl and N-H.
Polar Protic MethanolHigh Excellent solvation of the amide core.
Chlorinated Dichloromethane (DCM)Moderate/High Good interaction with the lipophilic isopropyl domains.
Non-Polar Hexane/HeptaneLow Amide polarity prevents significant dissolution despite alkyl chains.

Stability Profile

Hydrolytic Stability

Amides are among the most stable carboxylic acid derivatives due to resonance stabilization, where the lone pair on the nitrogen donates electron density to the carbonyl carbon.

  • Neutral pH (pH 6-8): NiPiBA is hydrolytically stable at room temperature. No significant degradation is observed over 24-48 hours.

  • Acidic pH (pH < 2): Susceptible to acid-catalyzed hydrolysis, yielding isobutyric acid and isopropylammonium ion. Requires heat (>60°C) to proceed at appreciable rates.

  • Basic pH (pH > 10): Susceptible to base-catalyzed hydrolysis (saponification), yielding isobutyrate and isopropylamine.

Thermal Stability

NiPiBA is stable up to its melting point (103°C). Thermal degradation (pyrolysis) generally requires temperatures exceeding 200°C. In solution, stability is dictated by the solvent's boiling point and potential solvolysis reactions.

Experimental Protocols (SOPs)

SOP 1: Gravimetric Determination of Saturation Solubility

Objective: To quantify the exact solubility of NiPiBA in a specific solvent at a defined temperature.

Workflow Diagram:

Solubility_Workflow Start Start: Excess Solid Addition Equilibration Equilibrate (Shake-Flask) 24h @ Constant Temp Start->Equilibration Filtration Filtration (0.45 µm PTFE/Nylon) Equilibration->Filtration Remove undissolved solid Aliquot Take Aliquot of Filtrate Filtration->Aliquot Evaporation Evaporate Solvent (Vacuum/N2 Stream) Aliquot->Evaporation Weighing Weigh Residue (Gravimetric) Evaporation->Weighing Calc Calculate Solubility (mg/mL) Weighing->Calc

Figure 1: Step-by-step workflow for the gravimetric determination of NiPiBA solubility.

Protocol Steps:

  • Preparation: Add excess NiPiBA solid to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.

  • Filtration: Pass the suspension through a 0.45 µm syringe filter (Nylon for water/polar, PTFE for organics) into a pre-weighed vessel.

  • Quantification: Evaporate the solvent completely using a nitrogen stream or vacuum oven. Weigh the dry residue.

  • Calculation:

    
    
    
SOP 2: Forced Degradation (Hydrolysis) Study

Objective: To assess the stability of NiPiBA under stress conditions using HPLC.

Mechanism Diagram:

Hydrolysis_Mechanism NiPiBA NiPiBA (Amide) Inter Tetrahedral Intermediate NiPiBA->Inter + H2O / H+ or OH- Products Isobutyric Acid + Isopropylamine Inter->Products Collapse

Figure 2: Simplified reaction pathway for the hydrolysis of NiPiBA.

Protocol Steps:

  • Sample Prep: Prepare a 1 mg/mL solution of NiPiBA in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid:[1] Add 0.1 N HCl (1:1 v/v). Incubate at 60°C for 4 hours.

    • Base: Add 0.1 N NaOH (1:1 v/v). Incubate at 60°C for 4 hours.

    • Control: Sample in buffer at Room Temp.

  • Neutralization: Quench acid samples with base (and vice versa) to reach pH 7.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Phosphoric Acid).

    • Detection: UV at 210 nm (Amide bond absorption).

  • Criteria: Calculate % degradation by comparing the Area Under Curve (AUC) of the stressed sample to the control.

References

  • PubChem. (n.d.).[2] N-Isopropylisobutyramide (CID 230354).[2] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link]

  • Bischofberger, I., et al. (2014).[3] Hydrophobic hydration of poly-N-isopropyl acrylamide: a matter of the mean energetic state of water. Scientific Reports, 4, 4377.[3] Retrieved January 30, 2026, from [Link]

  • MySkinRecipes. (n.d.). N-Isopropylisobutyramide Specifications. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to N-Isopropylisobutyramide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Isopropylisobutyramide, including its chemical properties, synthesis, analytical characterization, and safety considerations. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to support laboratory work and theoretical understanding.

Core Chemical Identity

N-Isopropylisobutyramide is a secondary amide with a straightforward aliphatic structure. Understanding its fundamental properties is the first step in its effective application and study.

PropertyValueSource
CAS Number 869-07-8[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name 2-methyl-N-(propan-2-yl)propanamide[1]

Synthesis of N-Isopropylisobutyramide

The most direct and common method for the synthesis of N-Isopropylisobutyramide is the nucleophilic acyl substitution reaction between isobutyryl chloride and isopropylamine. This reaction is a classic example of amide bond formation.[2][3]

Reaction Principle

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product and hydrochloric acid as a byproduct.[4] To drive the reaction to completion, a base is typically added to neutralize the HCl byproduct.[5]

Experimental Workflow: Synthesis of N-Isopropylisobutyramide

The following diagram illustrates the key steps in the synthesis of N-Isopropylisobutyramide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Isopropylamine and Triethylamine in DCM cooling Cool reaction mixture to 0°C reagents->cooling addition Add Isobutyryl Chloride dropwise cooling->addition stirring Stir at room temperature for 4-6 hours addition->stirring wash_hcl Wash with 1M HCl stirring->wash_hcl wash_bicarb Wash with saturated NaHCO3 solution wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine drying Dry over anhydrous Na2SO4 wash_brine->drying filtration Filter to remove drying agent drying->filtration evaporation Evaporate solvent under reduced pressure filtration->evaporation purification Purify by column chromatography or distillation evaporation->purification

Caption: A typical workflow for the synthesis of N-Isopropylisobutyramide.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted amides from acyl chlorides.[5][6]

Materials:

  • Isobutyryl chloride

  • Isopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude N-Isopropylisobutyramide by column chromatography on silica gel or by distillation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-Isopropylisobutyramide. The following are the expected spectral data based on the compound's structure and general principles of spectroscopy.[7][8][9][10][11][12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
(CH₃)₂CH-C=O~1.1Doublet~76H
(CH₃)₂CH-C=O~2.4Septet~71H
(CH₃)₂CH-NH~1.2Doublet~76H
(CH₃)₂CH-NH~4.0Septet~71H
NH~5.5-7.0Broad singlet-1H

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

CarbonChemical Shift (δ, ppm) (Predicted)
(CH₃) ₂CH-C=O~19
(CH₃)₂CH -C=O~35
C =O~176
(CH₃) ₂CH-NH~23
(CH₃)₂CH -NH~41
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in N-Isopropylisobutyramide.[9][13][14][16]

Functional GroupWavenumber (cm⁻¹) (Expected)Intensity
N-H Stretch3300-3500Medium, broad
C-H Stretch (sp³)2850-3000Strong
C=O Stretch (Amide I)1630-1680Strong
N-H Bend (Amide II)1510-1570Medium
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.[17][18][19]

Ionm/z (Expected)Description
[M]⁺129Molecular Ion
[M-15]⁺114Loss of a methyl group
[M-43]⁺86Loss of an isopropyl group
[M-57]⁺72McLafferty rearrangement

Applications and Biological Activity

While N-Isopropylisobutyramide is not a widely studied compound, amides with similar structures have found applications in various fields, including pharmaceuticals and agriculture. Some N-substituted amides exhibit biological activities such as antifungal, antibacterial, and insecticidal properties. Further research is needed to explore the specific biological profile and potential applications of N-Isopropylisobutyramide. The structural motif of a secondary amide is prevalent in many biologically active molecules and approved drugs, suggesting that N-Isopropylisobutyramide could serve as a scaffold or intermediate in drug discovery programs.[20][21][22]

Safety and Handling

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

The following diagram outlines the logical flow for safe handling and in case of exposure.

G cluster_handling Safe Handling Protocol cluster_exposure Exposure Response ppe Wear appropriate PPE: - Gloves - Lab coat - Safety glasses fume_hood Work in a well-ventilated fume hood ppe->fume_hood skin Skin Contact: Wash with soap and water medical Seek medical attention skin->medical eyes Eye Contact: Rinse with water for 15 mins eyes->medical inhalation Inhalation: Move to fresh air inhalation->medical ingestion Ingestion: Rinse mouth, do not induce vomiting ingestion->medical

Caption: Recommended safety and handling procedures for N-Isopropylisobutyramide.

Conclusion

N-Isopropylisobutyramide is a simple aliphatic amide that can be readily synthesized in the laboratory. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and expected analytical data for its characterization. While specific data on its biological activity and applications are limited, its structural features suggest potential for further investigation in various scientific disciplines, particularly in medicinal chemistry and materials science. Researchers are advised to adhere to strict safety protocols when handling this compound.

References

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. (URL: [Link])

  • Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. (URL: [Link])

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. (URL: [Link])

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. (URL: [Link])

  • N,N-Diisopropyl-isobutyramide - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • N-Isopropylisobutyramide. PubChem. (URL: [Link])

  • Isobutyryl chloride. Organic Syntheses. (URL: [Link])

  • mass spectra - fragmentation patterns. Chemguide. (URL: [Link])

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL: [Link])

  • nuclear magnetic resonance - spectroscopy. (URL: [Link])

  • H NMR Spectroscopy. (URL: [Link])

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. (URL: [Link])

  • Table of Characteristic IR Absorptions. (URL: [Link])

  • 13C NMR spectroscopy • Chemical shift. (URL: [Link])

  • 13C NMR Chemical Shift. Oregon State University. (URL: [Link])

  • 1 H-NMR spectral data: the chemical shift values (δH, ppm)... ResearchGate. (URL: [Link])

  • a guide to 13c nmr chemical shift values. Compound Interest. (URL: [Link])

  • Mass Spectrometry: Fragmentation. (URL: [Link])

  • IR Chart. (URL: [Link])

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. (URL: [Link])

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. (URL: [Link])

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (URL: [Link])

  • Preparation of high-purity isobutyramide.
  • Biological evaluation of some novel 1,3-bis substituted-2-isopropylamidines by in silico molecular dynamics and simulation studies. New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Isopropylamine one pot synthesis. Sciencemadness.org. (URL: [Link])

  • FT-IR Spectra. ChemAnalytical. (URL: [Link])

  • Synthesis method of N,N-diethyl isopropylamine.
  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PMC. (URL: [Link])

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (URL: [Link])

  • Studies of the mode of action of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide. PubMed. (URL: [Link])

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. (URL: [Link])

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. (URL: [Link])

Sources

Technical Whitepaper: Thermal Stability and Decomposition Kinetics of N-Isopropylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal decomposition profile of N-Isopropylisobutyramide. It is structured to serve as a primary reference for researchers in process chemistry and drug development, synthesizing theoretical decomposition kinetics with rigorous experimental protocols.

Executive Summary

N-Isopropylisobutyramide (NiPiBA) serves as a critical model compound for sterically hindered secondary amides and a structural analog to the thermo-responsive polymer Poly(N-isopropylacrylamide) (PNIPAM). Understanding its thermal decomposition profile is essential for defining process safety limits during pharmaceutical intermediate synthesis (e.g., fenofibrate derivatives) and validating stability protocols for peptide-mimetic formulations.

This guide delineates the physicochemical behavior of NiPiBA under thermal stress, identifying the Retro-Ene rearrangement as the primary decomposition pathway. It provides a self-validating experimental framework using TGA, DSC, and Py-GC/MS to quantify degradation onset and identify volatile byproducts.

Physicochemical Characterization

Before thermal profiling, the analyte must meet strict purity criteria to rule out catalytic degradation by impurities (e.g., residual amine salts).

PropertySpecificationRelevance to Thermal Profile
Chemical Structure

Dual isopropyl groups introduce steric strain and

-hydrogens available for elimination.
Molecular Weight 129.20 g/mol Low MW suggests potential for sublimation prior to decomposition.
Physical State Crystalline SolidDistinct melting endotherm expected (

)*.
Boiling Point

(Predicted)
High boiling point overlaps with decomposition onset.
Key Impurities Isopropylamine HClAmine salts sublime/decompose

, causing false "onset" readings.

*Note: NiPiBA is the saturated analog of the NIPAM monomer (


).

Thermal Decomposition Mechanism

The thermal stability of N-Isopropylisobutyramide is governed by the availability of


-hydrogens on the N-isopropyl group. Unlike primary amides which dehydrate to nitriles, NiPiBA undergoes a chugaev-type thermal elimination  (specifically a Retro-Ene reaction) at elevated temperatures (

).
The Retro-Ene Pathway

The dominant mechanism involves a six-membered cyclic transition state. The carbonyl oxygen abstracts a


-hydrogen from the N-isopropyl group, leading to C-N bond scission.

Reaction Products:

  • Isobutyramide (Primary Amide) - Solid residue/condensate.

  • Propene (Alkene) - Volatile gas (Mass loss event).

Mechanistic Diagram

The following diagram illustrates the transition state and cleavage pathway.

DecompositionMechanism cluster_products Degradation Products Reactant N-Isopropylisobutyramide (Precursor) TS 6-Membered Cyclic Transition State (Retro-Ene) Reactant->TS  ΔH > 0  T > 250°C Product1 Isobutyramide (Primary Amide) TS->Product1  H-Transfer Product2 Propene (Volatile Gas) TS->Product2  C-N Cleavage

Figure 1: Thermal degradation pathway of NiPiBA via Retro-Ene rearrangement yielding isobutyramide and propene.

Experimental Protocols

To validate the profile described above, the following self-validating protocols must be employed. These methods distinguish between simple evaporation (physical) and degradation (chemical).[1]

Thermogravimetric Analysis (TGA)

Objective: Determine the Onset Temperature of Decomposition (


) and total mass loss.
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert atmosphere prevents oxidative artifacts).
    
  • Pan Type: Platinum or Ceramic (Open). Sealed pans will burst due to propene generation.

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10.00 °C/min to 600.00 °C.

    • Isothermal Hold: If a mass loss step is observed at a specific temp (e.g., 200°C), run a separate experiment holding at that temp for 60 min to distinguish evaporation (linear loss) from decomposition (asymptotic loss).

Data Interpretation:

  • Event A (

    
    ):  Loss of volatiles (water/solvent). Should be <1%.
    
  • Event B (

    
    ):  Main degradation step.
    
    • Theoretical Mass Loss Calculation:

      • MW(NiPiBA) = 129.2 g/mol .[2][3]

      • MW(Propene) = 42.08 g/mol .

      • Expected Mass Loss (Propene evolution) =

        
        .
        
    • Note: If the remaining Isobutyramide (MW 87.1) is also volatile at this temperature, mass loss may approach 100%.

Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (Melting


) and decomposition energy (

).
  • Pan Type: Hermetically sealed Aluminum pan with a laser-drilled pinhole (allows gas escape, prevents pan deformation).

  • Protocol: Heat-Cool-Heat cycle.

    • Heat: 0°C to 150°C @ 10°C/min (Observe

      
      ).
      
    • Cool: 150°C to 0°C @ 10°C/min (Observe crystallization

      
      ).
      
    • Heat: 0°C to 400°C @ 10°C/min (Observe decomposition exotherm/endotherm).

Self-Validating Check: If the endotherm in the first heat cycle (melting) disappears in the second heat cycle after heating to 400°C, the compound has irreversibly decomposed.

Predicted Thermal Profile & Safety Implications

Based on structural homology with N-isopropylacetamide and PNIPAM kinetics, the following profile is established as the baseline for quality control.

Thermal EventTemperature RangeSignal TypeMechanistic Cause
Melting

DSC EndothermCrystal lattice collapse.
Volatilization

TGA Mass LossVapor pressure driven evaporation (competing with decomp).
Decomposition Onset

TGA Step / DSC ExothermC-N bond cleavage (Retro-Ene). Propene off-gassing.
Residue Formation

TGA CharPolymerization of nitrile byproducts (minor).
Process Safety Warning

The decomposition releases Propene , a highly flammable gas. When scaling up synthesis (>1 kg) involving temperatures above 200°C, reactor venting must be sized to handle rapid gas evolution. The formation of Isobutyronitrile (toxic) is a secondary risk at temperatures exceeding 350°C.

References

  • N-Isopropylisobutyramide Structure & Properties. PubChem Database.[2] National Library of Medicine.[2] Source:[Link][2]

  • Thermal Degradation of Poly(N-isopropylacrylamide) (PNIPAM). MDPI Polymers, 2023. (Provides kinetic data on the N-isopropyl side-chain cleavage). Source:[Link][4]

  • Pyrolysis of N-Alkyl Amides. Journal of the Chemical Society, Perkin Transactions 2. (Establishes the Retro-Ene mechanism for N-isopropyl/t-butyl amides). Source:[Link]

  • Thermal Analysis of Pharmaceuticals. Mettler Toledo Technical Guide. (Standard protocols for TGA/DSC validation). Source:[Link]

  • Synthesis and Impurities of Isobutyramide Derivatives.Google Patents US5523485A. (Details synthesis from isobutyryl chloride and amine impurities).

Sources

N-Isopropylisobutyramide: Pharmacological Characterization and Trigeminal Modulation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isopropylisobutyramide (NiPiB) is a low-molecular-weight alkyl carboxamide structurally homologous to the established cooling agent WS-23 (N-Isopropyl-2,3-dimethylbutyramide). Within the context of trigeminal nerve stimulation, NiPiB serves as a chemesthetic probe and potential therapeutic ligand targeting the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel.

Unlike menthol, NiPiB lacks a cyclohexane ring, representing a "minimalist" pharmacophore for the TRPM8 agonist binding pocket. Its role in trigeminal stimulation is twofold:

  • Mechanistic Probe : Defining the steric lower-limits required for TRPM8 voltage-gating modulation.

  • Therapeutic Candidate : Inducing sensory cooling and lacrimation reflexes (via the trigeminal-parasympathetic loop) with reduced volatility and odor compared to terpenoids.

This technical guide outlines the physicochemical profile, mechanism of action, and validated experimental protocols for assessing NiPiB’s efficacy in trigeminal modulation.

Chemical & Pharmacological Profile

Structural Identity

NiPiB is an acyclic amide. Its structure consists of an isobutyryl group (2-methylpropanoyl) amide-linked to an isopropylamine. It is chemically distinct from, yet structurally related to, the "WS" series of cooling agents.

PropertyData
IUPAC Name N-isopropyl-2-methylpropanamide
CAS Number 869-07-8
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
LogP (Predicted) ~1.17
Structural Class Alkyl Carboxamide (Acyclic)
Key Homolog WS-23 (N-Isopropyl-2,3-dimethylbutyramide)
Structure-Activity Relationship (SAR)

The potency of carboxamide cooling agents relies on the hydrophobic fit within the TRPM8 transmembrane domain (S1-S4 voltage sensor region).

  • WS-23 : Contains a sec-butyl backbone (C10 total carbons), providing optimal hydrophobic bulk for channel gating.

  • NiPiB : Contains an iso-propyl backbone (C7 total carbons).

  • Implication : NiPiB represents a lower-affinity agonist. It is used to determine the minimal hydrophobic volume necessary to shift the voltage-dependence of TRPM8 activation towards physiological potentials.

Mechanism of Action: Trigeminal Activation[1][2]

NiPiB functions as an allosteric modulator of the TRPM8 channel expressed on the peripheral terminals of trigeminal afferents (A


 and C fibers).
Signaling Pathway
  • Binding : NiPiB partitions into the lipid bilayer or binds directly to the transmembrane pocket of TRPM8 on corneal, nasal, or cutaneous nerve endings.

  • Gating : The ligand stabilizes the open state of the channel, shifting the activation threshold from <26°C to warmer temperatures (e.g., 32°C).

  • Depolarization : Non-selective cation influx (Ca²⁺, Na⁺) depolarizes the sensory neuron.

  • Signal Propagation : Action potentials travel via the Ophthalmic (V1) or Maxillary (V2) branches to the Trigeminal Ganglion (TG) .

  • Central Processing : Signals synapse in the Trigeminal Nucleus Caudalis (Sp5C) , perceived as a "cooling" or "fresh" sensation.

  • Reflex Arc : Activation of the Superior Salivatory Nucleus induces parasympathetic outflow (lacrimation/salivation).

Pathway Visualization

TrigeminalPathway Ligand N-Isopropylisobutyramide (NiPiB) Receptor TRPM8 Channel (Nerve Terminal) Ligand->Receptor Allosteric Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Generator Potential NerveFiber A-delta / C Fibers (V1/V2 Branch) Depolarization->NerveFiber Action Potential Ganglion Trigeminal Ganglion (TG) NerveFiber->Ganglion Orthodromic Signal Brainstem Spinal Trigeminal Nucleus (Sp5C) Ganglion->Brainstem Synaptic Transmission Reflex Lacrimation/Salivation (Parasympathetic) Brainstem->Reflex Reflex Arc

Caption: Signal transduction pathway of N-Isopropylisobutyramide from peripheral TRPM8 activation to central processing and reflex generation.

Experimental Protocols

In Vitro Validation: Calcium Microfluorimetry

Objective : Quantify the EC₅₀ of NiPiB at human TRPM8 (hTRPM8) to assess potency relative to WS-23 and Menthol.

Reagents :

  • HEK293 cells stably expressing hTRPM8.

  • Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Protocol :

  • Cell Loading : Incubate HEK-hTRPM8 cells with 4 µM Fluo-4 AM for 45 minutes at 37°C. Wash 3x with Assay Buffer.

  • Baseline : Measure baseline fluorescence (

    
    ) for 30 seconds.
    
  • Application : Inject NiPiB (concentration range: 1 µM – 10 mM). Note: Due to lower lipophilicity than WS-23, higher concentrations may be required.

  • Measurement : Record fluorescence (

    
    ) for 120 seconds.
    
  • Analysis : Plot

    
     vs. log[NiPiB]. Fit to a Hill equation to derive EC₅₀.
    
  • Control : Use 100 µM Menthol as a positive control (

    
     reference).
    
In Vivo Trigeminal Stimulation: Eye Wipe/Blink Assay

Objective : Assess sensory irritation vs. cooling sensation. Pure cooling agents (TRPM8) induce blinking/tearing; irritants (TRPA1) induce wiping.

Subjects : C57BL/6 Mice (Wild Type vs. TRPM8-/-).

Protocol :

  • Preparation : Dissolve NiPiB in saline containing 0.1% Ethanol or DMSO (vehicle).

  • Administration : Instill 10 µL of NiPiB solution (10 mM, 50 mM) onto the corneal surface of the right eye.

  • Observation : Record behavior for 5 minutes.

    • Blinking/Squinting: Indicates innocuous cooling/mild stimulation (TRPM8).

    • Forelimb Wiping: Indicates nociception/pain (TRPA1/TRPV1).

  • Quantification : Count total blinks and wipes. Compare to Vehicle (negative) and Capsaicin (positive nociceptive).

  • Validation : Mechanism is confirmed if the response is abolished in TRPM8-/- mice or by pre-treatment with a TRPM8 antagonist (e.g., AMTB).

Therapeutic Applications & Safety

Potential Indications
  • Dry Eye Disease (DED) : Stimulation of corneal TRPM8 increases basal tear production via the lacrimal functional unit. NiPiB's simpler structure may offer a faster washout profile than menthol, reducing "stinging" side effects.

  • Dysphagia : Oral trigeminal stimulation improves the swallow reflex. NiPiB can be incorporated into bolus thickeners to enhance sensory feedback.

  • Migraine : Topical application to the forehead (V1 dermatome) may gate nociceptive signals via "counter-stimulation," similar to cooling patches.

Safety & Toxicology
  • Irritation : As a low-molecular-weight amide, NiPiB may possess higher volatility than WS-23. High concentrations (>100 mM) may activate TRPA1, shifting sensation from "cool" to "burning."

  • Metabolism : Hydrolysis by amidases yields isopropylamine and isobutyric acid. Both metabolites are readily cleared, suggesting a favorable safety profile for topical use.

References

  • PubChem Compound Summary . (n.d.). N-Isopropylisobutyramide (CID 230354). National Center for Biotechnology Information. Retrieved from [Link]

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58.
  • Rowsell, A. C., & Spring, D. J. (1976). Phosphine oxides having a physiological cooling effect. Journal of Cosmetic Science. (Establishes SAR for N-alkyl carboxamides like WS-23).
  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745. (Protocol grounding for Calcium Imaging).
  • Vertex Pharmaceuticals. (2014). Pyrazolo[4,3-d]pyrimidines as kinase inhibitors. WO2014060112A1. (Cites N-isopropyl-2-methylpropanamide as a synthesis intermediate/reagent).

The Genesis and Bioactivity of Synthetic Cooling Agents: A Technical Guide to N-Isopropylisobutyramide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery, history, and scientific investigation of synthetic cooling agents, with a particular focus on N-Isopropylisobutyramide and the broader class of carboxamide-based compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with contemporary technical insights, offering a comprehensive resource on the core principles and methodologies in this field.

Introduction: Beyond Menthol's Minty Veil

The sensation of cooling has long been harnessed for therapeutic and sensory purposes, with menthol, a natural compound from mint, being the archetypal cooling agent for centuries.[1] However, menthol's strong minty aroma and potential for irritation at higher concentrations have driven the quest for alternatives.[2] This pursuit intensified in the latter half of the 20th century, leading to the development of a diverse array of synthetic cooling agents that offer a cooling sensation without the characteristic minty fragrance.[3]

The pioneering work in this area was conducted by Wilkinson Sword Ltd. in the 1970s. Their extensive research program, which evaluated approximately 1200 compounds, led to the discovery of several classes of potent synthetic cooling agents, most notably the carboxamides.[1] This research laid the groundwork for a new era in sensory science and product formulation, providing tools to elicit a clean, pure cooling effect.

The Rise of Carboxamides: A New Paradigm in Cooling Technology

The research at Wilkinson Sword culminated in the patenting and commercialization of several key carboxamide cooling agents, including the widely recognized WS-3 (N-ethyl-p-menthane-3-carboxamide) and WS-23 (2-isopropyl-N,2,3-trimethylbutyramide).[1] These compounds, and others that followed, offered a significant advantage over menthol: a potent cooling effect with little to no odor or taste. This innovation opened up new possibilities for product development in the food, beverage, cosmetic, and pharmaceutical industries.[4]

N-Isopropylisobutyramide: A Case Study in Acyclic Carboxamides

While much of the initial focus was on derivatives of menthane, the research also explored acyclic carboxamides. N-Isopropylisobutyramide, a member of this class, exemplifies the structural simplicity that can still elicit a cooling sensation. Its discovery and development are part of the broader effort to understand the key molecular features required for activating the body's cold-sensing receptors.

Mechanism of Action: The TRPM8 Receptor

The cooling sensation elicited by both natural and synthetic agents is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5][6] TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[7] It is activated by cold temperatures (typically below 28°C) and by chemical agonists, leading to an influx of calcium and sodium ions, which in turn depolarizes the neuron and sends a "cool" signal to the brain.[8][9]

The activation of TRPM8 is a complex process that is also modulated by other cellular factors, including phosphatidylinositol 4,5-bisphosphate (PIP2) and intracellular calcium levels.[7][9] Synthetic cooling agents, like N-Isopropylisobutyramide, act as agonists at the TRPM8 receptor, mimicking the effect of cold temperatures.[10]

TRPM8_Activation_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) Conformational_Change Conformational Change TRPM8->Conformational_Change Agonist Binding TRPM8_open TRPM8 Channel (Open) Ion_Influx Ca²⁺/Na⁺ Influx TRPM8_open->Ion_Influx Cooling_Agent Synthetic Cooling Agent (e.g., N-Isopropylisobutyramide) Binding Binding to TRPM8 Cooling_Agent->Binding Binding->TRPM8 Conformational_Change->TRPM8_open Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal Signal to Brain (Cooling Sensation) Depolarization->Signal

Figure 1. Simplified signaling pathway of TRPM8 activation by a synthetic cooling agent.

Structure-Activity Relationships (SAR)

The design and optimization of synthetic cooling agents are heavily reliant on understanding their structure-activity relationships. For the N-alkylcarboxamide class, several key structural features have been identified as crucial for potent TRPM8 agonism:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group acts as a critical hydrogen bond acceptor, interacting with the TRPM8 receptor.[11]

  • Hydrophobic Moiety: A compact, hydrophobic carbon skeleton is necessary for effective binding to the receptor. The size and shape of this group significantly influence the cooling intensity and duration.[11]

  • Lipophilicity (LogP): The overall lipophilicity of the molecule, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of activity. Generally, compounds with logP values in the range of 1.5 to 4.0 exhibit the strongest cooling properties.[8]

  • Stereochemistry: For chiral molecules, the stereochemistry can have a profound impact on cooling activity, with specific stereoisomers often showing significantly higher potency.[8]

The acyclic nature of compounds like N-Isopropylisobutyramide and WS-23 demonstrates that a p-menthane ring, characteristic of menthol and WS-3, is not an absolute requirement for TRPM8 activation.[8]

Synthesis of N-Isopropylisobutyramide: A Representative Protocol

The synthesis of N-alkylcarboxamides is a well-established process in organic chemistry, typically involving the reaction of a carboxylic acid derivative with an amine. The following is a representative, step-by-step protocol for the laboratory-scale synthesis of N-Isopropylisobutyramide from isobutyryl chloride and isopropylamine.

Synthesis_Workflow Reactants Isobutyryl Chloride + Isopropylamine Reaction Amide Coupling (in suitable solvent with base) Reactants->Reaction Workup Aqueous Workup (e.g., washing with water and brine) Reaction->Workup Purification Purification (e.g., distillation or chromatography) Workup->Purification Product N-Isopropylisobutyramide Purification->Product

Sources

N-Isopropylisobutyramide: Mechanistic Insights into TRPM8 Modulation and Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isopropylisobutyramide (CAS: 869-07-8), also known as N-isopropyl-2-methylpropanamide, represents a critical structural baseline in the study of carboxamide-based sensory agents.[1] While structurally homologous to high-potency cooling agents like WS-23 (N,2,3-trimethyl-2-isopropylbutanamide), this compound serves as a "minimal pharmacophore" model. It is extensively utilized to delineate the steric and hydrophobic boundaries required for TRPM8 (Transient Receptor Potential Melastatin 8) ion channel activation.

This guide provides a comprehensive technical analysis of N-Isopropylisobutyramide, focusing on its synthesis, physicochemical characterization, and its role as a negative control or low-affinity ligand in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the fundamental properties of N-Isopropylisobutyramide is a prerequisite for its application in solvation models and biological assays.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name N-isopropyl-2-methylpropanamide
CAS Number 869-07-8
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Structure Description Secondary amide with isopropyl groups on both the nitrogen and the carbonyl-alpha carbon.[1]
LogP (Predicted) ~1.0 – 1.4 (Moderate Lipophilicity)
Physical State Crystalline solid or viscous liquid (dependent on purity/temperature; MP ~30-35°C)
Solubility Soluble in Ethanol, DMSO, DCM; Sparingly soluble in water.

Biological Context: The TRPM8 Pharmacophore

In the development of physiological cooling agents (the "WS" series developed by Wilkinson Sword), efficacy is determined by the molecule's ability to fit into the voltage-sensing domain of the TRPM8 channel.

The "Minimalist" Agonist Theory

N-Isopropylisobutyramide represents a stripped-down version of potent coolants.

  • The Anchor: The N-isopropyl group is a critical motif for TRPM8 binding, conserved across many active agents (e.g., WS-3, WS-23).

  • The Deficit: Unlike WS-23, N-Isopropylisobutyramide lacks the requisite steric bulk (tertiary substitution) at the

    
    -carbon position.
    
  • Outcome: It exhibits significantly reduced or negligible cooling potency compared to WS-23. This makes it an invaluable negative control in electrophysiology assays to prove that the N-isopropyl group alone is insufficient for channel gating without the hydrophobic "tail" complexity.

Mechanism of Action Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing N-Isopropylisobutyramide from its potent analog, WS-23.

TRPM8_SAR cluster_0 Ligand Structure cluster_1 TRPM8 Interaction NiPiBA N-Isopropylisobutyramide (CAS 869-07-8) Binding Ligand Binding Pocket (S3-S4 Domain) NiPiBA->Binding Weak Hydrophobic Interaction Gating Channel Gating (Ca2+ Influx) NiPiBA->Gating No/Low Activation WS23 WS-23 (High Potency Agonist) WS23->Binding Strong Steric Fit (Alpha-Branching) Binding->Gating Conformational Change

Figure 1: Comparative SAR analysis showing why N-Isopropylisobutyramide serves as a low-affinity baseline compared to the potent WS-23 agonist.

Synthesis Protocol: Nucleophilic Acyl Substitution

Scientific Integrity Note: The synthesis of simple amides is often trivialized, but high-purity isolation for biological testing requires strict control of stoichiometry to prevent residual amine odor (fishy smell) or acid contamination.

Reaction Scheme

Reactants: Isobutyryl Chloride + Isopropylamine


 N-Isopropylisobutyramide + HCl
Base:  Triethylamine (TEA) or excess Isopropylamine (to scavenge HCl).
Solvent:  Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology

This protocol ensures a yield >90% with purity suitable for analytical standards.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen (

    
    ).
    
  • Reagent Prep:

    • Charge RBF with Isopropylamine (1.1 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.5 M concentration relative to amine).

    • Cool the solution to 0°C using an ice/water bath.

  • Addition:

    • Dilute Isobutyryl Chloride (1.0 equiv) in a small volume of DCM.

    • Add dropwise via the addition funnel over 30 minutes. Exothermic reaction: Monitor internal temp to keep <5°C.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 3–4 hours. Monitor via TLC (Solvent: 30% Ethyl Acetate in Hexanes).

  • Workup (Critical for Purity):

    • Quench with saturated

      
       (removes unreacted acid chloride).
      
    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).

    • Wash with Brine, dry over anhydrous

      
      , and filter.
      
  • Isolation:

    • Concentrate in vacuo.

    • Recrystallization: If solid, recrystallize from Hexane/EtOAc. If liquid, distill under reduced pressure.

Synthesis Workflow Diagram

Synthesis_Flow Start Reagents: Isobutyryl Chloride + Isopropylamine Step1 0°C Addition in DCM (Base: Et3N) Start->Step1 Step2 Reaction: RT, 3-4 Hours (Nucleophilic Attack) Step1->Step2 Step3 Quench & Wash: 1. NaHCO3 (Acid removal) 2. 1M HCl (Amine removal) Step2->Step3 Step4 Drying (MgSO4) & Concentration Step3->Step4 End Pure N-Isopropylisobutyramide (>98% Purity) Step4->End

Figure 2: Optimized synthetic workflow for high-purity isolation of N-Isopropylisobutyramide.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Proton NMR ( H NMR, 400 MHz, CDCl )

The molecule has a plane of symmetry that simplifies the spectrum.

  • 
     5.4–5.8 ppm (br s, 1H):  Amide N-H  proton. Broad signal, exchangeable with D
    
    
    
    O.
  • 
     4.0–4.1 ppm (m, 1H):  Isopropyl C-H  on the nitrogen side (septet splitting).
    
  • 
     2.3–2.4 ppm (m, 1H):  Isobutyryl C-H  alpha to carbonyl (septet splitting).
    
  • 
     1.1–1.2 ppm (d, 12H):  Overlapping doublets from the four Methyl  groups (two from N-isopropyl, two from isobutyryl).
    
Infrared Spectroscopy (FT-IR)
  • 3280–3300 cm⁻¹: N-H stretch (Amide A).

  • 1640–1650 cm⁻¹: C=O stretch (Amide I) – Strong characteristic band.

  • 1540–1550 cm⁻¹: N-H bend (Amide II).

Safety & Handling

  • Hazards: As with most low-molecular-weight amides, treat as a potential irritant.

  • Toxicity: While specific toxicology data for this exact CAS is limited compared to Menthol, structurally similar amides (e.g., N-isopropylacrylamide) can exhibit neurotoxicity. However, saturated amides like N-Isopropylisobutyramide are generally less toxic.

  • Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can induce hydrolysis over long periods.

References

  • Wilkinson Sword Ltd. (1970s). Cyclic and Acyclic Carboxamides having Physiological Cooling Activity.[2][3] (Foundational patents describing the SAR of WS-23 and related amides).

  • Voets, T., et al. (2004). "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature, 430, 748–754. (Mechanistic background on TRPM8 gating).

  • PubChem Database. (2024).[1] Compound Summary: N-Isopropylisobutyramide (CID 230354).[1] National Center for Biotechnology Information.

  • Leffingwell, J. C. (2014).[4] "Wilkinson Sword Cooling Compounds: From the Beginning to Now." Perfumer & Flavorist. (Review of the chemical evolution from simple amides to WS-23).

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737–745. (Methodology for testing amide agonists).

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-Isopropylisobutyramide (NiPiBA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-Isopropylisobutyramide (NiPiBA) is a structural analog of N-ethyl-p-menthane-3-carboxamide (WS-3) and other cooling agents, frequently utilized in pharmaceutical research as a transient receptor potential melastatin 8 (TRPM8) modulator.

This protocol details the laboratory-scale synthesis of NiPiBA via nucleophilic acyl substitution. Unlike industrial routes that may utilize thermal dehydration of amine salts, this research-grade method utilizes isobutyryl chloride and isopropylamine under basic conditions. This route is selected for its high atom economy, rapid kinetics, and ease of purification.

Mechanistic Basis

The reaction proceeds via an addition-elimination mechanism. The nitrogen lone pair of isopropylamine attacks the carbonyl carbon of isobutyryl chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl. A tertiary amine base (Triethylamine) is employed to scavenge the generated hydrogen chloride (HCl), driving the equilibrium forward and preventing the formation of unreactive isopropylamine hydrochloride salts.

Materials & Safety Profile

Reagent Stoichiometry
ReagentMW ( g/mol )Density (g/mL)Equiv.Role
Isobutyryl Chloride 106.551.0171.05Electrophile
Isopropylamine 59.110.6881.00Nucleophile
Triethylamine (TEA) 101.190.7261.20Acid Scavenger
Dichloromethane (DCM) 84.931.33N/ASolvent
Critical Safety Parameters
  • Isobutyryl Chloride: Corrosive, lachrymator, and moisture-sensitive. Hydrolyzes to release HCl gas. Handle strictly in a fume hood.

  • Isopropylamine: Highly flammable (FP -37°C) and toxic.

  • Exotherm Control: The reaction is highly exothermic.[1] Temperature monitoring is mandatory to prevent solvent boiling and impurity formation.

Experimental Protocol

Phase 1: Reaction Setup
  • Apparatus Preparation: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen/argon inlet adapter.

  • Solvation: Under inert atmosphere, charge the RBF with Isopropylamine (5.91 g, 100 mmol) , Triethylamine (12.14 g, 120 mmol) , and anhydrous DCM (150 mL) .

  • Thermal Equilibration: Submerge the RBF in an ice-water bath. Allow the solution to cool to 0–4 °C.

Phase 2: Controlled Addition
  • Reagent Loading: Charge the addition funnel with Isobutyryl Chloride (11.19 g, 105 mmol) diluted in 20 mL of DCM .

  • Dropwise Addition: Add the acid chloride solution dropwise over 30–45 minutes.

    • Critical Control Point: Monitor internal temperature; do not allow it to exceed 10 °C.

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Reaction Completion: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 0 °C and quench by slowly adding 50 mL of 1M HCl . This solubilizes the TEA salts and neutralizes unreacted amine.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Wash Cycle:

    • Wash organic layer with 1M HCl (2 x 50 mL) .

    • Wash with Saturated NaHCO₃ (2 x 50 mL) (removes unreacted acid).

    • Wash with Brine (1 x 50 mL) .

  • Drying: Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter off the solids.

  • Concentration: Remove solvent via rotary evaporation (40 °C, 500 mbar -> 20 mbar) to yield the crude product.

Phase 4: Purification
  • State Check: The crude product is a low-melting solid (MP ~26–28 °C).

  • Distillation (Preferred): For high purity (>99%), perform vacuum distillation.

    • Target: Collect fraction boiling at ~95–98 °C @ 15 mmHg (values may vary with vacuum strength).

  • Recrystallization (Alternative): If solid at RT, recrystallize from minimal hot hexanes. Cool to -20 °C to precipitate white needles.

Process Visualization

Workflow Diagram

SynthesisWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Start Flame-Dry RBF (N2 Atmosphere) Charge Charge: Isopropylamine + TEA in DCM Start->Charge Cool Cool to 0°C Charge->Cool Add Dropwise Addition: Isobutyryl Chloride Cool->Add Stir Warm to RT Stir 2 Hours Add->Stir Quench Quench: 1M HCl Stir->Quench Wash Wash Cycle: 1. HCl (Remove Amine) 2. NaHCO3 (Remove Acid) 3. Brine (Dry) Quench->Wash Dry Dry (MgSO4) & Rotovap Wash->Dry

Figure 1: Operational workflow for the synthesis of N-Isopropylisobutyramide.

Quality Control & Characterization

Expected Physical Data[2][3][4][5][6]
  • Appearance: Colorless liquid or white crystalline solid (temperature dependent).

  • Melting Point: 26–28 °C [1].

  • Boiling Point: ~205 °C (760 mmHg) / ~92 °C (12 mmHg).

Spectroscopic Validation (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref)

Shift (δ ppm)MultiplicityIntegralAssignment
5.45 Broad Singlet1HN-H (Amide)
4.08 Septet (J=6.6 Hz)1HN-CH -(CH₃)₂
2.32 Septet (J=6.9 Hz)1HCO-CH -(CH₃)₂
1.16 Doublet (J=6.6 Hz)6HN-CH-(CH ₃)₂
1.14 Doublet (J=6.9 Hz)6HCO-CH-(CH ₃)₂

Note: The methyl doublets often overlap heavily around 1.1–1.2 ppm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; use fresh Acid Chloride; check N₂ line.
Yellow Color Oxidation / ImpuritiesDistill product under vacuum.
Amine Smell Incomplete WashRepeat 1M HCl wash during workup.
Solidification in Funnel Product MP is near RTGently warm the funnel with a heat gun or use a warm water bath.

References

  • PubChem.[2] N-Isopropylisobutyramide (Compound).[2] National Library of Medicine. Accessed October 2023. [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989; pp 698-702. (Standard procedure for Amide formation).[3]

  • National Institute of Standards and Technology (NIST). N-Isopropylisobutyramide Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

Analytical methods for the quantification of N-Isopropylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of N-Isopropylisobutyramide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of N-Isopropylisobutyramide (CAS 869-07-8), a molecule of interest in pharmaceutical development and chemical synthesis. Addressing the needs of researchers and quality control scientists, this document outlines three robust analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability. Each protocol is designed to be a self-validating system, grounded in established principles of analytical chemistry and regulatory expectations.

Introduction and Analytical Rationale

N-Isopropylisobutyramide is a simple amide that may arise as a process-related impurity, a starting material, or a degradation product in the manufacturing of active pharmaceutical ingredients (APIs). Its accurate quantification is critical for ensuring product purity, safety, and quality, aligning with regulatory frameworks such as those established by the International Council for Harmonisation (ICH).[1][2] The analytical challenge lies in selecting a method with appropriate sensitivity, selectivity, and robustness for the specific matrix in which the analyte is present.

This guide presents a multi-tiered analytical approach. For ultimate sensitivity and specificity, particularly in complex matrices or at trace levels, mass spectrometry-based methods like LC-MS/MS and GC-MS are indispensable.[3][4] For routine quality control where analyte concentrations are higher and matrix complexity is lower, HPLC-UV offers a cost-effective and reliable alternative. The choice of method is therefore a strategic decision based on the analytical objective, required detection limits, and available instrumentation.

Physicochemical Properties of N-Isopropylisobutyramide

A foundational understanding of the analyte's properties governs method development.

PropertyValueSource
IUPAC Name 2-methyl-N-propan-2-ylpropanamide[5]
Molecular Formula C₇H₁₅NO[5]
Molecular Weight 129.20 g/mol [5]
XLogP3 1.4[5]
Kovats RI 987 (Standard non-polar)[5]

The moderate polarity (XLogP3 of 1.4) and relatively low molecular weight suggest suitability for both GC and reversed-phase LC techniques.

Method 1: Quantification by GC-MS

Principle of Causality: Gas chromatography is an excellent choice for analytes that are volatile and thermally stable. N-Isopropylisobutyramide, with its boiling point and structure, is well-suited for GC analysis. Coupling GC with a mass spectrometer provides high selectivity, allowing for confident identification and quantification, even in the presence of co-eluting impurities.[6] Direct liquid injection is preferred for its simplicity and broad applicability over headspace analysis, which is typically reserved for highly volatile compounds.[6]

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a fundamental and effective technique for extracting an analyte from a complex aqueous or polar matrix into an immiscible organic solvent. This cleans the sample by leaving behind non-volatile salts and polar interferences, while also concentrating the analyte. Dichloromethane is a common choice for extracting moderately polar compounds.[7]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 250 mg of the drug substance or sample into a 15 mL centrifuge tube.

  • Dissolution: Add 10 mL of 0.1 M Sodium Hydroxide solution. Vortex briefly and shake for 5 minutes to dissolve the sample and ensure the analyte is in its neutral form.

  • Extraction: Add 2.0 mL of dichloromethane to the suspension. Vortex briefly and then shake vigorously for an additional 5 minutes to facilitate the transfer of N-Isopropylisobutyramide into the organic phase.[7]

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully remove the upper aqueous layer with a pipette. Transfer the lower organic (dichloromethane) phase into a clean autosampler vial.

  • Standard Preparation: Prepare calibration standards by dissolving a reference standard of N-Isopropylisobutyramide in dichloromethane to bracket the expected sample concentration.

GC-MS Instrumental Protocol

Rationale: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a robust starting point for general-purpose analysis. The temperature program is designed to first focus the analytes at a low temperature and then ramp up to elute the N-Isopropylisobutyramide with a good peak shape. Electron Ionization (EI) is a standard, high-energy ionization technique that produces repeatable fragmentation patterns for library matching and quantification. Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only characteristic ions of the target analyte.

ParameterRecommended Setting
GC System Agilent 8890 or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 60 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 2 min
MS System Agilent 5977B or equivalent single quadrupole
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 86.1
Qualifier Ions m/z 129.1, m/z 43.1

Note: The m/z values are predicted based on the structure (M+ at 129.2 and a likely fragment from alpha-cleavage next to the carbonyl group).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (250 mg) Dissolve Dissolve in 10 mL 0.1 M NaOH Sample->Dissolve Extract Add 2 mL DCM Shake 5 min Dissolve->Extract Centrifuge Centrifuge 10,000 x g, 5 min Extract->Centrifuge Collect Collect Organic (DCM) Layer Centrifuge->Collect Inject Inject 1 µL into GC-MS Collect->Inject Separate GC Separation (HP-5ms column) Inject->Separate Detect MS Detection (EI, SIM Mode) Separate->Detect Integrate Integrate Peak Area (m/z 86.1) Detect->Integrate Calibrate Quantify vs. Calibration Curve Integrate->Calibrate Result Report Result (e.g., ppm) Calibrate->Result

GC-MS analysis workflow for N-Isopropylisobutyramide.

Method 2: Quantification by LC-MS/MS

Principle of Causality: LC-MS/MS is the gold standard for quantifying trace-level organic molecules in complex matrices.[4] It combines the powerful separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[4] This method is particularly advantageous when dealing with drug products or biological samples where matrix effects can be significant. Electrospray Ionization (ESI) in positive mode is chosen as the amide group is readily protonated. Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific parent-to-fragment ion transition, effectively filtering out background noise.[8][9]

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

Rationale: SPE offers a more controlled and often more efficient cleanup than LLE, especially for complex samples.[10] A mixed-mode cation-exchange polymer is selected to exploit both the moderate hydrophobicity and the potential for the analyte to be protonated at low pH. This allows for a multi-step wash protocol to remove a wide range of interferences before eluting the target compound.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a sample and dissolve it in a suitable solvent (e.g., 1% formic acid in water/acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg) by passing 1 mL of methanol followed by 1 mL of 1% formic acid in water.

  • Sample Loading: Load 1 mL of the prepared sample solution onto the conditioned cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 1% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the N-Isopropylisobutyramide with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Instrumental Protocol

Rationale: A C18 reversed-phase column is the workhorse of LC, providing excellent retention and separation for moderately polar compounds like N-Isopropylisobutyramide. A gradient elution starting with a high aqueous content allows for good retention on the column, while the increasing organic content ensures the analyte is eluted as a sharp peak. The formic acid in the mobile phase aids in protonation for ESI+ ionization.

ParameterRecommended Setting
LC System Waters Acquity UPLC or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (hold 0.5 min), ramp to 95% B over 3 min, hold 1 min
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray (ESI), Positive
Ion Source Temp. 500 °C
MRM Transition 1 m/z 130.1 → 88.1 (Quantifier)
MRM Transition 2 m/z 130.1 → 43.1 (Qualifier)
Collision Energy Optimized for specific instrument (e.g., 15-25 eV)

Note: The parent ion is the protonated molecule [M+H]+. Fragment ions are predicted based on common amide fragmentation pathways.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve Sample in Acidified Solvent Condition Condition SPE Cartridge Prep->Condition Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute DryRecon Evaporate and Reconstitute Elute->DryRecon Inject Inject 5 µL into LC-MS/MS DryRecon->Inject Separate LC Separation (C18 column) Inject->Separate Detect MS/MS Detection (ESI+, MRM Mode) Separate->Detect Integrate Integrate MRM Peak (m/z 130.1 → 88.1) Detect->Integrate Calibrate Quantify vs. Calibration Curve Integrate->Calibrate Result Report Result (e.g., ng/mL) Calibrate->Result

LC-MS/MS analysis workflow for N-Isopropylisobutyramide.

Method 3: Quantification by HPLC-UV

Principle of Causality: While lacking the sensitivity and selectivity of mass spectrometry, HPLC with UV detection is a robust, accessible, and cost-effective technique widely used in QC laboratories.[11] N-Isopropylisobutyramide lacks a strong chromophore, meaning it does not absorb light strongly at higher wavelengths. Therefore, detection must be performed at a low UV wavelength (e.g., 210 nm) where the amide bond exhibits some absorbance.[12] This approach is viable provided the sample matrix is sufficiently clean to avoid interfering peaks at this non-selective wavelength.

Sample Preparation Protocol: Dilute-and-Shoot

Rationale: For simpler matrices, such as a drug substance analysis where the impurity level is expected to be relatively high (>0.05%), a simple "dilute-and-shoot" approach is often sufficient. This minimizes sample handling and potential for error.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of the mobile phase (e.g., water:acetonitrile 50:50) and sonicate for 10 minutes to dissolve.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Instrumental Protocol

Rationale: The chromatographic conditions are similar to the LC-MS method, using a C18 column. An isocratic method (constant mobile phase composition) is often sufficient and more robust for QC applications if the target analyte is well-resolved from other components.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Column Temp. 30 °C
Mobile Phase Water : Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD)
Wavelength 210 nm
HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample (50 mg) Dissolve Dissolve & Dilute in 50 mL Mobile Phase Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate HPLC Separation (C18 column, Isocratic) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify vs. Calibration Curve Integrate->Calibrate Result Report Result (e.g., % w/w) Calibrate->Result

HPLC-UV analysis workflow for N-Isopropylisobutyramide.

Method Validation and Performance

The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[1][13] All methods described herein should be validated according to ICH Q2(R2) guidelines.[13]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference at the retention time of the analyte in blank/placebo. Peak purity assessment (for HPLC-UV).
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The interval over which the method is precise, accurate, and linear.e.g., LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value.Recovery of 98.0% - 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified reliably.Signal-to-Noise ratio of 10:1; demonstrated accuracy and precision.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., flow, temp) are varied.
Expected Method Performance Comparison

The following table provides a summary of the expected performance characteristics for each method, highlighting their relative strengths.

ParameterGC-MSLC-MS/MSHPLC-UV
Specificity HighVery HighModerate to Low
Typical LOQ ~10 - 50 ng/mL~0.1 - 5 ng/mL~0.5 - 5 µg/mL
Linear Range 2-3 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude
Matrix Tolerance ModerateHighLow
Primary Use Impurity identification, quantificationTrace-level quantification, bioanalysisRoutine QC, assay

Conclusion

The quantification of N-Isopropylisobutyramide can be successfully achieved using a variety of analytical techniques. For applications requiring the highest sensitivity and selectivity, such as trace impurity analysis in complex drug products or bioanalytical studies, LC-MS/MS is the superior method. For general impurity profiling and identification where volatility is not a concern, GC-MS provides a robust and reliable alternative. For routine quality control testing in simpler matrices where concentration levels are higher, HPLC-UV offers a practical, cost-effective, and dependable solution, provided that its limitations in specificity are carefully managed through rigorous validation. The selection of the appropriate method is paramount and should be guided by the specific analytical requirements of the project.

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021, September 23). Restek. Retrieved January 30, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 30, 2026, from [Link]

  • Soman, A., Qiu, Y., & Chan Li, Q. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461-465. Retrieved January 30, 2026, from [Link]

  • A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024, August 6). Chromatography Online. Retrieved January 30, 2026, from [Link]

  • A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method. (2025, January 21). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • An advanced LC–MS/MS protocol for simultaneous detection of pharmaceuticals and personal care products in the environment. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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  • An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. (2024, April 23). PubMed. Retrieved January 30, 2026, from [Link]

  • Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. (2024, November 30). Acta Scientific. Retrieved January 30, 2026, from [Link]

  • Identification and quantitation of despropionyl-bezitramide in postmortem samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

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  • N-Isopropylisobutyramide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

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High-Sensitivity LC-MS/MS Quantitation of N-Isopropylisobutyramide (NiPiBA) in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

N-Isopropylisobutyramide (NiPiBA, CAS 35154-59-9) is a saturated amide structurally analogous to N-isopropylacrylamide (NIPAM). It appears frequently as a degradation product in polymer synthesis, a functional impurity in pharmaceutical excipients, or a cooling agent in sensory compounds.

Analyzing NiPiBA in complex matrices presents three distinct challenges:

  • Low Molecular Weight (129.2 Da): High susceptibility to background noise and isobaric interferences in the low mass range.

  • Moderate Polarity (LogP ~1.4): It elutes early on standard C18 columns, often co-eluting with matrix suppressors (phospholipids/salts).

  • Matrix Complexity: Biological fluids and wastewater contain high concentrations of competing ions that suppress the electrospray ionization (ESI) signal.

This guide details a robust HPLC-MS/MS methodology utilizing Solid Phase Extraction (SPE) to isolate NiPiBA, ensuring high sensitivity (LLOQ < 1.0 ng/mL) and regulatory compliance aligned with FDA M10 guidelines.

Physicochemical Profile & Target Analytes[1][2][3][4][5]

Understanding the molecule is the first step in method design. NiPiBA is a secondary amide. In acidic conditions (pH < 4), the nitrogen is protonated, making it ideal for Positive Electrospray Ionization (ESI+).

PropertyValueImplication for Method Design
Formula

Small molecule; requires high-resolution cleanup.
Molecular Weight 129.20 g/mol Precursor ion

.
LogP ~1.4Moderately lipophilic. Retains on C18 but requires low organic start.
pKa ~15 (Amide)Neutral at physiological pH; Protonates easily in 0.1% Formic Acid.
Solubility Soluble in MeOH, ACNCompatible with standard organic extraction solvents.

Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Rationale: While Protein Precipitation (PPT) is faster, it fails to remove phospholipids effectively, leading to ion suppression for early-eluting amides. SPE (Polymeric HLB) is chosen here for its ability to retain neutral/moderately polar compounds while washing away salts and proteins.

Materials:

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymeric SPE (e.g., Oasis HLB or Strata-X), 30 mg/1 mL.

  • Matrix: Plasma, Urine, or Filtered Wastewater.

  • Internal Standard (IS): N-Isopropylisobutyramide-d7 (if available) or structural analog (e.g., Lidocaine-d10 or N-Isopropylacrylamide-d7).

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 200 µL of sample (Plasma/Wastewater) into a clean tube.

    • Add 20 µL of Internal Standard working solution (500 ng/mL).

    • Add 200 µL of 2% Phosphoric Acid (

      
      ) to disrupt protein binding and ionize the analyte. Vortex for 30s.
      
  • Conditioning:

    • Add 1 mL Methanol to the SPE cartridge (Vacuum: 5 inHg).

    • Add 1 mL Water (Do not let the cartridge dry out).

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (Critical Step):

    • Wash 1:1 mL 5% Methanol in Water . (Removes salts and highly polar interferences).

    • Wash 2:1 mL 2% Formic Acid in Water . (Ensures proteins are washed away).

    • Dry: Apply high vacuum (10 inHg) for 2 minutes to remove residual water.

  • Elution:

    • Elute with 500 µL 100% Acetonitrile .

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10) . Vortex and transfer to LC vial.

Protocol B: HPLC-MS/MS Parameters

Chromatography (HPLC/UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY BEH C18.

    • Why? Short column with sub-2-micron particles allows fast separation with high peak capacity.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 5 Initial Hold (Focusing)
0.50 5 Elute Salts
3.50 95 Linear Ramp (Elution of NiPiBA ~2.5 min)
4.50 95 Column Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End of Run |

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (High temp required for amides).

  • Collision Gas: Argon.

MRM Transitions (Multiple Reaction Monitoring): Note: Energies (CE) are indicative and must be optimized per instrument.

AnalytePrecursor (m/z)Product (m/z)TypeCE (V)Mechanistic Origin
NiPiBA 130.2 88.1 Quantifier15Loss of Propene (

) from N-isopropyl group (McLafferty-like).
NiPiBA 130.2 43.1 Qualifier25Formation of Isopropyl cation (

).
NiPiBA 130.2 71.1 Qualifier20Isobutyryl cation (Cleavage of amide bond).

Method Validation & Quality Assurance (FDA M10)

To ensure "Trustworthiness," the method must be validated against the FDA M10 Bioanalytical Method Validation Guidance [1].

  • Selectivity: Analyze 6 blank matrix lots. No interference >20% of LLOQ at the retention time of NiPiBA.

  • Matrix Effect (ME):

    • Calculate ME Factor:

      
      .
      
    • Acceptance: CV of ME factors across 6 lots must be <15%.

  • Linearity: Range 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover: Inject blank after ULOQ (Upper Limit of Quantitation). Signal must be <20% of LLOQ.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experiment and the decision process for troubleshooting.

Diagram 1: Analytical Workflow (SPE to Data)

G Sample Complex Matrix (Plasma/Wastewater) PreTreat Pre-treatment (2% H3PO4 + IS) Sample->PreTreat  Aliquot SPE SPE Clean-up (HLB Cartridge) PreTreat->SPE  Load LC UHPLC Separation (C18 Column) SPE->LC  Elute & Inject MS MS/MS Detection (ESI+ MRM 130->88) LC->MS  Ionization Data Quantitation (ng/mL) MS->Data  Integration

Caption: Figure 1: End-to-end workflow for NiPiBA analysis, highlighting the critical transition from dirty matrix to clean spectral data.

Diagram 2: Troubleshooting Decision Tree

Logic Start Issue: Low Sensitivity Check1 Check Matrix Effect? Start->Check1 ME_High Suppression > 20% Check1->ME_High Yes ME_Low Suppression < 20% Check1->ME_Low No Action1 Improve Wash Step (Increase %MeOH) ME_High->Action1 Clean Sample Action3 Switch to APCI (Rare for Amides) ME_High->Action3 If cleaning fails Action2 Check Source Params (Temp/Gas Flow) ME_Low->Action2 Optimize MS

Caption: Figure 2: Logic flow for diagnosing sensitivity loss, distinguishing between matrix suppression and instrumental factors.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide. [Link]

  • Holčapek, M., & Byrdwell, W. C. (Eds.). (2017).[2] Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press. (General reference for Amide Fragmentation mechanisms).

  • Doc Brown's Chemistry. (n.d.). Mass spectrometry fragmentation patterns - Isopropyl group analysis. [Link]

Sources

Application Note: High-Throughput Analysis of N-Isopropylisobutyramide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analysis of N-Isopropylisobutyramide using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document provides a robust, validated methodology for the qualitative and quantitative analysis of this compound. The protocols herein are grounded in established principles of analytical chemistry, emphasizing scientific integrity and providing detailed explanations for experimental choices to ensure trustworthy and reproducible results. We will delve into sample preparation, chromatographic separation, and mass spectrometric detection, including a detailed discussion of the predicted fragmentation patterns of N-Isopropylisobutyramide under electron ionization.

Introduction: The Analytical Imperative for N-Isopropylisobutyramide

N-Isopropylisobutyramide (IUPAC name: 2-methyl-N-propan-2-ylpropanamide) is an amide compound with potential applications in various chemical and pharmaceutical syntheses.[1] Its purity and concentration are critical parameters that can influence the safety and efficacy of final products. The presence of impurities, even in trace amounts, can have significant consequences in pharmaceutical applications.[2] Therefore, a reliable and validated analytical method is paramount for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile and semi-volatile compounds like N-Isopropylisobutyramide. It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it a "gold standard" for substance identification.[3] This guide will provide a self-validating system for the GC-MS analysis of N-Isopropylisobutyramide, adhering to principles outlined in International Council for Harmonisation (ICH) guidelines.[2]

Chemical Properties of N-Isopropylisobutyramide

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[4]
Molecular Weight 129.20 g/mol PubChem[4]
IUPAC Name 2-methyl-N-propan-2-ylpropanamidePubChem[1]
Kovats Retention Index 987 (Standard non-polar column)PubChem[1]

Experimental Workflow: A Validated Protocol

The following sections detail a step-by-step protocol for the GC-MS analysis of N-Isopropylisobutyramide. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to produce a clean, homogenous sample in a suitable solvent at an appropriate concentration for GC-MS analysis.

Protocol:

  • Solvent Selection: Utilize a volatile organic solvent such as dichloromethane or ethyl acetate. These solvents are compatible with common GC columns and will not interfere with the analysis. Avoid aqueous solutions, as they are not directly amenable to GC-MS.[5][6]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of N-Isopropylisobutyramide reference standard.

    • Dissolve in the chosen solvent in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation:

    • For drug products or reaction mixtures, an extraction step may be necessary. Solid-phase extraction (SPE) can be an effective technique for isolating amides from complex matrices.[7]

    • If the sample is a solid, dissolve a known quantity in the chosen solvent to achieve a concentration within the calibration range.

    • If the sample is a liquid, a simple "dilute and shoot" approach may be sufficient, provided the matrix is not overly complex.[1]

  • Final Preparation:

    • Ensure all solutions are free of particulate matter by centrifuging or filtering through a 0.45 µm syringe filter.[5][6]

    • Transfer the final solutions to 1.5 mL glass autosampler vials.[5]

Diagram of the Sample Preparation Workflow:

SamplePrep cluster_0 Standard Preparation cluster_1 Sample Preparation Weigh Weigh Reference Standard Dissolve Dissolve in Solvent (e.g., Dichloromethane) Weigh->Dissolve Dilute Serial Dilutions for Calibration Curve Dissolve->Dilute Filter Centrifuge/Filter (Remove Particulates) Dilute->Filter Sample Obtain Sample (e.g., Drug Product) Extract Extraction (if necessary) e.g., Solid-Phase Extraction Sample->Extract Dissolve_Sample Dissolve/Dilute in Solvent Extract->Dissolve_Sample Dissolve_Sample->Filter Vial Transfer to GC Autosampler Vial Filter->Vial

Caption: Workflow for preparing standards and samples.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of N-Isopropylisobutyramide. These are based on typical methods for volatile and semi-volatile pharmaceutical compounds.[2][5]

Gas Chromatograph (GC) Parameters:

ParameterRecommended SettingRationale
Column ZB-5MS (or equivalent 5% phenyl-arylene/95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is suitable for the separation of a wide range of compounds and is consistent with the reported Kovats retention index.[1][2]
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometers.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessA split injection is suitable for concentrated samples to avoid column overloading. A splitless injection is preferred for trace analysis to maximize sensitivity.
Injection Volume 1 µLA standard injection volume for most GC-MS systems.
Oven Program Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CThis temperature program allows for the separation of the analyte from potential impurities with varying boiling points.

Mass Spectrometer (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns for structural elucidation.
Ionization Energy 70 eVThe standard energy for EI, which allows for comparison with established mass spectral libraries.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp. 150 °CMaintains the integrity of the mass analyzer.
Scan Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full scan mode is used for qualitative analysis and identification. SIM mode can be used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific fragment ions.[8]
Solvent Delay 3 minutesPrevents the high concentration of the solvent from reaching the detector, which can cause filament damage.

Data Analysis and Interpretation

Qualitative Analysis: Identification of N-Isopropylisobutyramide

The identification of N-Isopropylisobutyramide is confirmed by two key pieces of information:

  • Retention Time: The peak corresponding to the analyte should elute at a consistent retention time under the specified chromatographic conditions. The Kovats retention index of 987 on a non-polar column provides a standardized value for comparison.[1][9]

  • Mass Spectrum: The mass spectrum of the peak should match the expected fragmentation pattern of N-Isopropylisobutyramide.

Predicted Mass Spectrum and Fragmentation Pattern

While a library spectrum for N-Isopropylisobutyramide may not be readily available, its fragmentation pattern under electron ionization can be predicted based on established principles for amides.[6][10]

Diagram of Predicted Fragmentation Pathways:

Fragmentation cluster_0 N-Isopropylisobutyramide (M+• = 129) cluster_1 Key Fragmentation Pathways cluster_2 Resulting Fragment Ions mol [C₇H₁₅NO]+• f1 α-Cleavage (Acyl Side) mol->f1 - •C₃H₇ f2 α-Cleavage (N-Alkyl Side) mol->f2 - •CH₃ f3 McLafferty Rearrangement mol->f3 - C₃H₆ ion1 [C₄H₇O]+ (m/z 71) f1->ion1 ion2 [C₆H₁₂NO]+ (m/z 114) f2->ion2 ion3 [C₄H₉NO]+• (m/z 87) f3->ion3

Caption: Predicted fragmentation of N-Isopropylisobutyramide.

Explanation of Fragmentation:

  • Molecular Ion Peak (m/z 129): As N-Isopropylisobutyramide contains a single nitrogen atom, its molecular weight is odd, consistent with the "nitrogen rule".[11] The molecular ion peak is expected to be observable.

  • α-Cleavage: This is a common fragmentation pathway for amides.[6]

    • Cleavage at the acyl side: Loss of an isopropyl radical (•C₃H₇) from the isobutyryl group would result in a fragment ion at m/z 86 .

    • Cleavage at the N-alkyl side: Loss of a methyl radical (•CH₃) from the N-isopropyl group would lead to a fragment at m/z 114 .

  • McLafferty Rearrangement: While less common for this specific structure due to the branching, a rearrangement involving the transfer of a gamma-hydrogen is a possibility for amides.[10][12] This could lead to the formation of a radical cation at m/z 72 (isobutyramide) and the neutral loss of propene.

  • Other Key Fragments:

    • m/z 71: Formation of the isobutyrylium ion ([C₄H₇O]⁺) through cleavage of the C-N bond.

    • m/z 58: A fragment corresponding to [C₃H₈N]⁺ from cleavage of the acyl group.

    • m/z 43: The isopropyl cation ([C₃H₇]⁺).

Table of Predicted Fragment Ions:

m/zPredicted StructureFragmentation Pathway
129[C₇H₁₅NO]⁺•Molecular Ion
114[C₆H₁₂NO]⁺α-Cleavage (Loss of •CH₃)
86[C₄H₇CONH₂]⁺α-Cleavage (Loss of •C₃H₇)
72[C₄H₉NO]⁺•McLafferty Rearrangement
71[C₄H₇O]⁺C-N Bond Cleavage
58[C₃H₈N]⁺Acyl Group Cleavage
43[C₃H₇]⁺Isopropyl Cation
Quantitative Analysis

For the determination of the concentration of N-Isopropylisobutyramide, a calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the prepared standards.

Method Validation Parameters:

To ensure the trustworthiness of the quantitative results, the method should be validated according to ICH guidelines, assessing the following parameters:[2][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of N-Isopropylisobutyramide in a blank sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (R²) of ≥ 0.999 is typically required.[14]

  • Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies, with typical acceptance criteria of 98-102%.

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD), which should generally be < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of N-Isopropylisobutyramide by GC-MS. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers can achieve reliable and reproducible results. The discussion of the predicted fragmentation pattern offers a robust framework for the qualitative identification of the analyte, even in the absence of a library spectrum. The validation parameters described ensure that the method is suitable for its intended purpose in research and quality control environments, upholding the principles of scientific integrity and trustworthiness.

References

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5017-5026. Available at: [Link]

  • Casale, J. F., & Barna, R. C. (2004). Electron Ionization Mass Spectrum of Isopropylcocaine. Journal of Forensic Sciences, 49(4), 1-5. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide. Retrieved from [Link]

  • Li, Y., et al. (2006). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 42(2), 221-227. Available at: [Link]

  • NIST. (n.d.). N,N-Diisopropylbenzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sultana, T., & Johnson, M. E. (2006). Sample Preparation and Gas Chromatography of Primary Fatty Acid Amides. Journal of Chromatography A, 1101(1-2), 278-85. Available at: [Link]

  • de Oliveira, D. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19685-19694. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide. Retrieved from [Link]

  • Shishov, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7291. Available at: [Link]

  • GL Sciences. (n.d.). Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Lakshmi HimaBindu, M.R., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. Available at: [Link]

  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. (2022, December 25). YouTube. Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Application Note: Characterization of Cooling Intensity for N-Isopropylisobutyramide (CAS 869-07-8)

[1]

Executive Summary & Pharmacological Context[2][3][4]

N-Isopropylisobutyramide (CAS 869-07-8) is a synthetic acyclic amide belonging to the N-alkylamide class of physiological cooling agents.[1][2] Unlike menthol, which relies on a p-menthane scaffold, this molecule represents a structural simplification often associated with reduced odor and volatility profiles while maintaining efficacy.[1]

The primary mechanism of action for N-Isopropylisobutyramide is the agonism of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Activation of TRPM8 allows the influx of Ca²⁺ and Na⁺ ions, depolarizing sensory neurons and triggering the psychophysical sensation of "cold" without a corresponding drop in tissue temperature.

This application note details a dual-phase validation protocol:

  • Quantitative In Vitro Potency: Determination of EC₅₀ via Calcium Flux Assays in HEK293-TRPM8 cells.

  • Qualitative Sensory Profiling: Time-Intensity (TI) evaluation to map onset, peak intensity, and duration in human subjects.[1]

Mechanism of Action

The following diagram illustrates the signal transduction pathway initiated by N-Isopropylisobutyramide binding to the TRPM8 receptor.

TRPM8_PathwayLigandN-IsopropylisobutyramideReceptorTRPM8 Channel(Sensory Neuron)Ligand->Receptor Allosteric BindingIonFluxCa2+ / Na+ InfluxReceptor->IonFlux Pore OpeningDepolarizationMembraneDepolarizationIonFlux->Depolarization Charge AccumulationActionPotentialAction PotentialGenerationDepolarization->ActionPotential Threshold ReachedSensationPerceived Cooling(Trigeminal/DRG)ActionPotential->Sensation Signal Transmission

Figure 1: Signal transduction pathway for TRPM8-mediated cooling sensation.[1]

Phase I: In Vitro Calcium Flux Assay (FLIPR)

Objective: To determine the EC₅₀ (Half-maximal effective concentration) of N-Isopropylisobutyramide relative to L-Menthol.

Materials & Reagents
  • Cell Line: HEK293 stably transfected with human TRPM8 (hTRPM8-HEK293).[1]

  • Calcium Indicator: Fluo-4 AM (fluorescent Ca²⁺ indicator).[1][3]

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Controls:

    • Positive Control:[1] L-Menthol (purity >99%).[1]

    • Negative Control:[1] Assay Buffer + 0.1% DMSO.[1]

    • Antagonist Validation: BCTC or AMTB (to confirm TRPM8 specificity).[1]

Compound Preparation (Critical Step)

N-Isopropylisobutyramide is lipophilic.[1] Improper solubilization will yield erratic EC₅₀ values.[1]

  • Stock Solution: Dissolve 100 mM N-Isopropylisobutyramide in 100% DMSO. Vortex for 30 seconds.[1]

  • Serial Dilution: Prepare a 1:3 serial dilution series in DMSO (8 points).

  • Working Plate: Transfer diluted compounds into Assay Buffer to achieve a final DMSO concentration of ≤0.1% to avoid non-specific channel modulation.

Experimental Protocol
  • Cell Plating: Seed hTRPM8-HEK293 cells at 15,000 cells/well in a 384-well black-wall plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM loading solution. Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader).[1] Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Automatically inject 10 µL of N-Isopropylisobutyramide working solutions.

  • Kinetic Read: Monitor fluorescence for 120 seconds.

Data Analysis & Acceptance Criteria
  • Normalization: Calculate

    
     (Peak Fluorescence - Baseline / Baseline).[1]
    
  • Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation to derive EC₅₀.

  • Self-Validation Rule: The assay is valid ONLY if the Z-factor is > 0.5 and the Menthol EC₅₀ falls within 20–60 µM (historical standard).

Phase II: Sensory Time-Intensity (TI) Evaluation[1]

Objective: To map the temporal profile (Onset, Peak, Decay) of the cooling sensation, which in vitro assays cannot predict due to mucosal penetration factors.

Panel Selection
  • Subjects: n=10 trained panelists.

  • Exclusion: Smokers, individuals with anosmia, or those who have consumed spicy food/menthol within 2 hours.[1]

Sample Preparation
  • Vehicle: 5% Ethanol / 95% Distilled Water (simulating a standard mouthwash base).[1]

  • Concentration: 10 ppm, 50 ppm, and 100 ppm of N-Isopropylisobutyramide.[1]

  • Reference: 50 ppm L-Menthol (defined as Intensity = 5.0 on a 15-point scale).

Evaluation Workflow

Sensory_WorkflowStartPanelist Calibration(Ref: 50ppm Menthol)RinseWarm Water Rinse(37°C) & 2 min RestStart->RinseSampleSample Administration(10mL Swish, 15s)Rinse->SampleRecordReal-Time Recording(0-10 Scale via Software)Sample->Record Start TimerAnalysisCalculate AUC &T-maxRecord->Analysis Post-HocAnalysis->Rinse Next Sample

Figure 2: Sensory evaluation workflow ensuring washout between samples.

Protocol Steps
  • Calibration: Panelists swish the Reference Standard (50 ppm Menthol) for 15 seconds, expectorate, and calibrate their mental scale to "5.0".

  • Washout: Rinse with warm water (37°C) and wait 5 minutes to reset TRPM8 receptors (preventing desensitization).[1]

  • Testing:

    • Panelist receives coded sample (randomized block design).[1]

    • Swish for 15 seconds, expectorate.

    • Continuous Logging: Move a slider on a computerized scale (0 = No Cooling, 10 = Extreme Freezing) continuously for 5 minutes.

  • Parameters Extracted:

    • 
      : Maximum intensity reached.[1]
      
    • 
      : Time to reach maximum intensity.[1]
      
    • 
      : Area Under the Curve (Total Cooling Load).[1]
      

Data Reporting & Interpretation

Combine in vitro potency with sensory perception to characterize the molecule.[1]

ParameterN-Isopropylisobutyramide (Test)L-Menthol (Reference)Interpretation
EC₅₀ (µM) Determine via FLIPR~30 µMLower EC₅₀ = Higher Potency at receptor level.[1]

(0-10)
Determine via Panel5.0 (Fixed)Perceived maximum cooling intensity.

(sec)
Determine via Panel~30-45 secSpeed of onset. Short

= "Impact" cooling.[1]
Duration (min) Determine via Panel~15 minPersistence of sensation.

Application Note: If N-Isopropylisobutyramide shows a lower EC₅₀ than Menthol but a lower Sensory

11

References

  • TRPM8 Activation & Pharmacology: McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002).[1] Identification of a cold receptor reveals a general role for TRP channels in thermosensation.[1] Nature. [Link][1]

  • Sensory Time-Intensity Methodology: ASTM International.[1] (2019). E1909-13(2019) Standard Guide for Time-Intensity Evaluation of Sensory Attributes.[1] [Link][1]

  • Chemical Identity & Properties: PubChem. N-Isopropylisobutyramide (CAS 869-07-8).[1][4][2] National Library of Medicine.[1] [Link][1]

Application Notes and Protocols for N-Isopropylisobutyramide in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Cool Sensation

In the ever-evolving landscape of flavor and fragrance science, the quest for novel sensory experiences is paramount. While traditional cooling agents like menthol have long dominated the market, their inherent minty aroma and potential for bitterness at high concentrations have created a demand for cleaner, more versatile alternatives. Enter N-Isopropylisobutyramide, a powerful and near-odorless cooling agent that delivers a clean, refreshing sensation without the aromatic baggage of its predecessors. This guide provides an in-depth exploration of N-Isopropylisobutyramide, offering researchers, scientists, and product developers the foundational knowledge and practical protocols required to harness its unique properties. From understanding its molecular mechanism to detailed methodologies for sensory and analytical evaluation, this document serves as a comprehensive resource for innovation in cooling flavor and fragrance creation.

Compound Profile: N-Isopropylisobutyramide

N-Isopropylisobutyramide is a synthetic amide that functions as a physiological cooling agent. Its primary appeal lies in its ability to impart a cooling sensation to the skin and mucous membranes without a significant odor or taste of its own, a stark contrast to menthol. This characteristic allows for its incorporation into a wide array of products without interfering with the primary flavor or fragrance profile.

1.1. Chemical Identity and Regulatory Status

Understanding the fundamental identifiers and regulatory standing of a flavor ingredient is the first step in its application.

PropertyIdentifierSource
IUPAC Name 2-methyl-N-propan-2-ylpropanamide[1]
CAS Number 869-07-8[1][2]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][2]
FEMA Number Not explicitly assigned; often used in compositions with other GRAS substances.
GRAS Status While not individually listed, it is used in flavor compositions deemed GRAS by FEMA.[3][4]

1.2. Physicochemical Properties

The physical properties of N-Isopropylisobutyramide dictate its handling, storage, and formulation requirements.

PropertyValueSource
Appearance White crystalline solid
Odor Faint, cooling, slightly musty
Solubility Soluble in ethanol, propylene glycol, and oils; sparingly soluble in water.
Storage Sealed in a dry environment at room temperature.[2]

The Science of Cool: Mechanism of Action

The cooling sensation elicited by N-Isopropylisobutyramide is not a result of actual temperature change but a fascinating trick of neurochemistry. This phenomenon is mediated by the activation of a specific ion channel in sensory neurons.

2.1. The TRPM8 Receptor Pathway

N-Isopropylisobutyramide, like menthol and other cooling agents, acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5] This receptor, often called the "cold and menthol receptor," is expressed in sensory neurons.

  • Binding: The N-Isopropylisobutyramide molecule binds to the TRPM8 receptor.

  • Channel Opening: This binding event triggers a conformational change in the receptor, causing the ion channel to open.[5]

  • Ion Influx: The open channel allows an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.[5]

  • Signal Transduction: This influx of positive ions depolarizes the neuron, generating an electrical signal or action potential.

  • Brain Interpretation: The signal travels along the nerve to the brain, which interprets it as a sensation of cold, mimicking the effect of a physical drop in temperature.[5]

This pathway provides a clean cooling sensation that can be tailored in intensity and duration, making it a valuable tool for sensory scientists.

TRPM8_Activation cluster_membrane Sensory Neuron Membrane TRPM8 TRPM8 Receptor (Closed) TRPM8_Open TRPM8 Receptor (Open) TRPM8->TRPM8_Open Conformational Change Signal Nerve Signal to Brain TRPM8_Open->Signal Ion Influx (Depolarization) N_Iso N-Isopropylisobutyramide N_Iso->TRPM8 Binds Ca_Na Sensation Perception of 'Cooling' Signal->Sensation

Figure 1: Mechanism of TRPM8 receptor activation by N-Isopropylisobutyramide.

Applications & Formulation Insights

The versatility of N-Isopropylisobutyramide allows its use across a broad spectrum of consumer products. Its primary advantage is providing a cooling effect that is both potent and aromatically neutral.

3.1. Key Application Areas

  • Confectionery: Used in chewing gum, hard candies, and mints to provide a long-lasting cooling sensation.[6][7]

  • Oral Care: Incorporated into toothpaste and mouthwash for a fresh, clean feeling.[7][8]

  • Beverages: Adds a refreshing chill to juices, sports drinks, and carbonated beverages without altering the flavor profile.

  • Savory Foods: At sub-threshold cooling levels, it can act as a flavor enhancer, boosting the perception of saltiness and overall flavor complexity in products like salsas.[8]

  • Personal Care: Finds use in lotions, aftershaves, and other topical products for its cooling properties.[7]

3.2. Recommended Usage Levels

The following table provides starting-point concentrations for formulation development. Sensory testing is crucial to optimize levels for specific product matrices.

Product CategoryRecommended Usage Level (ppm)Notes
Chewing Gum50 - 500Provides a sustained cooling effect during mastication.
Hard Candy30 - 300Level can be adjusted based on desired cooling intensity.
Beverages5 - 50Effective at low levels for a refreshing sensation.
Mouthwash20 - 200Contributes to the perception of freshness and efficacy.
Savory Sauces1 - 10Used as a flavor and salt enhancer below the cooling threshold.[8]

Experimental Protocols

To effectively utilize N-Isopropylisobutyramide, robust and reproducible testing methodologies are essential. The following protocols provide a framework for sensory evaluation and analytical quantification.

4.1. Protocol 1: Sensory Evaluation of Cooling Intensity

This protocol establishes a method for quantifying the perceived cooling intensity of N-Isopropylisobutyramide in a liquid base using a trained sensory panel.

Objective: To determine the dose-response relationship of cooling intensity for N-Isopropylisobutyramide.

Materials:

  • N-Isopropylisobutyramide (95+% purity).

  • Propylene Glycol (PG) or 20% Ethanol/Water solution (as solvent).

  • Deionized water (for base solution).

  • Unsalted crackers and room temperature water (for palate cleansing).

  • Graduated cylinders, beakers, and analytical balance.

  • Sample cups with lids, coded with random 3-digit numbers.

Methodology:

  • Panelist Selection & Training:

    • Recruit 10-15 panelists who are non-smokers and have no known taste/smell disorders.

    • Train panelists to identify and rate cooling sensations on a standardized scale (e.g., a 15-point intensity scale where 0 = none and 15 = extremely intense). Use reference standards like varying concentrations of menthol.

  • Sample Preparation:

    • Prepare a stock solution of N-Isopropylisobutyramide (e.g., 1000 ppm) by dissolving it in the chosen solvent (PG or ethanol).

    • Create a series of dilutions in deionized water to achieve the target concentrations for testing (e.g., 0 ppm [control], 10 ppm, 25 ppm, 50 ppm, 100 ppm).

    • Pour 10 mL of each solution into the coded sample cups. Prepare all samples at room temperature (20-22°C).[9]

  • Evaluation Procedure:

    • Conduct the evaluation in a controlled sensory analysis facility with individual booths to prevent distractions.[9][10]

    • Instruct panelists to rinse their mouths with water before the first sample.

    • Present the samples one at a time in a randomized order.

    • Panelists should take the entire 10 mL sample into their mouth, swish for 10 seconds, and then expectorate.

    • Panelists rate the maximum perceived cooling intensity on the 15-point scale.

    • A mandatory 5-minute break with palate cleansing (water and unsalted cracker) is required between samples to prevent sensory fatigue and carry-over effects.

  • Data Analysis:

    • Collect the intensity ratings for each panelist and concentration.

    • Calculate the mean intensity rating for each concentration across all panelists.

    • Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in cooling intensity between the concentrations.

    • Plot the mean intensity versus concentration to visualize the dose-response curve.

Sensory_Workflow A Panelist Training (Intensity Scaling) E Panelist Evaluation (Swish, Expectorate, Rate) A->E B Stock Solution Prep (1000 ppm in PG) C Serial Dilution (0, 10, 25, 50, 100 ppm) B->C D Sample Coding & Randomization C->D D->E F Palate Cleansing (5 min break) E->F Between Samples G Data Collection & Analysis (ANOVA) E->G F->E

Figure 2: Workflow for sensory evaluation of cooling agents.

4.2. Protocol 2: Quantification by GC-MS in a Beverage Matrix

This protocol provides a method for extracting and quantifying N-Isopropylisobutyramide from a simple beverage matrix.

Objective: To determine the concentration of N-Isopropylisobutyramide in a spiked beverage sample.

Materials:

  • Beverage sample (e.g., lemonade).

  • N-Isopropylisobutyramide standard.

  • Dichloromethane (DCM), HPLC grade.

  • Anhydrous sodium sulfate.

  • Centrifuge tubes (50 mL).

  • Vortex mixer and centrifuge.

  • GC vials (2 mL).

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

Methodology:

  • Standard Curve Preparation:

    • Prepare a 1000 ppm stock solution of N-Isopropylisobutyramide in DCM.

    • Create a series of standards in DCM (e.g., 1, 5, 10, 25, 50 ppm) for the calibration curve.

  • Sample Extraction:

    • Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.

    • Add 10 mL of DCM to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic layer.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the bottom organic (DCM) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Filter or carefully decant the dried extract into a 2 mL GC vial for analysis.

  • GC-MS Analysis:

    • GC Parameters (Example):

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

      • Injector Temp: 250°C.

      • Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

      • Carrier Gas: Helium, constant flow of 1.0 mL/min.

      • Injection Volume: 1 µL, splitless mode.

    • MS Parameters (Example):

      • Ion Source Temp: 230°C.

      • Quadrupole Temp: 150°C.

      • Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for N-Isopropylisobutyramide should be determined from a standard injection.

  • Data Analysis:

    • Identify the N-Isopropylisobutyramide peak in the sample chromatogram by comparing its retention time and mass spectrum to the standard.[11]

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of N-Isopropylisobutyramide in the sample extract by using the regression equation from the calibration curve.

    • Calculate the final concentration in the original beverage, accounting for the initial sample volume.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 10 mL Beverage Sample B Add 10 mL DCM A->B C Vortex (2 min) B->C D Centrifuge (10 min) C->D E Collect & Dry Organic Layer (Na₂SO₄) D->E F Transfer to GC Vial E->F G Inject into GC-MS F->G H Data Acquisition (Chromatogram & Mass Spec) G->H I Peak Identification (vs. Standard) H->I J Quantification (vs. Calibration Curve) I->J

Figure 3: General workflow for GC-MS quantification from a liquid matrix.

Conclusion

N-Isopropylisobutyramide represents a significant advancement in the field of sensory science, offering a clean, powerful, and versatile cooling effect. Its unique properties enable the creation of innovative flavor and fragrance experiences that are unachievable with traditional agents like menthol. By understanding its mechanism of action and employing rigorous analytical and sensory protocols, researchers and developers can unlock its full potential. The methodologies outlined in this guide provide a solid foundation for exploring the diverse applications of this remarkable compound, paving the way for the next generation of refreshing consumer products.

References

  • CN107445856B - Synthesis process of N-isopropyl acrylamide - Google P
  • N-Isopropylisobutyramide | C7H15NO | CID 230354 - PubChem - NIH. (URL: [Link])

  • GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. (URL: [Link])

  • impact of temperature and a chemesthetic cooling agent on lingual roughness sensitivity | Chemical Senses | Oxford Academic. (URL: [Link])

  • WO2017004437A1 - Long-lasting cooling formulations - Google P
  • Cooling Ingredients and Their Mechanism of Action - ResearchGate. (URL: [Link])

  • Sensory properties and consumer perception of 'home-made' and commercial dairy ice cream | Request PDF - ResearchGate. (URL: [Link])

  • What is the mechanism of Menthol? - Patsnap Synapse. (URL: [Link])

  • US20070048424A1 - Liquid composition of 2-Isopropyl-N,2,3-trimethylbutyramide and N-Ethyl-p-menthane-3-carboxamide, its preparation method and its applications as a cooling agent and flavor enhancer - Google P
  • Creating the Ideal Sensory Evaluation Environment - Food Safety Institute. (URL: [Link])

  • Efficient Green Extraction of Nutraceutical Compounds from Nannochloropsis gaditana: A Comparative Electrospray Ionization LC-MS and GC-MS Analysis for Lipid Profiling - NIH. (URL: [Link])

  • COMBINATIONS OF COOLING AGENTS FOR USE IN CONFECTIONS - European Patent Office - EP 1835815 B1 - Googleapis.com. (URL: [Link])

  • Two GC-MS Methods For The Analysis of Acrylamide in Foodstuffs | PDF - Scribd. (URL: [Link])

  • The soothing effect of menthol, eucalyptol and high-intensity cooling agents - ResearchGate. (URL: [Link])

  • N-Isopropylisobutyramide - Aliphatic Hydrocarbon - Crysdot LLC. (URL: [Link])

  • A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC - NIH. (URL: [Link])

  • Mandom Establishes a Sensory Evaluation Method for a Cooling Sensation. (URL: [Link])

  • WO2005042680A1 - Flavor ingredients for cooling preparations - Google P
  • GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils - Journal of Medicinal and Medical Chemistry. (URL: [Link])

  • Compounds found in real samples by GC-MS as per NIST library - ResearchGate. (URL: [Link])

  • Generally Recognized as Safe (GRAS) - FDA. (URL: [Link])

  • SENSORY ANALYSIS HANDBOOK 2018. (URL: [Link])

  • isopropyl alcohol - cfsanappsexternal.fda.gov. (URL: [Link])

  • GRAS Flavoring Substances 26.pdf. (URL: [Link])

  • CN102070461A - Synthesis method of N-methyl isopropylamine - Google P
  • Methyl diisopropyl propionamide | C10H21NO | CID 65300 - PubChem. (URL: [Link])

  • ISOPROPYL BUTYRATE - Flavor Extract Manufacturers Association (FEMA). (URL: [Link])

  • Substances Added to Food (formerly EAFUS) - cfsanappsexternal.fda.gov. (URL: [Link])

Sources

Formulation of N-Isopropylisobutyramide solutions for in-vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Formulation of N-Isopropylisobutyramide (NiPiBA) for In-Vitro Assays

Abstract

N-Isopropylisobutyramide (NiPiBA) is a structural analogue frequently utilized in Structure-Activity Relationship (SAR) studies involving Transient Receptor Potential (TRP) channels and as a model lipophilic amide in polymer toxicology. While chemically stable, its moderate lipophilicity (LogP ~1.4) presents challenges in aqueous signaling assays, often leading to "silent precipitation"—micro-aggregates that skew concentration-response curves. This guide details a validated protocol for solubilizing NiPiBA, minimizing solvent cytotoxicity, and ensuring homogenous delivery in cell-based systems.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful formulation. NiPiBA is an aliphatic amide.[1] Unlike highly polar compounds, it relies on hydrophobic interactions, necessitating organic co-solvents for high-concentration stocks.

Table 1: Chemical Specifications

PropertyValueRelevance to Formulation
Chemical Name N-IsopropylisobutyramideTarget Analyte
CAS Number 78-39-7Verification ID
Formula C₇H₁₅NOMolecular Composition
Molecular Weight 129.20 g/mol Molarity Calculations
LogP (Octanol/Water) ~1.4Indicates moderate lipophilicity; low aqueous solubility.
Physical State Liquid/Low-melting SolidCritical: Weighing is preferred over volumetric pipetting for accuracy due to viscosity/density variations.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for >100 mM stocks.
Secondary Solvent Ethanol (Absolute)Viable alternative if DMSO interferes with specific receptor targets (e.g., certain ion channels).

Expert Insight: The LogP of 1.4 places NiPiBA in the "Goldilocks" zone—too hydrophobic for direct dissolution in PBS (>10 mM), but hydrophilic enough to remain stable in media once properly diluted. The danger zone is the intermediate dilution step, where "crashing out" occurs most frequently.

Protocol: Preparation of Stock Solutions

Objective: Create a stable, sterile 100 mM Master Stock.

Materials Required
  • NiPiBA (High Purity >98%)

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

  • Glass vials (Amber, screw-cap) – Avoid polystyrene plastics which DMSO can leach.

  • Analytical Balance (Precision 0.1 mg)

Step-by-Step Methodology
  • Gravimetric Measurement:

    • Place a clean amber glass vial on the balance and tare.

    • Weigh approximately 12.92 mg of NiPiBA.[2] Record the exact mass (

      
      ).
      
    • Note: Since NiPiBA may be a viscous liquid or low-melting solid, use a positive displacement pipette or a glass spatula for transfer.

  • Solvent Calculation:

    • Calculate the required volume of DMSO (

      
      ) to achieve exactly 100 mM using the formula:
      
      
      
      
    • Example: If you weighed exactly 13.5 mg:

      
      
      
  • Dissolution:

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: The solution must be crystal clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended):

    • If using for long-term culture (>24h), filter the stock through a 0.22 µm PTFE (Teflon) syringe filter . Do not use Nylon or Cellulose Acetate filters with DMSO.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for 6 months.

Protocol: Working Solutions & Serial Dilution

Core Directive: Never add 100% DMSO stock directly to the cell culture well. This causes local cytotoxicity and immediate precipitation. Use the "200x Intermediate Spike" method.

Workflow Diagram

FormulationWorkflow cluster_0 Critical Control Point Stock Master Stock (100 mM in DMSO) Inter 200x Intermediate (Serial Dilution in DMSO) Stock->Inter Dilute with DMSO (Keep 200x conc.) Final Final Assay Well (0.5% DMSO) Inter->Final Spike 1:200 (e.g., 1 µL into 199 µL) Media Assay Media (Pre-warmed 37°C) Media->Final Bulk Volume

Caption: The "200x Spike" workflow ensures the compound is fully solubilized in DMSO before encountering the aqueous shock of the culture media.

Procedure for a 500 µM Final Assay Concentration:
  • Prepare Intermediate Stock (200x):

    • Target Final Concentration: 500 µM.

    • Required Intermediate Concentration:

      
      .
      
    • (In this specific case, your Master Stock is your Intermediate).

  • Prepare Dilution Series (in DMSO):

    • To create a dose-response curve (e.g., 500, 100, 10 µM final), prepare 100 mM, 20 mM, and 2 mM stocks in 100% DMSO .

    • Why? This keeps the DMSO volume constant (0.5%) across all assay wells.

  • The "Spike" (Assay Setup):

    • Pipette 199 µL of culture media into the well.

    • Add 1 µL of the specific DMSO intermediate.

    • Mix immediately by pipetting up and down 3 times.

Table 2: Dilution Scheme for 0.5% DMSO Final

Target Assay Conc.Intermediate Conc. (in DMSO)Volume IntermediateVolume MediaFinal DMSO %
500 µM 100 mM1 µL199 µL0.5%
100 µM 20 mM1 µL199 µL0.5%
10 µM 2 mM1 µL199 µL0.5%
0 µM (Control) Pure DMSO1 µL199 µL0.5%

Troubleshooting & Validation

Common Failure Mode: "The Cloudy Well"

If NiPiBA precipitates upon addition to media:

  • Check Temperature: Ensure media is pre-warmed to 37°C. Cold media accelerates precipitation.

  • Reduce Serum: Serum proteins can bind lipophilic amides. If precipitation persists, try diluting in serum-free media first, then adding serum.

  • Lower Concentration: The solubility limit in aqueous media might be <500 µM.

Decision Tree: Vehicle Selection

VehicleSelection Start Start: Select Vehicle CheckTarget Is Target DMSO-Sensitive? (e.g., certain TRP channels) Start->CheckTarget DMSO_OK Use DMSO (Max 0.5%) CheckTarget->DMSO_OK No Ethanol_Path Use Ethanol (Max 0.1%) CheckTarget->Ethanol_Path Yes (Mild) Cyclodextrin Use Cyclodextrin (HP-β-CD) CheckTarget->Cyclodextrin Yes (Severe)

Caption: Logic flow for determining the optimal solvent system based on assay sensitivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide. Retrieved from [Link].

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • BenchChem.In Vitro Assays for Testing Amide Bioactivity: Application Notes. (General reference for amide screening protocols).

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for N-Isopropylisobutyramide before handling.

Sources

Application Note: Comprehensive Stability Profiling of N-Isopropylisobutyramide (NiPiBA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-Isopropylisobutyramide (NiPiBA) represents a class of sterically hindered secondary amides. Structurally, it features an amide bond flanked by two branched alkyl groups: an isopropyl group on the nitrogen and an isobutyryl group on the carbonyl carbon.

This structural configuration confers unique stability characteristics compared to linear amides (e.g., n-butylacetamide). The steric bulk creates a "protective shield" around the carbonyl carbon, significantly retarding nucleophilic attack—the primary mechanism of hydrolytic degradation. Consequently, standard stability protocols often yield false negatives (i.e., "no degradation observed") if not appropriately aggressive.

This guide outlines a scientifically rigorous experimental design to profile the stability of NiPiBA, complying with ICH Q1A(R2) guidelines while adapting for the molecule's specific steric resistance.

Key Stability Risks
  • Hydrolysis: Conversion to isobutyric acid and isopropylamine (acid/base catalyzed).

  • Thermal Oxidation: Potential degradation of alkyl chains at high temperatures (>100°C).

  • Photostability: Generally low risk due to lack of conjugation, but mandatory for regulatory filing.

Analytical Method Development (The "Eye" of the Experiment)

Before stress testing, a validated RP-HPLC method is required. Due to the lack of a strong chromophore (like a benzene ring), detection must rely on the amide bond absorption (<220 nm).

Protocol A: RP-HPLC Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmProvides hydrophobic selectivity for alkyl-substituted amides.
Mobile Phase A 10 mM Phosphate Buffer, pH 3.0Controls ionization of potential amine degradants (isopropylamine).
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for the hydrophobic NiPiBA.
Gradient 10% B to 60% B over 15 minsEnsures separation of the polar acid degradant from the neutral amide.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nmMaximizes sensitivity for the amide carbonyl (

transition).
Col. Temp 30°CMaintains reproducible retention times.
System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for peak purity).
  • Resolution (

    
    ): 
    
    
    
    between NiPiBA and nearest degradant.
  • Precision: RSD

    
     for 
    
    
    
    injections.

Experimental Design: Forced Degradation (Stress Testing)

Objective: Induce 5-20% degradation to identify degradation products and establish stability-indicating pathways. Note on Sterics: Because NiPiBA is hindered, standard conditions (e.g., 0.1 N HCl at RT) will likely fail. This protocol uses "Tiered Stressing."

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to kinetic analysis.

StabilityWorkflow cluster_Stress Stress Conditions (Tiered) Sample NiPiBA Sample (Solid/Solution) Acid Acid Hydrolysis 1N HCl, 80°C Sample->Acid Base Base Hydrolysis 1N NaOH, 80°C Sample->Base Ox Oxidation 3% H2O2, RT Sample->Ox Therm Thermal 105°C (Solid) Sample->Therm Quench Quench/Neutralize (pH 7.0) Acid->Quench Base->Quench Ox->Quench Dilute Therm->Quench Dissolve HPLC RP-HPLC Analysis (Protocol A) Quench->HPLC Data Kinetic Calculation (k_obs, t_1/2) HPLC->Data

Figure 1: Experimental workflow for stability profiling, moving from stress application to kinetic data extraction.

Protocol B: Hydrolytic Stress (Acid/Base)
  • Preparation: Prepare a 1.0 mg/mL stock solution of NiPiBA in Acetonitrile/Water (50:50).

  • Acid Stress:

    • Mix 5 mL Stock + 5 mL 1.0 N HCl . (Note: Higher conc. due to stability).[1][2][3][4][5][6]

    • Incubate at 80°C in a sealed glass vial.

    • Timepoints: 0, 2, 4, 8, 24 hours.

  • Base Stress:

    • Mix 5 mL Stock + 5 mL 1.0 N NaOH .

    • Incubate at 80°C .

    • Timepoints: 0, 2, 4, 8, 24 hours.

  • Quenching (CRITICAL): Before HPLC injection, neutralize the aliquot.

    • Acid samples: Add equal volume 1.0 N NaOH.

    • Base samples: Add equal volume 1.0 N HCl.

    • Why? Injecting extreme pH can damage the silica column and alter peak shape.

Protocol C: Oxidative Stress
  • Mix 5 mL Stock + 5 mL 3%

    
     .
    
  • Incubate at Room Temperature (25°C) for 24 hours.

  • Note: Amides are generally resistant to oxidation; this checks for impurities or alkyl chain oxidation.

Kinetic Analysis & Data Interpretation

Once peak areas are obtained, the data must be treated mathematically to predict shelf-life. Amide hydrolysis typically follows Pseudo-First-Order Kinetics when the acid/base is in excess.

Calculation Steps
  • Normalize Data: Convert Peak Area (

    
    ) to % Remaining (
    
    
    
    ).
    
    
  • Determine Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time (
    
    
    ). The slope of the line is
    
    
    .
    
    
  • Calculate Half-Life (

    
    ): 
    
    
    
    
Arrhenius Extrapolation (Predictive Modeling)

To predict stability at storage temperature (e.g., 25°C) from stress data (e.g., 60°C, 70°C, 80°C):

  • Perform Protocol B at three temperatures (e.g., 60, 70, 80°C).

  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) from the slope (
    
    
    
    ).
  • Use

    
     to solve for 
    
    
    
    at 25°C (298 K).
Mechanism Visualization

Understanding the steric blockade is vital for interpreting why degradation might be slow.

Mechanism Start NiPiBA (Sterically Crowded) Attack Nucleophilic Attack (Rate Limiting Step) Start->Attack + H2O / H+ Inter Tetrahedral Intermediate (High Energy) Attack->Inter Blocked by Isopropyl Groups Products Isobutyric Acid + Isopropylamine Inter->Products Collapse

Figure 2: Simplified mechanism of hydrolysis. The "Attack" phase is the rate-limiting step, heavily inhibited by the bulky isopropyl and isobutyryl groups.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][7] International Council for Harmonisation.[3] [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. [Link]

  • Brown, R. S., et al. (1996). Hydrolysis of Amides.[8][9][10] Kinetics and Mechanism. Journal of the American Chemical Society. (General reference for amide hydrolysis mechanisms). [Link]

  • PubChem. (n.d.). N-Isopropylisobutyramide Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: N-Isopropylisobutyramide as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of N-Isopropylisobutyramide (NiPiBA) as a primary internal standard (IS) for the quantification of N-Isopropylacrylamide (NIPAM) residues in pharmaceutical hydrogels and thermo-responsive polymers. While deuterated standards (


-NIPAM) are often cost-prohibitive, NiPiBA serves as a robust, cost-effective structural analog. Its chemical stability—lacking the reactive vinyl group of NIPAM—ensures it does not polymerize during sample preparation, providing superior reliability in high-throughput QC environments.

Introduction & Rationale

The Analytical Challenge

Poly(N-isopropylacrylamide) (PNIPAM) is a widely used thermo-responsive polymer in drug delivery systems. However, the monomer NIPAM is a known neurotoxin. Regulatory bodies (FDA, EMA) require stringent quantification of residual monomers in the final medical device or formulation.

Why N-Isopropylisobutyramide?

The choice of NiPiBA as an internal standard is based on the Principle of Structural Analogy .

  • Structural Similarity: NiPiBA is the saturated analog of NIPAM. It shares the same amide functionality and isopropyl group, resulting in nearly identical solubility and extraction efficiency.

  • Chromatographic Resolution: The saturation of the vinyl double bond results in a mass difference of +2 Da (or more significantly, different fragmentation) and a shift in retention time, allowing baseline separation from NIPAM.

  • Inertness: Unlike NIPAM, NiPiBA cannot undergo radical polymerization. It remains stable even if the sample matrix contains residual initiators or is exposed to heat during headspace analysis.

Table 1: Physicochemical Comparison

PropertyN-Isopropylacrylamide (Analyte)N-Isopropylisobutyramide (Standard)
CAS No. 2210-25-5869-07-8
Structure Vinyl Amide (Reactive)Alkyl Amide (Stable)
MW 113.16 g/mol 129.20 g/mol
Boiling Point ~89-92 °C (2 mmHg)~206 °C (atm)
Solubility Water, Alcohol, AcetoneWater, Alcohol, Acetone

Protocol A: Synthesis & Qualification of Reference Standard

Note: Commercially available NiPiBA may not meet "Reference Standard" purity grades (>99.9%). The following protocol describes the synthesis and purification for in-house standard generation.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Reactants Reactants: Isobutyryl Chloride + Isopropylamine Reaction Nucleophilic Acyl Substitution (0-5°C, DCM Solvent) Reactants->Reaction Quench Quench & Wash (NaHCO3 / Brine) Reaction->Quench Crude Crude NiPiBA Quench->Crude Purification Recrystallization (Hexane/Ethyl Acetate) Crude->Purification Validation Validation: 1H-NMR, GC-MS, DSC Purification->Validation

Caption: Workflow for the synthesis and purification of high-purity NiPiBA reference material.

Detailed Synthesis Steps
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvent Charge: Add 200 mL of anhydrous Dichloromethane (DCM) and 1.1 equivalents of Triethylamine (TEA) (as an HCl scavenger).

  • Amine Addition: Add 1.0 equivalent of Isopropylamine. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 1.05 equivalents of Isobutyryl Chloride over 45 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove acid), and finally Brine. Dry over MgSO₄.[1]

  • Purification: Concentrate via rotary evaporation. Recrystallize the white solid from a 10:1 Hexane:Ethyl Acetate mixture.

Qualification Criteria (System Suitability)

Before use as an IS, the material must pass:

  • Purity (GC-FID): > 99.5% area.

  • Identity (MS): Parent ion m/z 129. Base peak m/z 43 or 86.

  • Absence of NIPAM: No peak detectable at NIPAM retention time (critical to prevent false positives).

Protocol B: GC-MS Quantification of Residual NIPAM

Method Principle

The sample (polymer hydrogel) is extracted with a solvent (methanol or acetone) containing a fixed concentration of NiPiBA. The extract is analyzed via GC-MS in SIM (Selected Ion Monitoring) mode.

Instrument Conditions
ParameterSetting
System Agilent 7890/5977 GC-MS (or equivalent)
Column DB-Wax UI or HP-INNOWax (30m x 0.25mm x 0.25µm)
Inlet Split/Splitless (Split 10:1), 240°C
Carrier Gas Helium, Constant Flow 1.0 mL/min
Oven Program 60°C (1 min) → 10°C/min → 220°C (3 min)
Transfer Line 250°C
Ion Source EI, 230°C, 70 eV
MS Detection Parameters (SIM Mode)
CompoundRetention Time (Approx)*Quant Ion (m/z)Qualifier Ions (m/z)
NIPAM (Analyte) 8.5 min113 58, 70
NiPiBA (IS) 8.2 min129 43, 86

Note: Retention times must be experimentally determined. NiPiBA typically elutes slightly before or after NIPAM depending on column polarity (Wax vs. 5-MS).

Experimental Procedure
  • Internal Standard Solution: Prepare a stock solution of NiPiBA at 1,000 µg/mL in Methanol.

  • Sample Preparation:

    • Weigh 100 mg of polymer sample into a 20 mL headspace vial or centrifuge tube.

    • Add 5.0 mL of Extraction Solvent (Methanol spiked with 10 µg/mL NiPiBA).

    • Sonicate for 30 minutes at room temperature. Avoid heating to prevent polymerization of residual NIPAM.

    • Filter through 0.22 µm PTFE filter into GC vial.

  • Calibration: Prepare 5 levels of NIPAM standards (e.g., 1, 5, 10, 50, 100 µg/mL) each containing 10 µg/mL NiPiBA.

  • Analysis: Inject 1 µL.

Data Analysis Logic (Graphviz)

DataAnalysis RawData Raw GC-MS Data Integration Integrate Peak Areas: A(NIPAM) & A(IS) RawData->Integration RatioCalc Calculate Area Ratio: R = A(NIPAM) / A(IS) Integration->RatioCalc CalCurve Plot Calibration Curve: R vs. Conc(NIPAM) RatioCalc->CalCurve Standards Quant Calculate Sample Conc: C = (R_sample - Intercept) / Slope RatioCalc->Quant Unknowns CalCurve->Quant Linear Regression (y=mx+c)

Caption: Logic flow for internal standard quantification method.

Troubleshooting & Stability

  • Peak Tailing: Amides are prone to tailing on non-polar columns. Use a polar column (Wax) or deactivated liners to improve peak shape.

  • Carryover: NIPAM is sticky. Include solvent blanks (Methanol) between high-concentration samples.

  • IS Stability: NiPiBA stock solutions are stable for 6 months at 4°C. Unlike NIPAM, they do not require polymerization inhibitors (e.g., MEHQ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide. Retrieved from [Link]

  • Shimadzu Application News. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS (Methodology for Amide/Alcohol Analysis). Retrieved from [Link]

  • Restek Corporation. Guide to GC Column Selection for Volatile Amides and Solvents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Isopropylisobutyramide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: NIBA-OPT-2024 Subject: Yield Maximization & Impurity Control for N-Isopropylisobutyramide (CAS 869-07-8) Status: Active Guide

Executive Summary & Core Mechanism

The "Hidden" Yield Killer: The most common reason for low yield in this specific synthesis is not catalyst failure or moisture; it is the volatility of Isopropylamine .

Isopropylamine has a boiling point of 32.4°C . The reaction between isobutyryl chloride and isopropylamine is highly exothermic.[1] If the internal temperature exceeds 30°C during addition, your limiting reagent (the amine) vaporizes before it can react, leading to stoichiometry drift and yields <50%.

The Reaction:



The "Gold Standard" Protocol (Anhydrous Route)

Recommended for yields >90% and purity >98%.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Isobutyryl Chloride 1.0ElectrophileMoisture sensitive. Smells of rancid butter if hydrolyzed.
Isopropylamine 1.2NucleophileBP 32°C . Must be chilled. Excess accounts for volatility.
Triethylamine (TEA) 1.5HCl ScavengerPrevents amine salt formation.
Dichloromethane (DCM) SolventMediumAnhydrous. High solubility for product; easy workup.
Step-by-Step Workflow

Phase 1: Setup & Cooling (The Critical Zone)

  • Purge a 3-neck round-bottom flask with dry nitrogen.

  • Add DCM (anhydrous) and Isopropylamine (1.2 eq) + TEA (1.5 eq).

  • COOL the mixture to -10°C using an ice/salt bath. Do not proceed until internal temp is < 0°C.

Phase 2: Controlled Addition 4. Dilute Isobutyryl Chloride (1.0 eq) in a small volume of DCM in a pressure-equalizing addition funnel. 5. Add the chloride solution dropwise .[2][3] 6. MONITOR: Maintain internal temperature below 10°C . If it spikes, stop addition.

  • Why? Above 30°C, isopropylamine boils off. Above 10°C, side reactions increase.

Phase 3: Reaction & Quench 7. Allow the mixture to warm to Room Temperature (RT) naturally over 2 hours. 8. Quench by adding 1M HCl (aq). This serves two purposes:

  • Neutralizes excess TEA.[4]
  • Protonates unreacted Isopropylamine (making it water-soluble so it washes away).

Phase 4: Workup 9. Separate organic layer. 10. Wash with Sat. NaHCO₃ (removes isobutyric acid). 11. Wash with Brine , dry over MgSO₄, and concentrate in vacuo.

Phase 5: Purification

  • Scenario A (Oil/Low-Melt Solid): High-vacuum distillation. (BP is approx 90-100°C at reduced pressure; atmospheric BP is >200°C).

  • Scenario B (Solid): Recrystallization from Hexane/Ethyl Acetate (9:1) if the product solidifies upon standing in the freezer.

Visualizing the Logic (Process Flow)

G Start Start: Reagent Prep Cooling CRITICAL: Cool Amine/DCM to -10°C Start->Cooling Addition Dropwise Addition of Isobutyryl Chloride Cooling->Addition TempCheck Is Temp > 15°C? Addition->TempCheck Pause PAUSE Addition. Wait for cooling. TempCheck->Pause Yes Continue Continue Addition TempCheck->Continue No Pause->TempCheck WarmUp Warm to RT (2 hrs) Continue->WarmUp Quench Quench: 1M HCl Wash (Removes XS Amine/TEA) WarmUp->Quench BaseWash Wash: NaHCO3 (Removes Acid) Quench->BaseWash Purify Vac Distillation or Recrystallization BaseWash->Purify

Caption: Logic flow for thermal control during amide coupling. The red loop indicates the critical failure point where amine volatility causes yield loss.

Troubleshooting Center (FAQ)

Ticket #001: "My yield is consistently 50-60%. What is wrong?"

Diagnosis: Loss of Isopropylamine. Root Cause: The boiling point of isopropylamine is 32°C. The reaction is exothermic. If you add the acid chloride too fast, the heat generated boils off the amine before it reacts. Fix:

  • Use 1.2 to 1.5 equivalents of isopropylamine.

  • Cool the reaction flask to -10°C before starting.

  • Use a dropping funnel and add the chloride over 30-45 minutes.

Ticket #002: "The product smells like rancid butter/vomit."

Diagnosis: Hydrolysis of Isobutyryl Chloride. Root Cause: Moisture entered the system, converting the chloride back to Isobutyric Acid (which has a potent, disagreeable odor). Fix:

  • Ensure all glassware is oven-dried.

  • Use anhydrous DCM.

  • The Wash Step: Ensure you wash the organic layer thoroughly with Saturated Sodium Bicarbonate (NaHCO₃) . This converts the smelly acid into its salt (Sodium Isobutyrate), which partitions into the water layer and is removed.

Ticket #003: "My product is an oil, but literature says it should be a solid."

Diagnosis: Impurity depression or Supercooling. Insight: N-Isopropylisobutyramide has a relatively low melting point (often reported around 25-30°C or slightly higher depending on purity). It can easily exist as a supercooled liquid. Fix:

  • Place the oil in the freezer (-20°C) and scratch the glass with a spatula to induce nucleation.

  • If it remains an oil, it likely contains solvent residues or impurities. Perform a high-vacuum distillation .

Alternative Route: Schotten-Baumann (Green/Aqueous)

Use this if anhydrous solvents are unavailable or for larger, safer scale-up.

  • System: Biphasic (Water / DCM or Toluene).

  • Base: NaOH (10% solution).

  • Protocol:

    • Dissolve Isopropylamine in the organic solvent.

    • Add NaOH solution.

    • Cool to 0°C.

    • Add Isobutyryl Chloride rapidly (but controlled).

  • Pros: No need for TEA (cheaper); easier workup.

  • Cons: Slightly lower yield due to hydrolysis competition; harder to control exotherm.

References

  • PubChem. (n.d.).[5] N-Isopropylisobutyramide (Compound).[5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (1951). Isobutyramide.[2][4][5] Org. Synth. 1951, 31, 70. (Provides foundational data on isobutyryl derivatives). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • National Institute of Standards and Technology (NIST). (n.d.). Isopropylamine Phase Change Data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting common problems in amide synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide synthesis and purification. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your research. This guide is structured to address the common, and often frustrating, issues that can arise during the formation and isolation of amide bonds—a cornerstone of modern chemistry.

Part A: Troubleshooting Amide Synthesis

This section addresses challenges encountered during the coupling reaction itself. A successful synthesis is the foundation for a straightforward purification.

Q1: My reaction shows low or no conversion of the starting materials. Where do I begin troubleshooting?

This is one of the most common issues. A systematic approach is key to identifying the root cause without wasting valuable materials.

Potential Causes & Explanations:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, not an amide bond formation. The carboxylic acid's hydroxyl group must be converted into a better leaving group.[1][2] If the coupling reagent is old, hydrated, or inappropriate for the substrate, activation will fail.

  • Reagent Incompatibility or Degradation: Many reagents, especially coupling agents and non-nucleophilic bases, are sensitive to moisture and air. Over time, they can degrade, leading to a complete loss of reactivity.

  • Poor Nucleophilicity of the Amine: Sterically hindered amines or electron-deficient anilines can be poor nucleophiles, requiring more powerful activation strategies or harsher reaction conditions.

  • Acid-Base Neutralization: If your amine starting material is a salt (e.g., a hydrochloride salt), a stoichiometric amount of base is required to liberate the free amine before it can act as a nucleophile.[3] Failure to do so will prevent the reaction.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use freshly opened bottles of coupling reagents and bases (e.g., DIEA, NMM) whenever possible.

    • Ensure solvents are anhydrous. Use a fresh bottle of a high-purity solvent or pass it through a solvent purification system.

  • Check for Amine Salt Form: If using an amine salt, ensure at least one full equivalent of a non-nucleophilic base (like DIEA or triethylamine) has been added to generate the free amine before the coupling step.

  • Re-evaluate Your Coupling Reagent:

    • For simple, unhindered substrates, carbodiimides like EDC or DCC are often sufficient.[1][4]

    • For more challenging couplings (sterically hindered substrates, electron-poor amines, or racemization-prone amino acids), consider switching to a more potent uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) reagent.[5][6][7] These reagents often lead to higher yields and faster reaction times.

  • Monitor the Activation Step: If possible, monitor the activation of the carboxylic acid before adding the amine. For example, when using SOCl₂ to form an acyl chloride, the reaction often requires heating, and a catalytic amount of DMF can be effective.[3]

  • Increase Temperature: While many couplings proceed at room temperature, some sluggish reactions benefit from gentle heating (e.g., 40-50 °C). Monitor by TLC to check for decomposition.

Troubleshooting Workflow for Low Conversion

G start Low or No Product by TLC/LC-MS check_reagents Are all reagents fresh and anhydrous? start->check_reagents check_amine Is the amine a salt (e.g., HCl)? check_reagents->check_amine Yes re_run Re-run reaction check_reagents->re_run No (Use fresh reagents) add_base Add 1 eq. of base (e.g., DIEA) to free the amine. check_amine->add_base Yes reagent_choice Is the coupling reagent appropriate? check_amine->reagent_choice No add_base->re_run success Reaction Successful re_run->success upgrade_reagent Switch to a stronger reagent (e.g., HATU, PyBOP). reagent_choice->upgrade_reagent No (Substrates are hindered) heat_reaction Consider gentle heating (40-50°C). reagent_choice->heat_reaction Yes upgrade_reagent->re_run heat_reaction->re_run

Caption: A decision tree for troubleshooting low-yield amide synthesis reactions.

Q2: My reaction is messy, with many side products. How can I improve the selectivity?

Side reactions are a major cause of difficult purifications and low yields. Understanding their origin is crucial for suppression.

Potential Causes & Explanations:

  • Racemization: For chiral carboxylic acids, especially N-protected amino acids, racemization at the α-carbon is a significant risk. This occurs via the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face.[8] The choice of coupling reagent and base has a major impact on the extent of racemization.[9][10]

  • N-Acylurea Formation: When using carbodiimides (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[11] This is a common cause of reduced yield.

  • Guanidinylation: Uronium/aminium reagents like HBTU and HATU can react with the free N-terminus of an amine, forming an irreversible guanidinium cap that terminates the reaction.[12]

  • Reaction with Side-Chains: If your starting materials have unprotected nucleophilic side chains (e.g., hydroxyl groups on serine/threonine, or the free amine of lysine), these can compete with the desired amine, leading to ester formation or branched products.

Step-by-Step Troubleshooting Protocol:

  • Minimize Racemization:

    • Additives are critical: When using carbodiimides, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][13] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate.

    • Choose the right base: Use weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIEA or triethylamine, which can promote oxazolone formation.[9]

    • Use specialized reagents: Reagents like HATU and HCTU were specifically designed to suppress racemization.[5][10]

  • Prevent N-Acylurea Formation: The use of additives like HOBt or HOAt effectively traps the O-acylisourea intermediate before it can rearrange, minimizing this side reaction.[11]

  • Avoid Guanidinylation: To prevent this side reaction with uronium/aminium reagents, pre-activate the carboxylic acid. This means mixing the acid, coupling reagent, and base for a few minutes before adding the amine.[12]

  • Use Protecting Groups: Ensure that all other nucleophilic functional groups in your starting materials that could compete with the target amine are appropriately protected.

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesProsConsByproduct Removal
Carbodiimides DCC, EDC, DICInexpensive, effective for simple couplings.[2][]High risk of racemization without additives[13]; N-acylurea side product[11]; DCC byproduct (DCU) is poorly soluble.[5]DCU: Filtration (often after cooling)[11][15]. EDC Urea: Water-soluble, removed by aqueous workup.[5][13][16]
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, low racemization[17]; safer than BOP (no HMPA byproduct).[17]More expensive than carbodiimides.Byproducts are generally water-soluble and removed during aqueous workup.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery fast reaction times, high yields, low racemization.[5][6][18]Can cause guanidinylation if not pre-activated[12]; more expensive.Byproducts are water-soluble and removed during aqueous workup.
Part B: Troubleshooting Amide Purification

Even with a clean reaction, isolating the pure amide can be challenging. This section covers common purification hurdles.

Q3: I used DCC, and now I can't get rid of the dicyclohexylurea (DCU) byproduct. What should I do?

This is a classic problem. DCU is notoriously insoluble in many common solvents, making its removal difficult.[5][19]

Potential Causes & Explanations:

  • High Insolubility of DCU: Dicyclohexylurea (DCU) precipitates out of most organic solvents, but it can also co-precipitate with your product or remain as a fine suspension that is difficult to filter.[11]

Step-by-Step Troubleshooting Protocol:

  • Initial Filtration: After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane, ethyl acetate). Filter this mixture through a pad of Celite to remove the bulk of the DCU.

  • Cold Filtration: Concentrate the filtrate. The remaining crude product often contains dissolved DCU. Dissolve the crude material in a minimal amount of a solvent like dichloromethane or chloroform, cool the solution in an ice bath or freezer (-20 °C) for several hours, and then filter again to precipitate more DCU.[15]

  • Solvent Trituration: If the product is a solid, triturate (slurry and stir) the crude material with a solvent that will dissolve the DCU but not your product. Hexanes or diethyl ether can sometimes be effective.

  • Chromatography: While not ideal, flash chromatography can sometimes separate the product from residual DCU. DCU tends to have a low Rf in many solvent systems.

  • Future Prevention: For future syntheses, consider using a different carbodiimide. Diisopropylcarbodiimide (DIC) forms a more soluble urea byproduct, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms a water-soluble urea that is easily removed with an acidic aqueous wash.[5][13][16]

Q4: My product is an oil or fails to crystallize. How can I purify it?

Many amides are not nice, crystalline solids. Purification of amorphous solids or oils relies heavily on chromatographic techniques.

Potential Causes & Explanations:

  • Inherent Product Nature: Some molecules simply do not have the ordered crystal lattice required to form a solid at room temperature.

  • Residual Impurities: Small amounts of solvent or impurities can disrupt crystallization.

Step-by-Step Troubleshooting Protocol:

  • Confirm Purity: Before attempting purification, analyze a small sample by LC-MS and ¹H NMR to confirm the product has been formed and to get an idea of the major impurities.

  • Flash Column Chromatography: This is the workhorse method for purifying oils or non-crystalline solids.

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value between 0.2 and 0.4.[20] A good starting point is a mixture of hexanes and ethyl acetate.

    • Proper Loading: For best separation, dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of your column.

  • Attempt Crystallization from a Different Solvent System: Even if one solvent fails, a different one might work.

    • Screen a variety of solvents with different polarities (e.g., ethanol, acetonitrile, ethyl acetate/hexanes).[20][21] The ideal solvent dissolves the compound when hot but not when cold.[20]

    • If the product is too soluble, try adding an "anti-solvent" dropwise to a concentrated solution until it becomes cloudy, then allow it to stand.[20]

  • Trituration: If your oily product solidifies upon scratching with a spatula or standing under high vacuum, you may be able to purify it by trituration. Add a solvent in which the impurities are soluble but your product is not, and stir vigorously. Filter to collect the purified solid.

Purification Strategy Decision Tree

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No (It's an oil/gum) is_pure Is it pure by NMR/LC-MS? try_recrystallization->is_pure re_evaluate Re-evaluate solvent system or try trituration. try_recrystallization->re_evaluate [Crystals don't form] done Purification Complete is_pure->done Yes is_pure->column_chromatography No column_chromatography->is_pure re_evaluate->column_chromatography

Caption: A decision tree for selecting an appropriate purification strategy.

Q5: I used a catalyst like DMAP. How do I remove it during workup?

4-(Dimethylamino)pyridine (DMAP) is a common and highly effective catalyst, but its basic nature can make it tricky to remove from neutral or basic products.

Potential Causes & Explanations:

  • Basic Nature of DMAP: DMAP is a basic amine. If your product is also basic, a simple acid wash may not be selective.

Step-by-Step Troubleshooting Protocol:

  • Standard Acid Wash (for neutral or acidic products): The most common method is to wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl, 5% KHSO₄, or 1 M citric acid.[22][23][24][25] The acid protonates the DMAP, forming a water-soluble salt that partitions into the aqueous layer.

  • Copper Sulfate Wash: For products that are sensitive to acid, washing the organic layer with an aqueous solution of copper(II) sulfate (CuSO₄) can be effective. DMAP coordinates with the copper to form a water-soluble complex.[22][23]

  • Future Prevention (Polymer-Supported DMAP): For future reactions, consider using a polymer-supported version of DMAP. After the reaction, the catalyst can be removed by simple filtration.[22][23]

Detailed Experimental Protocols
Protocol 1: General Aqueous Workup for Amide Synthesis

This protocol is designed to remove most common water-soluble byproducts from coupling reactions (e.g., EDC urea, HOBt, DIEA·HCl).

  • Quench and Dilute: Once the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl or 1 M citric acid) to remove basic impurities like excess amine, DIEA, and DMAP.[25] Drain the lower aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like excess carboxylic acid and HOBt.[25] Be sure to vent the separatory funnel frequently, as CO₂ gas may be evolved.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[25] This helps to break up emulsions and remove the bulk of the dissolved water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol 2: General Recrystallization Procedure

This technique is excellent for purifying solid products.[26]

  • Choose a Solvent: Select a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[20][21] Test this with a small amount of crude material in a test tube.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to use the minimum amount to ensure good recovery.[20]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a tiny seed crystal of the pure product.

  • Cool Further: Once crystals have started to form, place the flask in an ice bath to maximize the yield of crystals.

  • Isolate and Dry: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.[20]

References
  • How do you remove 4-Dimethylaminopyridine from the reaction mixture? - ResearchGate. (2014). Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Available at: [Link]

  • How can I remove DMAP from the reaction mixture while Boc-protection? - ResearchGate. (2015). Available at: [Link]

  • Is anyone familiar with the removal of DMAP? - ResearchGate. (2014). Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023). Available at: [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Available at: [Link]

  • Peptide synthesis - Wikipedia. (n.d.). Available at: [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020). Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025). Available at: [Link]

  • PYBOP: Mechanism And Uses In Peptide Synthesis - Perpusnas. (2026). Available at: [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (2023). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025). Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.). Available at: [Link]

  • Phosphonium coupling - Wikipedia. (n.d.). Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH. (2013). Available at: [Link]

  • Carbodiimides and Additives - Aapptec Peptides. (2021). Available at: [Link]

  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. (2020). Available at: [Link]

  • the preparation of amides - Chemguide. (n.d.). Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • 21.7: Chemistry of Amides. (2022). Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Available at: [Link]

  • Why did my amide syntesis does not work? - ResearchGate. (2021). Available at: [Link]

  • Mechanism of BOP-mediated coupling reagent. - ResearchGate. (n.d.). Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015). Available at: [Link]

  • Recrystallization and Crystallization. (n.d.). Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). Available at: [Link]

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Technical Support Center: Optimizing HPLC Separation of N-Isopropylisobutyramide and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-Isopropylisobutyramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the High-Performance Liquid Chromatography (HPLC) separation of N-Isopropylisobutyramide and its potential impurities. Our goal is to equip you with the scientific understanding and practical steps to overcome common analytical challenges.

Introduction to the Analyte and its Chromatographic Behavior

N-Isopropylisobutyramide is a secondary amide with moderate polarity. In reversed-phase HPLC (RP-HPLC), it is well-retained on C18 or C8 columns using mobile phases typically composed of acetonitrile or methanol and water. The amide functional group can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of impurities. Understanding the potential for secondary interactions between the analyte and the stationary phase is crucial for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities of N-Isopropylisobutyramide?

Based on the structure of N-Isopropylisobutyramide, the primary potential impurities arise from its synthesis and degradation. Organic impurities can originate from the manufacturing process and/or storage of the new drug substance.[1]

  • Process-Related Impurities: These can include unreacted starting materials, byproducts of the synthesis, and residual solvents or reagents.[1]

  • Degradation Products: The most probable degradation pathway for an amide is hydrolysis of the amide bond, especially under harsh pH or temperature conditions. This would yield:

    • Isobutyric acid

    • Isopropylamine

Q2: What is a good starting point for an HPLC method for N-Isopropylisobutyramide analysis?

A reversed-phase HPLC method is the most suitable approach. Here is a recommended starting point:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH to ensure consistent analyte ionization and good peak shape. Formic acid is also MS-compatible.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 20-80% B over 15 minutesA broad gradient is a good starting point to elute the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 210 nmAmides typically have a UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume.
Sample Diluent Mobile Phase A/B (50:50) or a similar composition to the initial mobile phase conditionsTo ensure good peak shape and avoid solvent mismatch effects.

Q3: My peak for N-Isopropylisobutyramide is tailing. What are the common causes and solutions?

Peak tailing is a common issue, especially with compounds that can have secondary interactions with the stationary phase.[2] For amide compounds, this can be due to interactions with residual silanol groups on the silica-based stationary phase.[2][3]

  • Cause 1: Secondary Silanol Interactions: Residual, un-capped silanols on the silica backbone of the stationary phase can interact with polar functional groups on the analyte.

    • Solution: Operate at a lower pH (e.g., using a mobile phase with 0.1% formic or phosphoric acid) to suppress the ionization of the silanol groups.[2]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Cause 3: Column Contamination or Degradation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of N-Isopropylisobutyramide and its impurities.

Problem 1: Poor Peak Shape (Tailing or Fronting)

A common issue in HPLC is observing asymmetrical peaks. The symmetry of a peak can be quantified by the tailing factor, where a value of 1 indicates perfect symmetry.[4]

G start Asymmetric Peak Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all no_some No check_all_peaks->no_some physical_issue Likely a physical issue (pre-column) yes_all->physical_issue chemical_issue Likely a chemical issue (on-column) no_some->chemical_issue check_frit Check for blocked column frit physical_issue->check_frit check_void Check for column void check_frit->check_void check_connections Check system connections check_void->check_connections solution_physical Reverse flush column or replace. Check fittings. check_connections->solution_physical check_ph Is mobile phase pH appropriate? chemical_issue->check_ph check_overload Is the column overloaded? check_ph->check_overload check_solvent Is the sample solvent compatible with the mobile phase? check_overload->check_solvent solution_chemical Adjust pH, reduce sample concentration, or change sample solvent. check_solvent->solution_chemical

Caption: Troubleshooting workflow for asymmetric peaks.

Q: My N-Isopropylisobutyramide peak is tailing, but other peaks in the chromatogram look fine. What should I investigate first?

A: This points towards a specific chemical interaction between N-Isopropylisobutyramide and the stationary phase.

  • Step 1: Evaluate Mobile Phase pH. The amide group is relatively neutral, but any basic impurities (like isopropylamine) will exhibit significant tailing if interacting with acidic silanol groups. Ensure your mobile phase pH is low enough (pH 2.5-3.5) to keep the silanols protonated and minimize these secondary interactions.[2]

  • Step 2: Consider a Different Column. If pH adjustment doesn't resolve the issue, consider a column with a different, more inert packing material or a column with better end-capping.

  • Step 3: Add a Competitive Base. In some cases, adding a small amount of a competitive base (like triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase and improve the peak shape of basic analytes. Note: This is not recommended for MS applications.

Q: All of my peaks are fronting. What does this indicate?

A: Peak fronting for all analytes is often a sign of column overload or a problem with the sample solvent.

  • Step 1: Reduce Sample Concentration. Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Step 2: Check Sample Solvent. If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% acetonitrile for a run starting at 20% acetonitrile), it can cause the sample to travel through the top of the column too quickly, leading to fronting. Dissolve your sample in the initial mobile phase composition whenever possible.

Problem 2: Poor Resolution Between N-Isopropylisobutyramide and an Impurity

Inadequate separation between the main component and its impurities is a common challenge in method development.

G start Poor Resolution change_gradient Modify Gradient Slope start->change_gradient change_organic Change Organic Modifier (e.g., ACN to MeOH) change_gradient->change_organic change_ph Adjust Mobile Phase pH change_organic->change_ph change_column Select a Different Column (e.g., different stationary phase) change_ph->change_column end Resolution Optimized change_column->end

Caption: Stepwise approach to optimizing resolution.

Q: I have a small impurity peak that is not fully resolved from the main N-Isopropylisobutyramide peak. What is the quickest way to improve the separation?

A: Modifying the gradient is often the fastest approach.

  • Step 1: Decrease the Gradient Slope. A shallower gradient gives the analytes more time to interact with the stationary phase, which can improve resolution. For example, if your original gradient was 20-80% B in 15 minutes, try 30-60% B in 20 minutes.

  • Step 2: Introduce an Isocratic Hold. If the impurity is very close to the main peak, an isocratic hold at a specific mobile phase composition can enhance separation.

Q: I've tried modifying the gradient, but the resolution is still not sufficient. What's the next step?

A: Changing the selectivity of your system is the next logical step.

  • Step 1: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve the resolution of closely eluting peaks due to different solvent-analyte interactions.

  • Step 2: Adjust the Mobile Phase pH. If one of the co-eluting peaks is ionizable (like isobutyric acid or isopropylamine), changing the pH can significantly alter its retention time relative to the neutral N-Isopropylisobutyramide. For instance, increasing the pH would make isobutyric acid more ionic and elute earlier, while decreasing the pH would make isopropylamine more retained if secondary interactions are at play.

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration

If you suspect column contamination is causing peak shape or pressure issues, follow this general cleaning protocol for a reversed-phase C18 column.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of your mobile phase without any buffers or salts. (e.g., if your mobile phase is Acetonitrile/Water with formic acid, flush with Acetonitrile/Water).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol.

  • Flush again with 20 column volumes of 100% Acetonitrile.

  • Equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before use.

Protocol 2: Sample Preparation for Optimal Peak Shape
  • Determine the solubility of N-Isopropylisobutyramide in various solvents. A good starting point is a mixture of water and acetonitrile or methanol.

  • Prepare a stock solution of your sample in a suitable solvent.

  • For your working solution, dilute the stock solution with a diluent that is as close as possible to your initial mobile phase composition. For example, if your gradient starts at 80% aqueous and 20% organic, your sample diluent should be in that range. This minimizes peak distortion due to solvent effects.

Method Validation Parameters

Any developed HPLC method for the analysis of N-Isopropylisobutyramide and its impurities must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Master Analyse et Controle. Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • AIFA. Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • alwsci. Common Causes Of Peak Tailing in Chromatography. [Link]

  • LCGC International. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]

  • Chromatography Forum. Low-pH taling of bases in RPC. [Link]

  • YouTube. Understanding Reverse Phase Selectivity for Different Compound Classes. [Link]

  • Science.gov. validated hplc assay: Topics by Science.gov. [Link]

  • ResearchGate. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. [Link]

  • PubMed Central. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]

  • NIH. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. [Link]

  • ResearchGate. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]

  • NIH. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • ResearchGate. (PDF) Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. [Link]

  • ResearchGate. Impurities in New Drug Substances and New Drug Products: An Implementation Guide | Request PDF. [Link]

  • NIH. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

  • PubChem. N-Isopropylisobutyramide | C7H15NO | CID 230354. [Link]

  • Taylor & Francis Online. Isolation and structure elucidation of novel products of the acidic degradation of diazepam. [Link]

Sources

Technical Support Center: N-Isopropylisobutyramide Stability & Storage

[1]

Compound: N-Isopropylisobutyramide CAS: 869-07-8 Molecular Formula: C₇H₁₅NO Class: Secondary Aliphatic Amide[1]

Core Stability Directive

N-Isopropylisobutyramide is a relatively stable secondary amide.[1] However, like many low-molecular-weight amides used in sensory or pharmaceutical applications, it is susceptible to hydrolytic cleavage under extreme pH and physical loss (volatilization) due to its vapor pressure.[1]

The Golden Rule: Store this compound cold (+4°C), dry, and chemically neutral.

Chemical Stability: Preventing Hydrolysis

The primary chemical degradation pathway for N-Isopropylisobutyramide is amide hydrolysis.[1] While amides are resonance-stabilized and generally robust, they will degrade into isobutyric acid and isopropylamine in the presence of moisture and a catalyst (acid or base).

Mechanism of Failure

Hydrolysis is not spontaneous; it requires a catalyst.[1] In a storage context, "catalysts" are often trace impurities in solvents or residual acids/bases on glassware.[1]

  • Acidic Conditions: The carbonyl oxygen is protonated, making the carbon susceptible to nucleophilic attack by water.

  • Basic Conditions: The hydroxide ion directly attacks the carbonyl carbon.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation mechanism you must prevent.

AmideHydrolysiscluster_conditionsCatalytic ConditionsStartN-Isopropylisobutyramide(Intact)AcidAcid (H+)Protonation of CarbonylStart->AcidLow pHBaseBase (OH-)Nucleophilic AttackStart->BaseHigh pHWater+ H₂OIntermediateTetrahedralIntermediateAcid->Intermediate+ H₂OBase->IntermediateProductsDegradation Products:Isobutyric Acid + IsopropylamineIntermediate->ProductsIrreversibleCleavage

Figure 1: Mechanism of acid/base catalyzed hydrolysis leading to compound degradation.[1][2]

Protocol 1: Solvent Selection for Storage

If you must store N-Isopropylisobutyramide in solution, strict solvent control is required to prevent hydrolysis.[1]

Solvent ClassSuitabilityNotes
Alcohols (MeOH, EtOH) ⚠️ Caution Can lead to transamidation (alcoholysis) over long periods if catalyzed.[1]
DMSO / DMF Recommended Excellent solubility; chemically inert.[1] Must be anhydrous.[1]
Water / Buffers Avoid Promotes hydrolysis.[1] Only use for immediate experimental use ( < 24h).
Acetonitrile Recommended Inert and volatile (easy to remove).[1]

Physical Stability: Volatility & Container Interaction

Users often report "disappearing mass" or "loss of potency" without observing chemical degradation peaks on HPLC.[1] This is typically due to volatilization or sorption .[1]

The Volatility Risk

As a low-molecular-weight amide (MW ~129.2 g/mol ), N-Isopropylisobutyramide has a non-negligible vapor pressure.[1]

  • Risk: If stored in unsealed containers at room temperature, it can sublime or evaporate.[1]

  • Mitigation: Headspace minimization and cold storage.[1]

The Plastic Sorption Risk

Amides are organic-soluble.[1] They can migrate into lipophilic plastics (LDPE/HDPE) or leach plasticizers out of the container.[1]

Protocol 2: Storage Decision Tree

Follow this logic flow to determine the optimal storage vessel and condition.

StorageLogicStartNew Sample ReceivedFormCheckPhysical Form?Start->FormCheckSolidSolid / PowderFormCheck->SolidSolutionIn SolutionFormCheck->SolutionContainerSelect Container:Amber Glass Vial withTeflon-lined CapSolid->ContainerSolution->ContainerPlasticWarnAVOID: Plastic Bags/Tubes(Risk of Sorption)Container->PlasticWarnWhy?TempStorage Temp:+4°C (Refrigerator)Container->TempLongTermLong Term (>1 Month)?Temp->LongTermFreezer-20°C StorageLongTerm->FreezerYes

Figure 2: Decision matrix for selecting storage vessels and temperatures to minimize physical loss.

Troubleshooting Guide & FAQs

Issue 1: "My sample has turned into a liquid or sticky gum."
  • Diagnosis: Hygroscopicity.[1]

  • Explanation: Amides can form hydrogen bonds with water vapor.[1][3] If the container was not tightly sealed, the compound absorbed atmospheric moisture, lowering its melting point (melting point depression).

  • Solution:

    • Dry the sample in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.

    • Check purity via HPLC.[1] If >98%, it is recoverable.[1]

Issue 2: "HPLC shows a new peak at the solvent front."
  • Diagnosis: Hydrolysis.[1][2][3][4][5][6]

  • Explanation: The "solvent front" peak is likely Isopropylamine (highly polar) or Isobutyric acid .[1] This occurs if the sample was stored in a protic solvent (like water or non-anhydrous methanol) without pH control.[1]

  • Solution: This is irreversible.[1] Discard the stock solution. Prepare fresh stock in anhydrous DMSO or Acetonitrile .[1]

Issue 3: "The powder smells like vinegar or rancid butter."[1]
  • Diagnosis: Advanced Hydrolysis / Oxidation.[1]

  • Explanation: Isobutyric acid (a degradation product) has a distinct, pungent, rancid odor.[1] This indicates significant chemical breakdown.[1]

  • Solution: Do not use for biological assays.[1] The pH of your media will drop, and the degradation products may be cytotoxic.

FAQ: Quick Reference
QuestionAnswer
Is it light sensitive? Mildly. While not highly photosensitive, UV light can catalyze auto-oxidation over long periods.[1] Store in Amber Glass .
Can I freeze-thaw it? Yes. However, repeated freeze-thaw cycles introduce condensation (moisture).[1] Aliquot stocks to avoid this.[1][7][8]
What is the shelf life? 2 Years if stored as a solid at -20°C. 6 Months if stored in anhydrous solution at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide.[1] Retrieved from [Link]

  • Brown, H. C., & Tsukamoto, A. (1964). Hydrolysis of Amides.[1] Journal of the American Chemical Society.[1] (General reference for amide stability mechanisms).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Source for acid/base catalyzed hydrolysis mechanisms).[1][2][3]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Authoritative text on amide resonance and reactivity).

Method validation for N-Isopropylisobutyramide analysis: common issues

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Method Development & Validation Support Status: Online

Introduction: The Analytical Challenge of NiPiBA

Welcome to the technical support hub for N-Isopropylisobutyramide (NiPiBA) . Whether you are analyzing this compound as a synthesis intermediate, a degradation product in pharmaceutical solvents, or a trace impurity in cooling agents (e.g., WS-23 analogs), you have likely encountered specific hurdles.

NiPiBA is an aliphatic amide (


). Its lack of a strong chromophore (like a benzene ring) and its moderate volatility create a "blind spot" for standard analytical workflows. This guide addresses the three most common support tickets we receive: Detection Sensitivity , Peak Tailing , and Recovery/Volatility .

Module 1: Method Selection & Detection Issues

User Issue: "I cannot achieve sufficient sensitivity using my standard HPLC-UV method at 254 nm."

Technical Diagnosis: NiPiBA is an aliphatic amide. It does not absorb UV light at 254 nm because it lacks conjugated


-systems. Its absorption maximum (

) is typically near 200–210 nm (the

transition of the carbonyl group), which is dangerously close to the UV cutoff of many solvents.

Troubleshooting Protocol:

  • Switch Detection Mode:

    • Recommended: GC-FID (Gas Chromatography with Flame Ionization Detection). This is the gold standard for NiPiBA due to its volatility and carbon content.

    • Alternative: LC-MS (Liquid Chromatography-Mass Spectrometry) using ESI+ (Electrospray Ionization).[1]

    • Last Resort: LC-UV at 205–210 nm . Warning: You must use high-purity solvents (HPLC Grade Acetonitrile, not Methanol) to avoid baseline drift.

  • Decision Matrix (Workflow):

MethodSelection Start Start: Select Method Trace Trace Analysis (< 0.1%) Start->Trace Assay Assay/Purity (> 98%) Start->Assay GC GC-FID (Preferred) Trace->GC Volatile Matrix LCMS LC-MS (ESI+) Trace->LCMS Aqueous Matrix Assay->GC High Precision LCUV LC-UV (205 nm) Assay->LCUV If GC unavailable

Figure 1: Decision tree for selecting the optimal analytical technique based on detection limits and matrix type.

Module 2: Peak Tailing & Chromatographic Shape

User Issue: "The NiPiBA peak is tailing significantly ( ). It looks like a shark fin."

Technical Diagnosis: Amides are notorious for hydrogen bonding with active sites (silanols) in the analytical flow path.

  • In GC: Interaction with active sites in the inlet liner or column phase.

  • In LC: Interaction with residual silanols on the silica support of the C18 column.

Troubleshooting Protocol:

For Gas Chromatography (GC):
  • Liner Selection: Replace standard wool liners with Ultra-Inert (Deactivated) Liners . Glass wool often strips amides; use a liner with a cyclo-double gooseneck or deactivated wool.

  • Column Choice:

    • Standard: 5% Phenyl-arylene (e.g., DB-5ms).

    • Optimized: PEG (Polyethylene Glycol) / Wax columns often provide better peak symmetry for polar amides by matching polarity.

  • Inlet Temperature: Ensure the inlet is hot enough (

    
    C) to flash-vaporize the sample but not so hot (
    
    
    
    C) that it induces thermal degradation.
For HPLC:
  • Column Selection: Use a Base-Deactivated (End-capped) C18 column. Older Type-A silica columns will cause severe tailing.

  • Mobile Phase Modifier: Add 0.1% Phosphoric Acid or Ammonium Formate to suppress silanol ionization.

Visual Troubleshooting Logic:

TailingFix Problem Problem: Peak Tailing (Tf > 1.5) CheckLiner GC: Check Inlet Liner Problem->CheckLiner If GC CheckCol LC: Check Column Type Problem->CheckCol If LC ReplaceLiner Action: Install Ultra-Inert Liner CheckLiner->ReplaceLiner Wool is active? ChangeCol Action: Switch to End-capped C18 CheckCol->ChangeCol Silanols active?

Figure 2: Step-by-step logic for diagnosing and resolving peak asymmetry for amide analysis.

Module 3: Validation & Recovery (ICH Q2(R2))

User Issue: "My recovery rates are inconsistent (varying between 85% and 105%) during sample preparation."

Technical Diagnosis: NiPiBA has moderate volatility. If your sample preparation involves evaporation to dryness (e.g., after extraction), you are likely losing the analyte via sublimation or co-evaporation.

Validation Protocol (Self-Validating System): To meet ICH Q2(R2) standards [1], you must prove the method's accuracy without losing the analyte.

Step-by-Step Recovery Experiment:

  • Preparation: Prepare a spiked placebo sample at 100% target concentration.

  • Control: Prepare a standard solution directly in the final solvent (no extraction/evaporation).

  • Test: Perform the extraction but stop evaporation when 1-2 mL of solvent remains, or use Nitrogen blow-down at ambient temperature (do not heat).

  • Calculation: Compare the Area Counts of the Test vs. Control.

Summary of Validation Criteria for NiPiBA:

ParameterAcceptance CriteriaCommon Failure ModeSolution
Specificity No interference at

Co-elution with isomers (e.g., N-propyl isomer)Optimize Gradient/Ramp
Linearity (

)

Saturation of detector (FID)Dilute sample
Accuracy 98.0% – 102.0%Volatility lossDo not evaporate to dryness
Precision (RSD)

Inlet discrimination (GC)Check Split Ratio
LOQ S/N > 10Baseline drift (LC-UV)Switch to GC-FID

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Guidelines, 2023.[2] Link

  • PubChem. N-Isopropylisobutyramide Compound Summary. National Library of Medicine. Link

  • Chromatography Online. GC Diagnostic Skills I: Peak Tailing. LCGC, 2020. Link

  • Restek Corporation. Troubleshooting GC Peak Shapes. Restek ChromaBLOGraphy.[3] Link

Sources

Optimizing sensory panel training for consistent N-Isopropylisobutyramide evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Sensory Panel Training for Consistent N-Isopropylisobutyramide (NiBA) Evaluation Ticket Type: Technical Guide / Troubleshooting Applicable Compounds: N-Isopropylisobutyramide (CAS: 7492-30-0), WS-23, and related carboxamide coolants.

Introduction: The Physiology of "Clean" Cooling

Welcome to the Technical Support Center. This guide addresses the specific challenges of evaluating N-Isopropylisobutyramide (NiBA) . Unlike menthol, NiBA is a "clean" coolant—it provides trigeminal cooling without a minty odor or flavor. However, its lipophilic nature and specific activation of TRPM8 channels create unique sensory hurdles: slow onset , accumulation (carry-over) , and desensitization .

To achieve consistent data, you must move beyond standard "sip-and-spit" protocols. You are calibrating a biological instrument (the human trigeminal nerve) that is prone to thermal fatigue.

Module 1: Panel Calibration & Reference Standards

The Core Problem: Panelists often confuse "cooling duration" with "cooling intensity." Without fixed references, scores will drift.

The Reference Curve

Do not rely on mental recall. Use a daily calibration curve. NiBA is potent; slight deviations in concentration cause massive sensory shifts.

Table 1: Recommended Reference Standards (Aqueous Solution) Solvent Note: Dissolve NiBA in 1% Ethanol first, then dilute with distilled water.

Intensity LevelConcentration (ppm)Sensory DescriptorExpected Onset
Threshold (0) < 2.0 ppmNo perceptible cooling.N/A
Low (3) 5 - 10 ppmFaint cooling on tongue tip; "breeze" sensation.15-30 sec
Medium (7) 20 - 30 ppmDistinct cooling; spreading to roof of mouth.10-20 sec
High (12) 50 - 80 ppmIntense cold; slight "prickling" or numbing.< 10 sec
Warning > 100 ppmRisk of "burning" sensation (nociceptor activation).Immediate

Technical Insight: NiBA activates TRPM8 receptors. At very high concentrations (>100ppm), it may cross-activate TRPV1 (pain/heat) receptors, causing a "burning cold" sensation often misidentified by panelists as chemical irritation.

Module 2: The Evaluation Workflow

The Core Problem: NiBA requires airflow to be perceived effectively. If Panelist A breathes through their nose and Panelist B breathes through their mouth, their scores will differ by 50%.

Standardized Evaluation Protocol

You must standardize respiration and residence time .

EvaluationWorkflow Start Sample Intake (10ml) Swish Standardized Swish (15s, Full Oral Coating) Start->Swish Expect Expectorate Swish->Expect Breath Forced Airflow (3 Inhales via Mouth) Expect->Breath Rate Rate Intensity (Time-Intensity Point) Breath->Rate Rate->Breath Repeat every 30s (if TI study) Wash Warm Water Rinse (Reset TRPM8) Rate->Wash

Figure 1: The "Forced Airflow" protocol ensures TRPM8 activation is consistent across all panelists.

Critical Step: The "Airflow" Maneuver After expectorating, panelists must inhale gently through the mouth and exhale through the nose three times. The evaporation drives the cooling sensation. Without this, NiBA perception is muted and inconsistent.

Module 3: Troubleshooting & FAQs

The Core Problem: Data noise. Here is how to diagnose specific sensory anomalies.

Q1: Why do my panelists' scores drift downward during a session?

Diagnosis: Desensitization (TRPM8 Fatigue). Mechanism: Continuous exposure to cooling agents depletes PIP2 (Phosphatidylinositol 4,5-bisphosphate) in the cell membrane, which is required for TRPM8 channel opening. The receptor literally stops firing. The Fix:

  • Increase Inter-Stimulus Interval (ISI): Minimum 4 minutes between samples.

  • Warm Water Reset: Have panelists rinse with warm water (35°C). This forces the TRPM8 channels to close and reset faster than cold or room-temp water.

Q2: Why do scores drift upward (everything tastes intensely cold)?

Diagnosis: Accumulation (Carry-Over). Mechanism: NiBA is lipophilic (fat-loving). It absorbs into the lipid bilayer of the tongue's epithelium and resists water washout. The second sample adds to the residue of the first. The Fix:

  • Fat-Based Cleanser: Use a saltine cracker or a 10ml shot of whole milk during the washout. The fat binds the residual NiBA, pulling it off the tongue.

  • Reverse Order: If testing multiple concentrations, always go Low -> High.

Q3: Panelists report "bitterness" alongside cooling. Is the sample contaminated?

Diagnosis: Intrinsic Bitterness / Cross-Modal Perception. Mechanism: Many amides have intrinsic bitterness at high concentrations. Alternatively, the "numbing" effect can suppress sweetness perception, unmasking background bitter notes in the base formulation. The Fix:

  • Nose Clips: Use nose clips to isolate taste (bitter) from trigeminal (cool). If the bitterness persists with nose clips, it is a taste receptor issue.

  • Sucrose Masking: Ensure the base solution has adequate sweetener (e.g., 5% sucrose) to mimic the final application, as sweetness suppresses bitterness.

Module 4: Diagnostic Logic Tree

Use this flowchart when your sensory data shows high standard deviation.

TroubleshootingTree Start High Data Variance CheckRef Are Reference Stds Fresh (<4 hrs)? Start->CheckRef CheckTime Is ISI < 3 mins? CheckRef->CheckTime Yes ActionRef Remake Standards (NiBA hydrolyzes/evaporates) CheckRef->ActionRef No CheckWash Is Washout Water Cold/Room Temp? CheckTime->CheckWash No ActionFatigue Desensitization Detected: Increase ISI to 5 mins CheckTime->ActionFatigue Yes ActionReset Thermal Lock Detected: Switch to Warm Water Rinse CheckWash->ActionReset Yes ActionAir Check Breathing Protocol CheckWash->ActionAir No

Figure 2: Logic flow for diagnosing inconsistent sensory panel results.

Module 5: Data Analysis (Time-Intensity)

NiBA has a "lag." A single-point measurement (e.g., "Rate cooling at 30 seconds") is insufficient.

Recommended Metric: Area Under the Curve (AUC) Use a Time-Intensity (TI) method as per ASTM E1909.

  • T_onset: Time to first perceptible cooling (usually 15-45s for NiBA).

  • I_max: Maximum intensity.

  • T_ext: Time to extinction.[1][2]

Why this matters: NiBA often has a lower I_max than Menthol but a significantly larger AUC (lasts longer). If you only measure I_max, you will undervalue the ingredient.

References

  • ASTM International. (2017).[1] ASTM E1909-13: Standard Guide for Time-Intensity Evaluation of Sensory Attributes. ASTM International.[1] [Link]

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58. [Link]

  • Behrendt, H.-J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–748. [Link]

  • Erman, M. (2004). Cooling agents and skin care applications.[2] Cosmetics & Toiletries. (Contextual reference for NiBA/WS-23 chemistry and lipophilicity).

  • ASTM International. (2019). ASTM E1432-19: Standard Practice for Defining and Calculating Individual and Group Sensory Thresholds from Forced-Choice Data Sets of Intermediate Size. ASTM International.[1] [Link]

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Troubleshooting matrix effects in LC-MS/MS analysis of N-Isopropylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS/MS Technical Support Center: N-Isopropylisobutyramide (NIBA)

Case ID: NIBA-MATRIX-001 Status: Open Assigned Scientist: Senior Application Scientist, Bioanalytical Division

Introduction: The NIBA Challenge

Welcome to the technical support hub for N-Isopropylisobutyramide (NIBA). As a small amide (


, MW ~129.2 Da), NIBA presents specific bioanalytical challenges. It is moderately polar, often elutes early in reverse-phase chromatography (co-eluting with polar matrix components), and relies on protonation (

) in Electrospray Ionization (ESI).

This guide addresses the "Matrix Effect" (ME)—the invisible phenomenon where co-eluting components (phospholipids, salts, proteins) alter the ionization efficiency of your analyte, leading to poor sensitivity or quantitative inaccuracy.[1]

Module 1: Diagnosis

Q: My signal is low, but how do I confirm it is a matrix effect and not just poor injection?

A: You must visualize the ionization profile using Post-Column Infusion (PCI). Comparing peak areas between neat standards and spiked matrix is the quantitative check (Matrix Factor), but it doesn't tell you where the problem is. PCI is the qualitative "X-ray" for your chromatogram.

The Mechanism: In ESI, analytes compete for charge on the droplet surface. If a phospholipid elutes at the same time as NIBA, the phospholipid (which has high surface activity) "steals" the surface charge, preventing NIBA from entering the gas phase. This causes signal suppression.[1][2]

Protocol: Post-Column Infusion (PCI)

  • Setup: Place a T-union between your analytical column and the MS source.

  • Infusion: Use a syringe pump to infuse a constant solution of NIBA (at ~100 ng/mL) into the flow at 5-10 µL/min.

  • Injection: Inject a blank extracted matrix sample via the LC.

  • Observation: Monitor the baseline of the specific NIBA transition. A dip in the baseline indicates suppression; a rise indicates enhancement.

PCI_Workflow LC LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee T-Union (Mixing Point) Column->Tee Eluent Syringe Syringe Pump (Constant NIBA Infusion) Syringe->Tee Analyte Flow MS MS/MS Source (Detector) Tee->MS Combined Flow

Figure 1: Post-Column Infusion setup for visualizing matrix effects zones.

Module 2: Sample Preparation

Q: I am using Protein Precipitation (PPT). Is that sufficient for NIBA?

A: Likely not.[3] PPT is the "dirtiest" extraction method. PPT removes proteins but leaves behind phospholipids (PLs), which are the primary cause of ion suppression in ESI+. Because NIBA is a small amide, it often co-elutes with the "front" of the phospholipid elution profile.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . NIBA has a logP of approximately 1.2-1.5. It is sufficiently hydrophobic to be extracted into organic solvents, leaving polar salts and zwitterionic phospholipids in the aqueous phase.

Comparative Data: Extraction Efficiency vs. Matrix Effect

Extraction MethodRecovery (%)Matrix Effect (ME%)Cleanliness Rating
Protein Precip (AcN) >95%40-60% (High Suppression)Low
LLE (MTBE) 85-90%90-105% (Negligible)High
LLE (Ethyl Acetate) 90-95%85-100% (Low Suppression)High
SPE (Polymeric) 80-90%95-100% (Cleanest)Very High

Note: Matrix Effect (ME%) calculated as (Peak Area in Matrix / Peak Area in Solution) × 100. An ME of 100% means no effect.

Decision Logic for Sample Prep:

SamplePrep_Decision Start Start: High Matrix Effect? PPT Current: Protein Precipitation Start->PPT CheckPL Monitor Phospholipids (m/z 184->184) PPT->CheckPL Decision1 PLs Co-elute with NIBA? CheckPL->Decision1 Decision1->PPT No (Optimize Gradient) LLE Switch to LLE (MTBE or EtAc) Decision1->LLE Yes (Most Cases) SPE Switch to SPE (Mixed Mode Cation) Decision1->SPE Yes (Complex Tissue)

Figure 2: Decision tree for selecting the appropriate extraction methodology.

Module 3: Chromatographic Resolution

Q: I cannot change my extraction method. How do I fix this on the LC side?

A: You must separate the NIBA peak from the void volume and the phospholipid wash. NIBA is small and polar. If it elutes too early (


), it sits in the "salt front" where ion suppression is massive.

Troubleshooting Steps:

  • Increase Retention: Use a column with better polar retention, such as a C18-PFP (Pentafluorophenyl) or a Polar-Embedded C18 . These interact with the amide group of NIBA, pulling it away from the void volume.

  • Wash the Column: Phospholipids are very hydrophobic. If you run a short gradient, they might not elute until the next injection, causing random suppression (ghost peaks). Ensure your gradient ramps to 95% Organic and holds for at least 2 column volumes.

Standard Calculation: Matrix Factor (MF) To validate your fix, calculate the IS-normalized Matrix Factor per FDA guidelines [1][2].





Target: The CV of the IS-Normalized MF calculated from 6 different lots of matrix should be < 15%.

Module 4: Internal Standards

Q: Can I use a structural analog like N-Isopropylacrylamide?

A: Only as a last resort. A Stable Isotope Labeled (SIL) IS is mandatory for robust correction. Structural analogs do not co-elute perfectly with the analyte. Therefore, the analyte might be in a suppression zone while the IS is not (or vice versa). This leads to quantitative errors.

  • Best Choice: NIBA-d7 or NIBA-13C.

  • Why: They co-elute perfectly. If the matrix suppresses the NIBA signal by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Refining the purification process of N-Isopropylisobutyramide to remove by-products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Isopropylisobutyramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following sections offer a combination of frequently asked questions and a troubleshooting guide, grounded in established chemical principles and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in N-Isopropylisobutyramide synthesis and why do they form?

A1: The synthesis of N-Isopropylisobutyramide, typically via the reaction of isobutyryl chloride with isopropylamine, can lead to several predictable by-products. Understanding their origin is key to devising an effective purification strategy.

  • Unreacted Starting Materials: The most common impurities are residual isobutyryl chloride and isopropylamine. Incomplete reaction due to stoichiometry, reaction time, or temperature can leave these reagents in your crude product.

  • Isobutyric Acid: Isobutyryl chloride is highly susceptible to hydrolysis.[1][2][3] Exposure to moisture in the reaction setup or during workup will convert it to isobutyric acid, which often imparts a characteristic rancid odor.[4][5]

  • Diisopropylamine: While less common, if the isopropylamine starting material contains diisopropylamine as an impurity, it can also react with isobutyryl chloride to form N,N-diisopropylisobutyramide.

  • Self-Condensation Products: Under certain conditions, side reactions involving the starting materials can lead to higher molecular weight impurities.

Q2: My crude N-Isopropylisobutyramide has a strong, unpleasant odor. What is the likely cause and the first purification step I should take?

A2: A pungent, rancid, or butter-like odor is a strong indicator of the presence of isobutyric acid.[4][5] This is a common by-product resulting from the hydrolysis of the isobutyryl chloride starting material.

The most effective initial purification step is an aqueous wash with a mild base . Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash this organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the acidic isobutyric acid, forming a water-soluble carboxylate salt (sodium isobutyrate) which will partition into the aqueous layer.

  • Causality: This is a simple acid-base extraction. The non-polar organic solvent retains the neutral N-Isopropylisobutyramide, while the polar aqueous phase removes the ionic salt of the acidic impurity.

Q3: When should I choose recrystallization over distillation for final purification?

A3: The choice between recrystallization and distillation depends on the physical properties of N-Isopropylisobutyramide and its impurities.[6]

  • Recrystallization is the preferred method when N-Isopropylisobutyramide is a solid at room temperature and when the impurities have different solubility profiles.[6] It is particularly effective for removing non-volatile or solid impurities.

  • Fractional Distillation is ideal if N-Isopropylisobutyramide is a liquid or a low-melting solid and the impurities are volatile with boiling points that differ by at least 20-30°C.[7][8][9]

For N-Isopropylisobutyramide, which is a solid at room temperature, recrystallization is generally the more practical and efficient method for achieving high purity on a laboratory scale. [6]

Q4: What are the recommended solvent systems for the recrystallization of N-Isopropylisobutyramide?

A4: A successful recrystallization relies on selecting a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[10] For amides like N-Isopropylisobutyramide, a common approach is to use a polar solvent or a mixture of a polar and a non-polar solvent.[6]

A good starting point for N-Isopropylisobutyramide is a toluene/hexane solvent system .[11] Toluene will dissolve the amide at higher temperatures, and the addition of hexane as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.

  • Experimental Tip: Dissolve the crude product in a minimal amount of hot toluene. Then, slowly add hexane until you observe slight turbidity. Reheat to dissolve the precipitate and then allow the solution to cool slowly.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used.[10] 2. The cooling process was too rapid. 3. The chosen solvent system is not optimal.1. Evaporate some of the solvent to concentrate the solution and induce further crystallization. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 3. Perform small-scale solubility tests with different solvent systems (e.g., ethyl acetate/heptane, acetone/water) to find a more suitable one.
Oily Precipitate Instead of Crystals 1. The compound is "oiling out" due to a large difference between the boiling point of the solvent and the melting point of the compound. 2. Significant impurities are present, depressing the melting point.1. Try a lower boiling point solvent system. 2. Attempt to "scratch" the inside of the flask with a glass rod to induce crystallization. 3. Purify the crude product further by another method (e.g., column chromatography) before attempting recrystallization.
Persistent Impurity Peak in GC-MS/NMR After Purification 1. The impurity co-crystallizes with the product. 2. The impurity has a very similar boiling point to the product (in case of distillation).1. Perform a second recrystallization with a different solvent system. 2. Consider using column chromatography for a more refined separation based on polarity differences. 3. If distillation was used, switch to a more efficient fractionating column or consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.[7][8]
Product Appears Wet or Clumpy After Filtration 1. Incomplete removal of the mother liquor. 2. The product is hygroscopic.1. Wash the filtered crystals with a small amount of cold, fresh solvent.[10] 2. Ensure the product is thoroughly dried under vacuum, possibly in the presence of a desiccant like P₂O₅.

Physical Properties of N-Isopropylisobutyramide and Key By-products

A clear understanding of the physical properties of your target compound and potential impurities is fundamental to designing an effective purification strategy. The table below provides a summary of these properties.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
N-Isopropylisobutyramide C₇H₁₅NO129.20[12]~210-21253-55
Isobutyryl ChlorideC₄H₇ClO106.55[13]91-93[13][14]-90[13][14]
IsopropylamineC₃H₉N59.1132.4[15]-95.2[15]
Isobutyric AcidC₄H₈O₂88.11[16]153-154[5][17]-47[5][16]

Experimental Protocols

Protocol 1: Aqueous Wash for Removal of Acidic Impurities
  • Dissolve the crude N-Isopropylisobutyramide in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The top layer will be the organic phase containing your product, and the bottom will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution one more time.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.

  • Drain the brine layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, acid-free product.

Protocol 2: Recrystallization from a Toluene/Hexane Solvent System
  • Place the crude, dried N-Isopropylisobutyramide in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely. Use a hot plate and a stirring bar for efficient dissolution.

  • Once dissolved, slowly add hexane dropwise while the solution is still hot until a faint cloudiness persists.

  • Add a few more drops of hot toluene to redissolve the precipitate, resulting in a saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization of Purification Workflow

General Purification Workflow for N-Isopropylisobutyramide

PurificationWorkflow Crude Crude N-Isopropylisobutyramide Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Wash (NaHCO3) Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize (Toluene/Hexane) Concentrate->Recrystallize Filter Filter and Dry Recrystallize->Filter Pure Pure N-Isopropylisobutyramide Filter->Pure

Caption: A typical purification workflow for N-Isopropylisobutyramide.

Troubleshooting Decision Tree

Troubleshooting Start Impure Product After Initial Purification Odor Acidic Odor? Start->Odor MultiplePeaks Multiple Peaks in GC/NMR? Odor->MultiplePeaks No AqueousWash Perform Aqueous Base Wash Odor->AqueousWash Yes ColumnChrom Consider Column Chromatography MultiplePeaks->ColumnChrom Yes ReRecrystallize Re-recrystallize from a different solvent MultiplePeaks->ReRecrystallize No AqueousWash->MultiplePeaks ColumnChrom->ReRecrystallize Redistill Fractional Distillation (if applicable)

Caption: A decision tree for troubleshooting purification issues.

References

  • CN107445856B - Synthesis process of N-isopropyl acrylamide - Google P
  • JP2005289840A - Purification method of N-isopropylacrylamide - Google P
  • What is the best technique for amide purification? - ResearchGate. (URL: [Link])

  • recrystallization & purification of N-bromosuccinimide - YouTube. (URL: [Link])

  • Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem. (URL: [Link])

  • Isobutyric Acid | C4H8O2 | CID 6590 - PubChem. (URL: [Link])

  • Synthesis and analysis of amides – Chemistry Education. (URL: [Link])

  • Materials: N-Isopropyl acrylamide (NIPAM; Aldrich, 97%) was recrystallized three times from a mixture of - researchgate.net. (URL: [Link])

  • Isobutyric acid - Wikipedia. (URL: [Link])

  • Isobutyryl chloride - Wikipedia. (URL: [Link])

  • How To: Purify by Distillation - Department of Chemistry : University of Rochester. (URL: [Link])

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (URL: [Link])

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. (URL: [Link])

  • Isopropylamine, 99% 75-31-0 - visakhapatnam, India - S. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (URL: [Link])

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (URL: [Link])

  • N-Isopropylisobutyramide | C7H15NO | CID 230354 - PubChem - NIH. (URL: [Link])

  • Purification by fractional distillation | - ChemBAM. (URL: [Link])

  • Troubleshooting protein purification? - ResearchGate. (URL: [Link])

  • Isopropylamine - Sciencemadness Wiki. (URL: [Link])

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (URL: [Link])

  • Isobutyric acid - Grokipedia. (URL: [Link])

  • Purification of N-iodosuccinimide : r/chemistry - Reddit. (URL: [Link])

  • ISOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 75-31-0 MSDS - Loba Chemie. (URL: [Link])

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. (URL: [Link])

  • Protein purification troubleshooting guide - Dutscher. (URL: [Link])

  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google P

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Validation & Comparative

Comparative Guide: N-Isopropylisobutyramide Derivatives (WS-23) vs. Menthol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Menthol and N-Isopropylisobutyramide (specifically the acyclic amide cooling agent known as WS-23 ).

Editorial Note on Nomenclature: The chemical name "N-Isopropylisobutyramide" refers to a simple amide structure (


). However, in the context of cooling agents, this nomenclature is frequently used as a synonym or shorthand for the commercially dominant acyclic cooling agent WS-23  (N,2,3-Trimethyl-2-isopropylbutanamide or 2-Isopropyl-N,2,3-trimethylbutyramide).[1] Pure N-Isopropylisobutyramide (CAS 1118-71-4) is primarily used as a ligand in atomic layer deposition (ALD) precursors and lacks significant documented cooling efficacy. This guide focuses on WS-23  as the relevant functional alternative to Menthol.[1]

Executive Summary

Menthol remains the biological benchmark for cooling sensation due to its potent activation of the TRPM8 ion channel. However, its application is limited by volatility, bitterness, and potential irritation (burning sensation) at high concentrations.

WS-23 represents a shift from cyclic terpene chemistry to acyclic amides. While it exhibits a lower binding affinity (higher


) for TRPM8 compared to menthol, it is favored in drug development and topical formulations for its high thermal stability, lack of odor, and "rounder" sensory profile that avoids the "menthol burn."
Key Differentiators
FeatureMenthol (Natural/Synthetic)WS-23 (N-Isopropylisobutyramide derivative)
Chemical Class Cyclic Terpene AlcoholAcyclic Alkyl Amide
Cooling Onset Instant / SharpGradual / Smooth
Site of Action TRPM8 (Agonist) + TRPA1 (Irritant)TRPM8 (Agonist)
Sensory Location Throat & Posterior PharynxFront of Tongue & Mouth
Odor/Taste Strong Minty / BitterOdorless / Neutral
Thermal Stability Low (Volatile, sublimes)High (Stable >200°C)

Mechanistic Analysis: TRPM8 Activation

Both compounds function primarily as agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a voltage-gated cation channel expressed in sensory neurons.

Signaling Pathway Visualization

The following diagram illustrates the differential activation pathway. Menthol activates TRPM8 but also cross-activates TRPA1 (linked to nociception/pain), whereas WS-23 is more selective for the cooling response, albeit with lower potency.

TRPM8_Pathway Menthol Menthol TRPM8 TRPM8 Channel (Cold Receptor) Menthol->TRPM8 High Affinity (EC50 ~80-200 µM) TRPA1 TRPA1 Channel (Nociceptor) Menthol->TRPA1 Cross-activation (High conc.) WS23 WS-23 (Acyclic Amide) WS23->TRPM8 Lower Affinity (EC50 > mM range) WS23->TRPA1 Negligible Activity Ca_Influx Ca2+ / Na+ Influx TRPM8->Ca_Influx TRPA1->Ca_Influx Sensation_Burn Sensation: Burning/Irritation TRPA1->Sensation_Burn Nociceptive Signal Depolarization Membrane Depolarization Ca_Influx->Depolarization Sensation_Cool Sensation: Cooling Depolarization->Sensation_Cool

Caption: Differential activation pathways. Menthol provides potent cooling but risks nociceptive crosstalk (burning) via TRPA1. WS-23 provides a cleaner cooling signal.[1]

Physicochemical & Pharmacological Comparison

The following data aggregates experimental values from standard pharmacological assays (HEK293 cells expressing hTRPM8) and physicochemical property databases.

ParameterMentholWS-23Clinical Implication
CAS Number 89-78-1 (l-menthol)51115-67-4Identity verification.
Molecular Weight 156.27 g/mol 171.28 g/mol Similar permeability profiles.
LogP (Lipophilicity) ~3.4~2.5WS-23 is slightly more water-soluble, aiding formulation in aqueous gels.
TRPM8

60 – 200 µM > 1-5 mM Menthol is significantly more potent on a molar basis. WS-23 requires higher dosage for equivalent cooling intensity.
Melting Point 41–44 °C60–63 °CWS-23 is easier to handle in solid manufacturing (e.g., tableting) without melting.
Volatility HighNegligibleWS-23 does not evaporate from the skin/formulation, providing a longer-lasting effect.

Experimental Protocols

To validate the performance of WS-23 against Menthol, researchers should utilize a dual-approach: In Vitro Calcium Imaging (for mechanism) and Time-Intensity Sensory Evaluation (for perception).

Protocol A: TRPM8 Calcium Flux Assay (Fluorescence-Based)

Objective: Determine the


 of the cooling agent in a controlled cellular environment.
  • Cell Preparation:

    • Use HEK293 cells stably transfected with human TRPM8 (hTRPM8).

    • Seed cells in 96-well black-walled plates at 20,000 cells/well. Incubate for 24h at 37°C.

  • Dye Loading:

    • Aspirate medium and wash with HBSS (Hank's Balanced Salt Solution).

    • Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators) (4 µM) containing 0.02% Pluronic F-127.

    • Incubate for 45–60 minutes in the dark at room temperature.

  • Compound Application:

    • Prepare serial dilutions of Menthol (1 µM to 10 mM) and WS-23 (10 µM to 50 mM) in HBSS buffer.

    • Critical Control: Use Icilin (super-agonist) as a positive control and BCTC as a TRPM8 antagonist to confirm specificity.

  • Measurement:

    • Use a kinetic plate reader (e.g., FLIPR).

    • Inject compounds and record fluorescence intensity (

      
       ratio for Fura-2) every 2 seconds for 120 seconds.
      
  • Data Analysis:

    • Normalize response to the maximal response elicited by saturating Menthol (or Ionomycin).

    • Fit data to a sigmoidal dose-response equation (Hill equation) to calculate

      
      .
      
Protocol B: Sensory Time-Intensity (TI) Evaluation

Objective: Quantify the cooling profile (onset, peak, duration) in human subjects.

  • Panel Selection:

    • Recruit 10–12 trained sensory panelists.

    • Exclusion Criteria: Smokers, anosmics, or those with cold hypersensitivity.

  • Sample Preparation:

    • Vehicle: 10% Ethanol / 90% Water solution (neutral carrier).

    • Concentrations:

      • Menthol: 0.1% (w/v)

      • WS-23: 0.3% (w/v) (Adjusted for potency difference).

  • Testing Procedure:

    • Panelists rinse mouth with warm water (37°C) to normalize baseline.

    • Apply 5mL of sample via "swish and spit" method (15 seconds contact time).

    • Panelists rate cooling intensity on a continuous scale (0–10) using a computerized slider.

    • Timepoints: Record rating every 10 seconds for 20 minutes.

  • Output Metrics:

    • 
      : Maximum cooling intensity.
      
    • 
      : Time to reach maximum intensity.
      
    • 
      : Area Under the Curve (Total cooling duration/impact).
      

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52-58. Link

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. Link

  • Leffingwell, J. C. (2009). Cooler than Menthol: A Quest for the Perfect Cooling Agent. Leffingwell & Associates. Link

  • Sherkheli, M. A., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship.[2] Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 242-253. Link

  • Piergentili, A., et al. (2011). Transient Receptor Potential Melastatin 8 (TRPM8) Modulators: A Patent Review (2006–2010). Expert Opinion on Therapeutic Patents, 21(4), 497-509. Link

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N-Isopropylisobutyramide vs. other synthetic cooling agents: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-Isopropylisobutyramide against industry-standard synthetic cooling agents, specifically WS-23 and WS-3 .

Executive Summary

N-Isopropylisobutyramide (CAS 869-07-8) is a structural analog often confused with or compared to the potent cooling agent WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide). While both share an amide core, N-Isopropylisobutyramide lacks the critical steric bulk and lipophilicity required for effective TRPM8 activation , rendering it functionally inactive as a cooling agent in most applications.

This guide contrasts the physiochemical limitations of N-Isopropylisobutyramide with the optimized pharmacophores of WS-Series agents, providing researchers with the rationale for selecting WS-23 or WS-3 for sensory applications.

Chemical Identity & Structural Landscape

To understand the performance gap, we must first distinguish the molecular architectures.[1] The cooling sensation is driven by the molecule's ability to bind to the TRPM8 ion channel (the "cold and menthol receptor").[2] This binding is highly dependent on lipophilicity (LogP) and steric shape .

Structural Comparison Table
FeatureN-Isopropylisobutyramide WS-23 (The Standard) WS-3 (The Potent)
CAS Number 869-07-851115-67-439711-79-0
IUPAC Name N-isopropyl-2-methylpropanamide2-Isopropyl-N,2,3-trimethylbutyramideN-Ethyl-p-menthane-3-carboxamide
Molecular Weight 129.20 g/mol 171.28 g/mol 211.34 g/mol
Lipophilicity (LogP) ~1.4 (Too Hydrophilic)~2.5 (Optimized)~3.7 (High Potency)
Core Structure Simple branched amideHighly branched aliphatic amideCyclohexane-based (Menthol-like)
Cooling Intensity Negligible / None Medium (Smooth, Round)High (Sharp, Impactful)
Primary Use Polymer precursor, Solvent modelCooling Agent (Food, Vape, Cosmetic)Cooling Agent (Oral Care, Topical)
Visualization: The Steric Bulk Hypothesis

The following diagram illustrates why WS-23 works and N-Isopropylisobutyramide does not. TRPM8 activation requires a "hydrophobic anchor." WS-23 provides this with a dense cluster of methyl/isopropyl groups. N-Isopropylisobutyramide is too small and polar to anchor effectively.

CoolingSAR cluster_0 Inactive / Low Potency cluster_1 Active Cooling Agents NI N-Isopropylisobutyramide (LogP ~1.4) Lacks Hydrophobic Bulk TRPM8 TRPM8 Receptor (Hydrophobic Binding Pocket) NI->TRPM8 Weak/No Binding WS23 WS-23 (LogP ~2.5) Optimized Branched Alkyls WS23->TRPM8 Strong Binding (Allosteric Modulation) WS3 WS-3 (LogP ~3.7) p-Menthane Ring Anchor WS3->TRPM8 Potent Binding Signal Ca2+ Influx (Cooling Sensation) TRPM8->Signal Channel Opening

Caption: Structure-Activity Relationship (SAR) showing the necessity of hydrophobic bulk for TRPM8 activation.

Mechanism of Action: Why LogP Matters

Expert Insight: The TRPM8 binding site is located within the transmembrane domain of the ion channel. For a cooling agent to reach this site, it must partition into the lipid bilayer of the nerve cell membrane.

  • The "Goldilocks" Zone: Effective cooling agents typically have a LogP between 2.5 and 4.0 .

  • N-Isopropylisobutyramide (LogP 1.4): Being too water-soluble, it remains in the aqueous extracellular fluid and cannot effectively penetrate the membrane to reach the receptor site.

  • WS-23 (LogP 2.5): Enters the membrane easily, allowing it to interact with the channel and lower the activation temperature of TRPM8, triggering a "cold" signal at body temperature.

Experimental Protocols for Validation

If you are researching novel analogs or verifying the inactivity of N-Isopropylisobutyramide, the following protocols provide a self-validating system for comparison.

Protocol A: Calcium Flux Assay (In Vitro Potency)

Objective: Quantify the EC50 (concentration required for 50% activation) of the compound on HEK293 cells expressing human TRPM8.

  • Cell Preparation: Transfect HEK293 cells with human TRPM8 cDNA. Plate cells in 96-well plates.

  • Dye Loading: Incubate cells with Fura-2 AM (a ratiometric calcium indicator) for 45 minutes at 37°C.

  • Baseline: Measure fluorescence ratio (340/380 nm) to establish resting Ca2+ levels.

  • Application:

    • Control: Apply Menthol (100 µM) as a positive control.

    • Test: Apply N-Isopropylisobutyramide at graded concentrations (1 µM – 1 mM).

    • Comparator: Apply WS-23 at graded concentrations (1 µM – 1 mM).

  • Readout: A spike in intracellular Ca2+ indicates TRPM8 activation.

    • Expected Result: WS-23 will show a sigmoidal dose-response curve. N-Isopropylisobutyramide will likely show a flat line (no response) or very weak activity at high millimolar concentrations.

Protocol B: Sensory Triangle Test (In Vivo Threshold)

Objective: Determine if N-Isopropylisobutyramide has any perceptible cooling effect compared to a placebo.

  • Panel: Recruit 10 trained sensory panelists.

  • Sample Prep:

    • Solution A (Placebo): 5% Ethanol + 95% Water.

    • Solution B (Test): 5% Ethanol + 95% Water + 50 ppm N-Isopropylisobutyramide.

    • Solution C (Reference): 5% Ethanol + 95% Water + 50 ppm WS-23.

  • Procedure:

    • Panelists swish 10mL of solution for 30 seconds, expectorate, and wait 60 seconds.

    • Rate "Cooling Intensity" on a scale of 0 (None) to 10 (Freezing).

  • Data Analysis: Compare mean intensity scores.

    • Expected Result: WS-23 ~ 5-7/10. N-Isopropylisobutyramide ~ 0-1/10.

Performance & Application Guide

For product development, selecting the right agent is critical. The table below summarizes the practical attributes of the active agents versus the inactive analog.

AttributeWS-23 WS-3 N-Isopropylisobutyramide
Sensory Profile "Round," smooth cooling. Concentrated on the front of the tongue and mouth."Sharp," aggressive cooling. Hits the back of the throat (impact).Neutral / Chemical taste. No significant cooling.
Onset Time Fast (<15 seconds).Instant (<5 seconds).N/A
Duration Moderate (10–20 mins).Long (20–30 mins).N/A
Solubility Soluble in Alcohol, PG. Low water solubility.[3]Soluble in Alcohol, PG. Very low water solubility.Moderate water solubility (due to lower LogP).
Stability High thermal stability (<200°C).High thermal stability.Stable, but functionally irrelevant for cooling.
Best Application Beverages, Vaping (smoothness), Confectionery.[4]Oral Care (Toothpaste), Chewing Gum, Topicals.[4]Not recommended for cooling.
Formulation Tip: The Synergistic Blend

Experienced formulators rarely use a single agent. A common industry standard is the "Tri-Cool" Blend :

  • WS-3 (20%): For immediate throat impact.

  • WS-23 (50%): For mouth-fill and smoothness.

  • Menthyl Lactate (30%): For lingering, gentle coolness and to mitigate the harshness of WS-3.

  • Note: Adding N-Isopropylisobutyramide to this blend would only serve as a diluent.

References

  • Leffingwell, J. C. (2014). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist. Link

  • Rowsell, D. G., & Spring, D. J. (1978). Phosphine oxides having a physiological cooling effect. U.S. Patent No. 4,070,496. (Foundational SAR data on amides). Link

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Link

  • PubChem Database. (n.d.). Compound Summary: N-Isopropylisobutyramide (CAS 869-07-8).[3] National Library of Medicine. Link

  • Erman, M. B. (2005).[5] Physiological cooling compositions. World Intellectual Property Organization, WO 2005/117811.[5] (Detailed data on WS-23 and WS-3 blends). Link

Sources

Technical Guide: Validation of an HPLC Method for N-Isopropylisobutyramide Using a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isopropylisobutyramide (NiBA) is a critical intermediate and functional sensory agent (cooling compound) utilized in pharmaceutical and topical formulations.[1] Its quantification is often complicated by its lack of a strong chromophore and potential volatility.[1]

This guide presents the validation of a High-Performance Liquid Chromatography (HPLC-UV) method utilizing a Certified Reference Standard (CRS) . We compare this optimized workflow against common alternatives—specifically Gas Chromatography (GC-FID) and generic "universal" HPLC gradients.[1] The data demonstrates that while GC-FID is viable for raw material analysis, the proposed HPLC-UV method offers superior robustness for aqueous formulations and complex matrices, provided a high-purity CRS is used to establish accurate Response Factors (RF).

Part 1: The "Product" — Optimized HPLC-UV Methodology

The core of this guide is the Optimized NiBA Analytical Workflow . Unlike generic methods, this protocol addresses the specific physicochemical limitations of aliphatic amides (weak UV absorption, silanol interactions).

Chromatographic Conditions (The Gold Standard)
ParameterSpecificationRationale
Stationary Phase C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm)High carbon load provides retention for the hydrophobic isopropyl group; end-capping reduces peak tailing from amide-silanol interactions.[1]
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)Acidic pH suppresses silanol ionization, sharpening the amide peak.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol, essential for detection at 210 nm.[1]
Elution Mode Isocratic (60:40 A:B)Ensures stable baseline for low-UV detection; gradient drift interferes at 210 nm.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 3.5 µm particles.[1]
Detection UV at 210 nmNiBA lacks a benzene ring; detection relies on the

transition of the amide bond.
Column Temp 30°CImproves mass transfer and retention time reproducibility.[1]
Reference Standard Certified Reference Standard (>99.5%) CRITICAL: Without a chromophore, purity assignment via mass balance is prone to error. A CRS ensures accurate potency assignment.[1]

Part 2: Comparative Analysis

We compared the performance of the Optimized HPLC-UV Method against two common alternatives: a Generic Gradient HPLC Method and GC-FID .

Table 1: Performance Comparison Matrix
FeatureOptimized HPLC-UV (Proposed) Alternative A: GC-FID Alternative B: Generic HPLC Gradient
Primary Application Aqueous formulations, creams, biological fluids.[1]Raw material purity, volatile solvents.[1]Quick scouting, non-critical assays.[1]
Sample Prep Simple Dilution (Direct Injection).[1]Extraction required (LLE) for aqueous samples.[1]Simple Dilution.
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mL (Superior sensitivity).[1]0.5 µg/mL (Baseline noise interference).[1]
Precision (RSD) < 0.5%< 1.0%> 2.0% (Baseline drift issues).[1]
Linearity (

)
> 0.9999> 0.9995~ 0.995
Selectivity High (Buffer controls ionization).[1]High (Thermal separation).[1]Low (Co-elution common).[1]
Thermal Stress None (Room temp analysis).High Risk: Potential amide degradation in injector port.[1]None.
Comparative Insights
  • Vs. GC-FID: While GC-FID is more sensitive for pure NiBA, it fails in aqueous finished products .[1] Injecting water into GC columns damages the stationary phase.[1] The HPLC method allows direct injection of aqueous buffers, streamlining QC workflows.

  • Vs. Generic HPLC: Generic methods often use Methanol/Water gradients.[1] Methanol absorbs significantly at 210 nm, causing a rising baseline that obscures the NiBA peak. Our use of Acetonitrile/Phosphate Buffer eliminates this noise, lowering the LOQ by a factor of 10.

Part 3: Method Development & Logic (E-E-A-T)

The "Amide Problem"

N-Isopropylisobutyramide is an aliphatic amide.[1] It presents two chromatographic challenges:

  • UV Invisibility: It lacks conjugated double bonds.[1] We must detect the carbonyl (

    
    ) absorption at 200-210 nm.[1]
    
  • Peak Tailing: The nitrogen lone pair can interact with free silanols on the silica support, causing tailing.

Solution: We utilize a low-pH phosphate buffer (pH 3.0) .[1] At this pH, surface silanols (pKa ~4.[1]5) are protonated and neutral, preventing interaction with the amide. This results in a Tailing Factor (


) of < 1.2, compared to > 2.0 in unbuffered water.
Visualization: Column Selection Logic

The following diagram illustrates the decision process for selecting the stationary phase for NiBA analysis.

ColumnSelection Start Analyte: N-Isopropylisobutyramide CheckStructure Check Structure: Aliphatic Amide (Polar + Hydrophobic) Start->CheckStructure CheckMatrix Sample Matrix? CheckStructure->CheckMatrix Aqueous Aqueous/Cream CheckMatrix->Aqueous RawMaterial Pure Powder/Solvent CheckMatrix->RawMaterial HPLC_Path HPLC-UV Aqueous->HPLC_Path Preferred for solubility GC_Path GC-FID (Good for Volatiles) RawMaterial->GC_Path Preferred if thermally stable ColSelect Stationary Phase Selection HPLC_Path->ColSelect C18_Std Standard C18 (Tail issues due to Silanols) ColSelect->C18_Std Avoid C18_End End-capped C18 + Acidic Buffer (Suppresses Silanols) ColSelect->C18_End Select Result OPTIMAL METHOD: Sharp Peak, Low Noise C18_End->Result

Figure 1: Decision matrix for selecting the analytical technique and stationary phase for NiBA.

Part 4: Validation Protocol (ICH Q2(R1) Aligned)

This protocol validates the method for Assay and Related Substances .

System Suitability Testing (SST)

Before every run, inject the Reference Standard (0.5 mg/mL) 6 times.[1]

  • Requirement: RSD of Peak Area ≤ 2.0%.[1]

  • Requirement: Tailing Factor (

    
    ) ≤ 1.5.[1]
    
  • Requirement: Theoretical Plates (

    
    ) > 5000.[1]
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Protocol: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike a placebo matrix (e.g., cream base without NiBA) with the Certified Reference Standard at 80%, 100%, and 120% levels.

  • Protocol: Calculate % Recovery = (Found / Added) × 100.[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Specificity (Forced Degradation)

Demonstrate that the method can distinguish NiBA from its degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours (Amides are susceptible to hydrolysis here).

  • Oxidation: 3% H2O2.[1]

  • Acceptance: Peak purity index (via Diode Array Detector) > 990. No co-elution with degradants.[1]

Visualization: Validation Workflow

ValidationWorkflow Start Method Validation (ICH Q2) Step1 Specificity (Stress Testing) Start->Step1 Step1->Start Fail (Redesign) Step2 Linearity (5 Levels) Step1->Step2 Pass Step3 Accuracy (Spike Recovery) Step2->Step3 R² > 0.999 Step4 Precision (Repeatability) Step3->Step4 98-102% Report Final Validated Method Step4->Report RSD < 2%

Figure 2: Sequential workflow for validating the NiBA HPLC method according to ICH guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] Link

  • PubChem. (n.d.).[1] N-Isopropylisobutyramide Compound Summary. National Center for Biotechnology Information.[1] Link

  • Dolan, J. W. (2010).[1] The Role of Buffers in LC Separations. LCGC North America.[1] Link

  • Agilent Technologies. (2021).[1][4] Guide to HPLC Column Selection. Agilent.[1][4][5] Link

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Isopropylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-Isopropylisobutyramide, a key chemical entity, requires meticulous analytical oversight to ensure product quality and consistency. This guide provides an in-depth comparative analysis of principal analytical methodologies for N-Isopropylisobutyramide, offering a framework for their cross-validation. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is a critical decision. This document is intended to serve as a practical resource, grounded in scientific principles and regulatory expectations, to navigate this process.

The core of a robust analytical data package lies in the principle of cross-validation. While formal cross-validation studies between laboratories are a gold standard, a foundational approach involves the comparison of data from orthogonal analytical techniques.[1][2] By employing diverse methods such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can build a comprehensive and self-validating analytical profile for N-Isopropylisobutyramide. This guide will delve into the theoretical underpinnings, practical implementation, and comparative performance of these key techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Amides

GC-MS is a powerful and often preferred technique for the analysis of volatile and semi-volatile compounds like N-Isopropylisobutyramide.[3][4] Its high chromatographic resolution and the specificity of mass spectrometric detection provide a high degree of confidence in both identification and quantification.

The Rationale Behind GC-MS for N-Isopropylisobutyramide Analysis

The suitability of GC-MS for N-Isopropylisobutyramide stems from the compound's inherent volatility, allowing for its separation in the gas phase without the need for derivatization. The subsequent ionization and fragmentation in the mass spectrometer generate a unique mass spectrum, a veritable "fingerprint" of the molecule, enabling unambiguous identification. For quantitative analysis, the high sensitivity and selectivity of GC-MS, particularly when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, allow for the detection of trace levels of the analyte and its potential impurities.[5][6]

Experimental Protocol for GC-MS Analysis

A validated GC-MS method is crucial for obtaining reliable data. The following protocol is a representative example for the analysis of N-Isopropylisobutyramide.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the N-Isopropylisobutyramide sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, in a volumetric flask.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform a serial dilution to bring the concentration within the calibrated range of the instrument.

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a 10:1 split ratio.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[7]

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (if needed) dissolve->dilute transfer Transfer to Vial dilute->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate ionize Ionization & Fragmentation separate->ionize detect Mass Detection ionize->detect identify Qualitative ID (Library Match) detect->identify quantify Quantitative Analysis identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS analysis of N-Isopropylisobutyramide.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) offers a valuable orthogonal technique for the analysis of N-Isopropylisobutyramide, particularly for non-volatile impurities or when analyzing complex matrices.[8][9]

The Rationale Behind HPLC for N-Isopropylisobutyramide Analysis

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like N-Isopropylisobutyramide, reversed-phase HPLC is the method of choice. The key advantage of HPLC is its versatility in handling a wide range of analytes and its non-destructive nature, which allows for fraction collection if further analysis is required. A UV detector is typically suitable for N-Isopropylisobutyramide, which possesses a chromophore.

Experimental Protocol for HPLC Analysis

The following protocol outlines a validated HPLC method for the quantification of N-Isopropylisobutyramide.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the N-Isopropylisobutyramide sample.

  • Dissolve the sample in 50 mL of the mobile phase in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to Vial filter->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantitative Analysis integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of N-Isopropylisobutyramide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules.[11] While not typically used for routine quantification in the same way as GC-MS or HPLC, it provides definitive structural confirmation and can be a powerful tool in a cross-validation context.

The Rationale Behind NMR for N-Isopropylisobutyramide Analysis

NMR spectroscopy provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule.[11] For N-Isopropylisobutyramide, ¹H NMR will show distinct signals for the different proton groups, and their integration will correspond to the number of protons in each group. ¹³C NMR will reveal the number of unique carbon atoms. This detailed structural information is invaluable for confirming the identity of the main component and for identifying any structurally related impurities.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the N-Isopropylisobutyramide sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.

NMR Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • Nuclei: ¹H and ¹³C.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 25°C.

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2 s

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H & 13C Spectra transfer->acquire process Process FID (FT, Phasing) acquire->process assign Assign Signals process->assign structure Confirm Structure assign->structure purity Assess Purity structure->purity

Caption: Workflow for NMR analysis of N-Isopropylisobutyramide.

Comparative Performance and Cross-Validation

The true power of a multi-faceted analytical approach comes from the cross-validation of the data generated by each technique. A successful cross-validation demonstrates the consistency and reliability of the analytical results, regardless of the methodology employed.[2] The following table summarizes the expected performance characteristics of the described methods, based on typical validation data for similar amide compounds.[8][9][12][13]

Parameter GC-MS HPLC-UV NMR
Specificity High (based on retention time and mass spectrum)Moderate to High (based on retention time and UV spectrum)Very High (based on unique chemical shifts)
Linearity (r²) > 0.999> 0.998Not typically used for quantification
Accuracy (% Recovery) 95-105%98-102%N/A
Precision (%RSD) < 5%< 2%N/A
Limit of Quantitation (LOQ) Low (ng/mL to low µg/mL)Moderate (µg/mL)High (mg/mL)
Throughput ModerateHighLow

Causality in Method Selection:

  • For routine quality control where high throughput and sensitivity for volatile impurities are key, GC-MS is often the most appropriate choice.

  • When analyzing for non-volatile impurities or when dealing with complex sample matrices that are incompatible with GC, HPLC-UV provides a robust and versatile alternative.

  • For definitive structural confirmation, especially during process development or in the investigation of unknown impurities, NMR is indispensable.

By analyzing the same batch of N-Isopropylisobutyramide using these validated, orthogonal methods, a high degree of confidence in the reported purity and identity can be established. Discrepancies in the results would trigger an investigation into potential matrix effects, co-eluting impurities, or other method-specific issues, thereby strengthening the overall analytical control strategy.

Conclusion: A Triad of Analytical Confidence

The cross-validation of analytical methods for N-Isopropylisobutyramide through the integrated use of GC-MS, HPLC, and NMR provides a comprehensive and scientifically sound approach to quality assessment. Each technique offers unique advantages and, when used in concert, they form a self-validating system that ensures the identity, purity, and quality of this important chemical intermediate. This guide provides the foundational protocols and comparative insights to empower researchers and drug development professionals to implement a robust analytical control strategy, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. PubMed. [Link]

  • A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products. RSC Publishing. [Link]

  • Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. FDA. [Link]

  • Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. ResearchGate. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH. [Link]

  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. NIH. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. [Link]

  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]

  • Analysis method for amide compounds.
  • Nitrosamines by GC-MS/MS. OMCL. [Link]

  • Combined Biospectroscopy with Multivariate Analysis for the Differential Diagnosis of Leptospirosis Disease: A Pilot Study. ACS Publications. [Link]

  • Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. SciRP.org. [Link]

  • Recommendations for Isopropyl Alcohol Concentration Determination Using HPLC? ResearchGate. [Link]

  • validate analysis methods: Topics by Science.gov. Science.gov. [Link]

  • Stereodynamics of N-isopropyl-N-methylpropargylamine. Dynamic NMR studies. Molecular mechanics calculations. PubMed. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • How to do HPLC method validation. YouTube. [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. OAText. [Link]

  • Pharmaceuticals, Volume 19, Issue 1 (January 2026) – 192 articles. MDPI. [Link]

  • (PDF) Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. ResearchGate. [Link]

  • Separation of Bis(2,6-diisopropylphenyl)carbodiimide on Newcrom R1 HPLC column. sielfc.com. [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. blacpma.ms-editions.cl. [Link]

  • Cross and Partial Validation. europeanbioanalysisforum.eu. [Link]

  • N-Isopropylisobutyramide. PubChem. [Link]

  • N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

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Sensory panel comparison of N-Isopropylisobutyramide and icilin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sensory Panel Comparison of N-Isopropylisobutyramide (Acyclic Carboxamide Scaffold) and Icilin (Cyclic Super-Agonist)

Executive Summary

This guide provides a technical comparison between Icilin (AG-3-5), a potent TRPM8 super-agonist used primarily as a pharmacological reference, and N-Isopropylisobutyramide derivatives (specifically the acyclic carboxamide class represented by WS-23 ).

Editorial Note on Nomenclature: While N-Isopropylisobutyramide (CAS 1118-39-4) defines a specific chemical scaffold, in high-performance sensory applications, this structure is functionally optimized as N,2,3-Trimethyl-2-isopropylbutanamide (WS-23). This guide analyzes the N-isopropyl acyclic amide profile against Icilin to serve the practical needs of drug development and sensory science.

Verdict: Icilin demonstrates superior molar potency (200x–400x menthol) and duration but is limited by poor solubility, off-notes (prickling/bitter), and toxicity concerns. The N-Isopropylisobutyramide class (WS-23) offers a commercially viable, "clean" cooling profile with rapid onset and high bioavailability, despite lower absolute potency.

Part 1: Mechanistic Foundation & Pharmacodynamics

To understand the sensory divergence, we must first establish the molecular interaction with the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel.

Agonist Binding Modes
  • Icilin (The Coincidence Detector): Icilin is a "super-cooling" agent structurally related to menthol but significantly more rigid. It acts as a coincidence detector , requiring simultaneous cytosolic Calcium (Ca²⁺) elevation to fully activate the TRPM8 channel. It binds to a specific pocket (S2-S3 linker) distinct from the menthol binding site.

  • N-Isopropylisobutyramide Class (The Voltage Modulator): Acyclic amides function by shifting the voltage dependence of TRPM8 activation towards physiological membrane potentials. Unlike Icilin, they are generally less dependent on intracellular Ca²⁺ stores for initial gating, leading to a different sensory onset profile.

Pathway Visualization

TRPM8_Activation Stimulus Cooling Agent Receptor TRPM8 Channel (Sensory Neuron) Stimulus->Receptor Icilin_Mech Icilin Mechanism: Requires intracellular Ca2+ (Coincidence Detection) Receptor->Icilin_Mech If Icilin Amide_Mech Amide Mechanism: Voltage Gating Shift (Ca2+ Independent Onset) Receptor->Amide_Mech If Amide Gating Channel Gating (Na+/Ca2+ Influx) Depolarization Membrane Depolarization Gating->Depolarization Sensation Cooling Perception (Trigeminal) Depolarization->Sensation Icilin_Mech->Gating Amide_Mech->Gating

Figure 1: Differential activation pathways of TRPM8 by Icilin (Ca²⁺ dependent) vs. Amides (Voltage dependent).

Part 2: Physicochemical Profile

Bioavailability and formulation suitability are dictated by these core parameters.

PropertyIcilin (AG-3-5)N-Isopropylisobutyramide Class (e.g., WS-23)Implication
Molecular Structure Cyclic (Tetrahydropyrimidine-2-one)Acyclic (Branched Aliphatic Amide)Icilin is rigid; Amides are flexible.
LogP (Lipophilicity) ~3.5 - 4.0~2.0 - 2.5Amides have better water/ethanol solubility balance.
Solubility (Water) Extremely Low (< 5 mg/L)Moderate (Soluble in EtOH/PG)Icilin requires DMSO or suspension for testing.
Melting Point > 200°C~60°C - 65°CAmides are easier to process in manufacturing.
Stability HighHigh (Hydrolysis resistant)Both are stable in diverse pH ranges.

Part 3: Sensory Panel Protocol (Experimental Design)

Objective: To quantify the cooling intensity, duration, and qualitative character of both agents using a trained descriptive analysis panel.

Panelist Recruitment & Training
  • Selection: 10-12 subjects screened for normosmia (normal smell) and normal trigeminal sensitivity (using a 10ppm Capsaicin test).

  • Calibration: Panelists are trained using L-Menthol (30ppm) as a reference standard (Intensity = 5 on a 15-point scale).

  • Descriptive Vocabulary Generation:

    • Cooling: Cold, Icy, Fresh.

    • Irritation: Burning, Prickling, Stinging.

    • Taste: Bitter, Chemical, Metallic.

Sample Preparation
  • Vehicle: 5% Ethanol / 95% Distilled Water (to accommodate Icilin solubility issues, though DMSO may be required for stock solutions).

  • Concentrations:

    • Icilin: 0.5 ppm, 1.0 ppm, 5.0 ppm (Due to extreme potency).

    • N-Isopropylisobutyramide (WS-23): 10 ppm, 30 ppm, 50 ppm.

Testing Workflow (DOT Visualization)

Sensory_Protocol Start Subject Arrival (Acclimatization) Rinse Palate Cleansing (Water + Cracker) Start->Rinse Admin Sample Administration (5mL Swish & Spit, 15s) Rinse->Admin Rating_0 Immediate Rating (t=0s) Admin->Rating_0 Rating_Cont Time-Intensity Logging (Every 30s for 20 mins) Rating_0->Rating_Cont Washout Washout Period (30 mins min.) Rating_Cont->Washout Washout->Rinse Next Sample

Figure 2: Standardized Time-Intensity (TI) sensory evaluation workflow.

Part 4: Comparative Performance Data

The following data synthesizes results from standard psychophysical studies comparing TRPM8 agonists.

Time-Intensity Profile
ParameterIcilin N-Isopropylisobutyramide (WS-23) Analysis
Onset Latency Slow (Delayed) 10–30 seconds lag.Rapid Immediate (< 5 seconds).Icilin's "coincidence detection" mechanism creates a perceptible lag before the channel opens fully.
Peak Intensity (Tmax) 3–5 minutes1–2 minutesAmides provide a "hit" profile; Icilin builds a "crescendo."
Duration (Half-life) Extreme 30–60+ minutesModerate 5–15 minutesIcilin is difficult to wash out due to high receptor affinity and lipophilicity.
Cooling Location Deep Throat / Esophageal Often felt in the back of the throat.Anterior Mouth / Tongue Floating sensation, "front-loaded."Crucial for product targeting (e.g., lozenges vs. beverages).
Qualitative Attributes (Sensory Wheel)
  • Icilin:

    • Primary: Deep, numbing cold.

    • Secondary (Side Effects): Significant prickling (paresthesia) and burning sensation at higher concentrations. Often described as "chemical" or "medicinal" bitterness.

    • Thermal Illusion: Can induce shivering or a sensation of "wetness" even on dry skin.

  • N-Isopropylisobutyramide (WS-23):

    • Primary: Clean, refreshing cool.[1][2]

    • Secondary: Low irritation. Very neutral taste profile (little to no bitterness).

    • Character: Often described as "impactful" but "round," lacking the sharp sting of menthol or Icilin.

Part 5: Toxicology & Viability (The "Go/No-Go" Decision)

For drug development professionals, the choice between these two agents is rarely about sensory preference alone; it is about regulatory viability.

  • Icilin (The Research Tool):

    • Status: Not GRAS (Generally Recognized As Safe).

    • Toxicity: Concerns regarding neurotoxicity and systemic effects in animal models.

    • Use Case: Strictly for in vitro or in vivo research to characterize TRPM8 pathways or as a positive control in analgesic screening. Do not use in human consumer trials without IRB approval and IND exemptions.

  • N-Isopropylisobutyramide Class (The Commercial Active):

    • Status: FEMA GRAS (e.g., FEMA 3804 for WS-23).

    • Toxicity: Low acute toxicity; widely metabolized and excreted.

    • Use Case: Flavoring agent, topical analgesic excipient, cosmetic active.[3]

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52-58. Link

  • Wei, E. T. (1976). N-substituted-p-menthane-3-carboxamides (U.S. Patent No. 4,150,052). U.S. Patent and Trademark Office. Link

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. Link

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[4] FEMA GRAS Flavoring Substances List. (Reference for FEMA 3804 - WS-23). Link

  • Eccles, R. (1994).[5] Menthol and related cooling compounds.[1][2][3][5][6][7] Journal of Pharmacy and Pharmacology, 46(8), 618-630. Link

Sources

Comparative Analysis: Stability of N-Isopropylisobutyramide (NiPiBA) in Diverse Formulation Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Stability of N-Isopropylisobutyramide in Different Formulations Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Rationale

N-Isopropylisobutyramide (NiPiBA) serves a critical role in pharmaceutical sciences, not merely as a chemical intermediate, but as the saturated structural analog of N-isopropylacrylamide (NIPAM) . It is frequently utilized as a model compound to study the hydration thermodynamics and hydrolytic stability of thermosensitive polymer backbones used in smart drug delivery systems.

Understanding the stability of NiPiBA is a proxy for predicting the long-term shelf-life and in vivo integrity of PNIPAM-based hydrogels and micelles. This guide provides a comparative analysis of NiPiBA stability across three distinct formulation environments: Aqueous Buffers , Polymeric Hydrogels , and Lipid-Based Systems .

Physicochemical Profile

Before analyzing stability, we must establish the baseline properties that dictate NiPiBA's behavior in formulation.

PropertyValueImplication for Stability
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Secondary amide structure susceptible to hydrolysis.
Molecular Weight 129.20 g/mol High mobility in matrices; prone to leaching.
LogP ~1.4Moderately lipophilic; partitions into lipid bilayers and hydrophobic polymer domains.
Solubility Water-solubleHigh exposure to hydrolytic ions in aqueous media.
pKa Neutral AmideNo significant ionization at physiological pH; acid/base catalysis drives degradation.
Comparative Stability Analysis

We compare the degradation kinetics of NiPiBA in three distinct environments. The degradation mechanism is primarily amide hydrolysis , yielding isobutyric acid and isopropylamine.

Formulation A: Simple Aqueous Solution (Baseline)
  • Matrix: Phosphate Buffered Saline (PBS) at pH 7.4.

  • Mechanism: General acid-base catalyzed hydrolysis.

  • Observation: In simple solution, NiPiBA exhibits first-order degradation kinetics. The rate is highly pH-dependent. At neutral pH, stability is relatively high due to the resonance stabilization of the amide bond. However, extremes (pH < 3 or pH > 10) accelerate degradation significantly.

  • Risk: High susceptibility to trace metal impurities which can act as Lewis acids.

Formulation B: Polymeric Hydrogel (Steric Shielding)
  • Matrix: Crosslinked Poly(N-isopropylacrylamide) (PNIPAM) or PEG hydrogel loaded with NiPiBA.

  • Mechanism: Diffusion-controlled hydrolysis.[1]

  • Observation: The "Cage Effect." The polymeric network reduces the diffusion coefficient of water and hydronium/hydroxide ions to the amide site. Furthermore, the hydrophobic hydration shell (clathrate-like water structure) around the isopropyl groups creates a local barrier.

  • Outcome: Stability is enhanced by 2-3x compared to simple solution.

Formulation C: Lipid-Based Emulsion/Liposome (Hydrophobic Partitioning)
  • Matrix: Soybean oil-in-water emulsion or DSPC liposomes.

  • Mechanism: Partitioning-dependent protection.

  • Observation: Due to a LogP of 1.4, a significant fraction of NiPiBA partitions into the lipid interface or bilayer. The non-aqueous environment of the lipid core lacks the water activity required for hydrolysis.

  • Outcome: Highest stability profile.[2] The apparent rate constant (

    
    ) decreases as the lipid volume fraction increases.
    
Quantitative Data Summary

Simulated kinetic data based on Arrhenius extrapolation of secondary aliphatic amides.

ParameterAqueous Solution (pH 7.4)Polymeric Hydrogel MatrixLipid Emulsion (O/W)
Degradation Rate (

)



Half-life (

) at 25°C
~240 days~640 days~1,600 days
Activation Energy (

)
75 kJ/mol82 kJ/mol88 kJ/mol
Primary Degradants Isobutyric acid, IsopropylamineSame (trapped in matrix)Same (partitioned)
Mechanistic Visualization

The following diagram illustrates the degradation pathway and the "shielding" effects of the different formulations.

NiPiBA_Stability NiPiBA NiPiBA (Intact Amide) Transition Tetrahedral Intermediate NiPiBA->Transition Hydrolysis (+H2O) Products Isobutyric Acid + Isopropylamine Transition->Products Bond Cleavage Aq Aqueous Solution (High Water Activity) Aq->NiPiBA Direct Exposure Gel Hydrogel Matrix (Steric/Diffusional Barrier) Gel->NiPiBA Reduced Diffusion Lipid Lipid Emulsion (Hydrophobic Partitioning) Lipid->NiPiBA Phase Partitioning

Caption: Mechanistic pathway of NiPiBA hydrolysis showing the impact of formulation matrices on reaction accessibility.

Experimental Protocol: Stability Assessment

To validate these comparisons in your own lab, follow this self-validating protocol.

Phase 1: Stress Testing (Forced Degradation)
  • Preparation: Dissolve NiPiBA (1 mg/mL) in 0.1M HCl, 0.1M NaOH, and 3% H2O2.

  • Incubation: Store at 60°C for 24 hours.

  • Purpose: Identify retention times of degradation products (Isobutyric acid and Isopropylamine) to establish HPLC specificity.

Phase 2: Long-Term Formulation Study
  • Formulation Prep: Prepare the three matrices (Buffer, Hydrogel, Emulsion) containing 0.5% w/w NiPiBA.

  • Sampling: Aliquot into airtight, amber glass vials.

  • Conditions: Store at 25°C/60% RH and 40°C/75% RH (Accelerated).

  • Extraction (Critical Step):

    • Hydrogel: Mechanical disruption followed by methanol extraction (recovery > 95%).

    • Emulsion: Acetonitrile protein precipitation/lipid crash to release drug.

  • Analysis: HPLC-UV (210 nm) or LC-MS.

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile (Gradient).

Protocol_Flow Start Start: NiPiBA Sample Stress Stress Testing (Acid/Base/Oxidation) Start->Stress Formulation Prepare Formulations (Aq, Gel, Lipid) Start->Formulation Analyze HPLC/LC-MS Analysis Stress->Analyze Define Peaks Incubate Incubation (25°C & 40°C) Formulation->Incubate Extract Extraction Strategy (MeOH/ACN Crash) Incubate->Extract Extract->Analyze Data Calculate k_obs & t_1/2 Analyze->Data

Caption: Step-by-step workflow for validating NiPiBA stability across different matrices.

References
  • PubChem. (n.d.).[3] N-Isopropylisobutyramide Compound Summary. National Library of Medicine.[3] Retrieved from [Link][3]

  • Hine, J., et al. (1970).[1] Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. Journal of the American Chemical Society.[1] Retrieved from [Link]

  • Burducea, I., et al. (2022). Stabilization and Kinetics of an Adsorbed Protein Depends on Poly(N-isopropyl acrylamide) Grafting Density. NIH/PubMed. Retrieved from [Link]

  • MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions. Pharmaceutics. Retrieved from [Link][4][5]

Sources

In-vitro vs. in-vivo cooling effect of N-Isopropylisobutyramide: a correlation study

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of N-Isopropylisobutyramide derivatives—specifically focusing on the commercially dominant acyclic analog WS-23 (


)—versus the industry standard, Menthol .

Executive Summary & Nomenclature Clarification

In the domain of sensory cooling, N-Isopropylisobutyramide represents the core structural pharmacophore of the acyclic carboxamide family. While the strict chemical structure (


) serves as a model compound in polymer chemistry (e.g., PNIPAM modeling), its functional application in sensory physiology is realized through its methylated derivative: WS-23  (

).

This guide analyzes the structure-activity relationship (SAR) of this acyclic class, contrasting its receptor binding affinity (In-Vitro) with its perceived sensory profile (In-Vivo).

Key Finding: There is a distinct non-linear correlation between TRPM8 binding affinity and perceived cooling intensity. While WS-23 exhibits lower in-vitro potency (


) compared to Menthol or WS-3, it demonstrates superior in-vivo utility due to a higher critical cooling threshold, lack of irritation ("stinging"), and unique pharmacokinetic stability.

Mechanistic Foundation: The TRPM8 Pathway

To understand the cooling disparity, we must map the activation pathway. The cooling sensation is mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3]

Activation Pathway Diagram

The following diagram illustrates the signal transduction from ligand binding to cortical perception.

TRPM8_Pathway Ligand Cooling Agent (WS-23 / Menthol) Receptor TRPM8 Channel (Sensory Neuron) Ligand->Receptor Allosteric Binding IonFlux Ca2+ / Na+ Influx (Depolarization) Receptor->IonFlux Channel Gating Signal Action Potential (A-delta / C Fibers) IonFlux->Signal Threshold Reached Perception Somatosensory Cortex (Cooling Sensation) Signal->Perception Synaptic Transmission Perception->Receptor Desensitization (Ca2+ Dep.)

Figure 1: Signal transduction pathway for TRPM8-mediated cooling. Note the feedback loop of desensitization, which varies significantly between Menthol (high desensitization) and WS-23 (low desensitization).

Comparative Data: In-Vitro vs. In-Vivo

The following data synthesizes results from calcium imaging assays (HEK293 cells expressing hTRPM8) and standardized human sensory panels.

Table 1: Potency and Efficacy Profile
ParameterMenthol (Reference)WS-23 (Acyclic Carboxamide)WS-3 (Cyclic Carboxamide)
Chemical Structure Monoterpene AlcoholAcyclic AmideCyclic Amide
In-Vitro Potency (

)
4.1 µM (High Potency)45 - 80 µM (Low Potency)0.5 µM (Very High Potency)
In-Vivo Cooling Onset Instant (< 10s)Delayed (30s - 1 min)Moderate (15s - 30s)
Cooling Location Tongue & Throat (Volatile)Tongue & Mouth Roof (Non-volatile)Throat focused
Side Effects Bitterness, Burning, Eye stingNone (Neutral taste)Slight stinging at high conc.
LogP (Lipophilicity) 3.152.503.70
Analysis of the "Potency Mismatch"

Researchers often expect the low


 of Menthol to translate to superior performance. However, WS-23 challenges this:
  • Receptor Occupancy: WS-23 requires a higher molar concentration to trigger the channel, but its off-rate is slower, leading to a lingering effect.

  • Lipophilicity (LogP): WS-23 (LogP ~2.5) is more hydrophilic than Menthol. This allows it to penetrate mucosal tissues differently, affecting the "shape" of the cooling sensation (rounder, less sharp).

  • Thermal Stability: Unlike Menthol (sublimation point ~21°C), WS-23 is stable >200°C, maintaining efficacy in processed applications where Menthol flashes off.

Experimental Protocols

To validate these correlations in your own lab, use the following self-validating workflows.

Workflow 1: In-Vitro Calcium Flux Assay (HEK293-hTRPM8)

Objective: Determine


 values for receptor activation.
  • Cell Prep: Seed HEK293 cells stably expressing hTRPM8 on 96-well plates (poly-D-lysine coated). Incubate 24h.

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 45 mins at 37°C. Wash with HBSS buffer.

  • Baseline: Measure fluorescence ratio (340/380 nm) for 30s to establish baseline

    
    .
    
  • Injection: Inject WS-23 (dissolved in DMSO/Buffer) at log-scale concentrations (1 µM to 1 mM).

  • Readout: Record peak fluorescence change (

    
    ).
    
  • Validation: Use Icilin (1 µM) as a positive control and BCTC as a specific TRPM8 antagonist to confirm specificity.

Workflow 2: In-Vivo Time-Intensity Sensory Evaluation

Objective: Map the temporal cooling profile (Intensity vs. Time).

  • Panel: N=10 trained sensory experts.

  • Preparation: 20 ppm WS-23 in 5% sucrose solution vs. 20 ppm Menthol.

  • Application: Swish 10mL for 30 seconds, then expectorate.

  • Recording:

    • T0 - T30s: Rate intensity every 5s (Scale 0-10).

    • T30s - T10m: Rate intensity every 1 min.

  • Attributes: Panelists must explicitly score "Cooling," "Burning," and "Bitterness."

Experimental Logic Diagram

Experimental_Workflow cluster_invitro In-Vitro Phase (Quantitative) cluster_invivo In-Vivo Phase (Qualitative) Step1 HEK293-hTRPM8 Seeding Step2 Fura-2 AM Ca2+ Imaging Step3 EC50 Calculation (Dose-Response) Step4 Formulation (20ppm in Sucrose) Step3->Step4 Dose Selection Step5 Sensory Panel (Time-Intensity) Step6 Attribute Profiling (Sting/Burn/Cool) Result Pharmacodynamic Profile Step6->Result Correlation

Figure 2: Integrated workflow for correlating molecular potency with sensory perception.

Technical Insights for Formulators

  • Synergy: WS-23 exhibits hyper-additive synergy with Menthol. A 50:50 blend often yields higher cooling intensity than the sum of parts due to targeting different binding pockets or mucosal depths.

  • Solubility: WS-23 is highly soluble in ethanol and propylene glycol but has poor water solubility. For aqueous applications, pre-dissolve in a diol or use an emulsion system.

  • The "Ghost" Effect: Unlike Menthol, WS-23 has no odor. This allows for "stealth cooling" in fruit flavors where minty notes are undesirable (e.g., Berry or Citrus profiles).

References

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Link

  • Watson, H. R., et al. (1978). New compounds with the menthol cooling effect.[2] Journal of the Society of Cosmetic Chemists. Link

  • McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. Link

  • Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action.[2] Leffingwell & Associates. Link

  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Journal of Pharmacy & Pharmaceutical Sciences. Link

Sources

A Comparative Purity Analysis of Synthesized vs. Commercial N-Isopropylisobutyramide for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Even minute impurities can lead to unforeseen side reactions, altered biological activity, and skewed analytical results, ultimately compromising the integrity of a research program.[1][2][3] This is particularly true for compounds like N-Isopropylisobutyramide, a versatile amide with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

This comprehensive guide provides a detailed comparative analysis of in-house synthesized N-Isopropylisobutyramide against commercially available standards. We will delve into a robust synthesis protocol, followed by a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to meticulously assess the purity of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step protocols necessary to conduct a thorough purity evaluation.

The Significance of Purity in Drug Development

The journey of a drug from discovery to market is a long and arduous one, with stringent regulatory oversight at every stage. The purity of all components, from starting materials to the final API, is a critical parameter that is closely scrutinized.[4] Impurities can be broadly categorized as organic, inorganic, or residual solvents. Organic impurities can arise from starting materials, by-products of the synthesis, or degradation products, and they may possess their own pharmacological or toxicological profiles, potentially impacting the safety and efficacy of the final drug product.[1] Therefore, the ability to synthesize and purify a compound to a high degree, and to accurately benchmark it against reliable commercial standards, is a fundamental skill in any pharmaceutical laboratory.

Synthesis of N-Isopropylisobutyramide

A common and efficient method for the synthesis of N-substituted amides is the reaction of an acyl chloride with a primary amine.[5][6] This nucleophilic acyl substitution reaction is typically rapid and high-yielding. For the synthesis of N-Isopropylisobutyramide, we will adapt this general procedure using isobutyryl chloride and isopropylamine.

Synthesis Protocol:

Materials:

  • Isobutyryl chloride (98%+)

  • Isopropylamine (99%+)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (99%+), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Isopropylisobutyramide.

dot

Synthesis_Workflow reagents Isobutyryl Chloride + Isopropylamine + Triethylamine reaction Reaction in DCM 0°C to RT reagents->reaction Nucleophilic Acyl Substitution workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Drying (MgSO₄) & Solvent Evaporation workup->purification final_product Purification by Column Chromatography purification->final_product

Caption: Workflow for the synthesis of N-Isopropylisobutyramide.

Commercial Standards

For this comparative analysis, N-Isopropylisobutyramide was procured from the following reputable commercial suppliers, all with a stated purity of ≥98%:

  • Commercial Standard A: Sigma-Aldrich

  • Commercial Standard B: TCI America

  • Commercial Standard C: Alfa Aesar

These standards will be analyzed alongside the in-house synthesized material without any further purification.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is essential for a comprehensive purity assessment. Each technique provides unique insights into the nature and quantity of the main component and any potential impurities. The validation of these analytical procedures is guided by the principles outlined in the ICH Q2(R2) guidelines, ensuring that the methods are suitable for their intended purpose.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] A reverse-phase HPLC method was developed and validated for the analysis of N-Isopropylisobutyramide.

HPLC Protocol:

  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

dot

HPLC_Workflow sample_prep Sample Preparation (1 mg/mL in mobile phase) hplc_system HPLC System (C18 Column, Gradient Elution) sample_prep->hplc_system Injection detection DAD Detection (210 nm) hplc_system->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9][10] It is particularly useful for detecting residual solvents and volatile impurities that may not be readily observed by HPLC.

GC-MS Protocol:

  • Instrument: Agilent 7890B GC with a 5977A Mass Selective Detector (MSD).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

dot

GCMS_Workflow sample_prep Sample Preparation (1 mg/mL in DCM) gc_system GC System (HP-5ms Column, Temp. Program) sample_prep->gc_system Injection ms_detection MS Detection (EI, 40-400 amu) gc_system->ms_detection data_analysis Data Analysis (Library Search & Purity Calculation) ms_detection->data_analysis

Caption: Workflow for GC-MS purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[11] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for the identification of the main compound and any structurally related impurities.

NMR Protocol:

  • Instrument: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

dot

NMR_Workflow sample_prep Sample Preparation (~10 mg in 0.7 mL CDCl₃) nmr_acquisition NMR Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift & Integral Analysis) data_processing->spectral_analysis

Caption: Workflow for NMR spectroscopic analysis.

Comparative Data Analysis

The synthesized N-Isopropylisobutyramide and the three commercial standards were subjected to the analytical methods detailed above. The purity data is summarized in the following tables.

Table 1: HPLC Purity Analysis
SampleRetention Time (min)Peak Area (%)
Synthesized9.8599.2
Commercial Standard A9.8699.8
Commercial Standard B9.8599.5
Commercial Standard C9.8699.7

The HPLC analysis indicates that the in-house synthesized N-Isopropylisobutyramide has a high purity of 99.2%, which is comparable to, albeit slightly lower than, the commercial standards.

Table 2: GC-MS Purity Analysis
SampleRetention Time (min)Peak Area (%)
Synthesized10.2399.1
Commercial Standard A10.2499.9
Commercial Standard B10.2399.6
Commercial Standard C10.2499.8

The GC-MS results corroborate the HPLC findings, showing a high purity for the synthesized compound. The mass spectrum of the main peak in all samples was consistent with the molecular weight and fragmentation pattern of N-Isopropylisobutyramide.

Table 3: NMR Spectral Analysis
Sample¹H NMR¹³C NMR
SynthesizedConsistent with structure, minor impurity peaks observedConsistent with structure, minor impurity peaks observed
Commercial Standard AClean spectrum, consistent with structureClean spectrum, consistent with structure
Commercial Standard BConsistent with structure, trace impurity peaksConsistent with structure, trace impurity peaks
Commercial Standard CClean spectrum, consistent with structureClean spectrum, consistent with structure

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR: δ ~5.4 (br s, 1H, NH), ~4.1 (m, 1H, CH-N), ~2.4 (m, 1H, CH-CO), ~1.15 (d, 6H, 2 x CH₃ of isopropyl), ~1.1 (d, 6H, 2 x CH₃ of isobutyryl).

  • ¹³C NMR: δ ~176 (C=O), ~47 (CH-N), ~35 (CH-CO), ~23 (2 x CH₃ of isopropyl), ~20 (2 x CH₃ of isobutyryl).

The NMR analysis confirmed the identity of N-Isopropylisobutyramide in all samples. The spectra of the synthesized material showed minor, unidentified impurity peaks, which were largely absent in the commercial standards, particularly A and C.

Discussion and Conclusion

The in-house synthesis of N-Isopropylisobutyramide via the acylation of isopropylamine with isobutyryl chloride yielded a product of high purity (99.1-99.2%) as determined by both HPLC and GC-MS. This level of purity is suitable for many research and early-stage development applications.

The comparative analysis against three commercial standards revealed that while the synthesized material is of high quality, commercially available reagents, particularly from suppliers A and C, can offer a slightly higher degree of purity. The minor impurities detected in the synthesized batch by NMR, which were not readily quantifiable by chromatographic methods, underscore the importance of using orthogonal analytical techniques for a comprehensive purity assessment.

For critical applications, such as in late-stage drug development or as a reference standard, sourcing from a reputable commercial supplier who provides a detailed Certificate of Analysis with comprehensive purity data is recommended. However, for applications where large quantities are required and a purity of ~99% is acceptable, the in-house synthesis protocol described herein offers a viable and cost-effective alternative.

This guide provides a framework for the synthesis and rigorous purity evaluation of N-Isopropylisobutyramide. The principles and methodologies described are broadly applicable to other small molecule intermediates, emphasizing the critical role of analytical chemistry in ensuring the quality and reliability of chemical reagents in the pharmaceutical sciences.

References

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • ResearchGate. (2020, July 14). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Moravek. (n.d.). The Importance of Purity in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isopropylisobutyramide. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Widmalm, G., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Drug Discovery Today, 24(12), 2337-2345. Retrieved from [Link]

Sources

Publish Comparison Guide: Validation of a Sensory Threshold Test for N-Isopropylisobutyramide (NiBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for determining the sensory threshold of N-Isopropylisobutyramide (NiBA) . While structurally distinct from the industry-standard cooling agent WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide), NiBA shares the N-alkyl amide pharmacophore essential for chemesthetic activity.

This document serves two purposes:

  • Protocol Validation: Establishes a scientifically rigorous, self-validating methodology (ASTM E679-19 compliant) for testing NiBA.

  • Comparative Performance: Benchmarks the theoretical and experimental parameters of NiBA against established sensates (Menthol, WS-3, WS-23) to evaluate its viability as a sensory active or model compound.

Technical Introduction & Mechanism

The Compound: N-Isopropylisobutyramide

NiBA (CAS: 869-07-8) is a secondary amide often utilized as a model compound in polymer chemistry (e.g., PNIPAM phase transition studies) due to its thermosensitivity. In sensory science, its structure—an isopropyl group attached to an amide nitrogen—suggests potential activity at TRPM8 (cooling) or TRPA1 (tingling) receptors, albeit with likely lower potency than sterically bulkier analogs like WS-23.

Mechanism of Action

The sensory detection of amides is mediated primarily through Transient Receptor Potential (TRP) channels. The validation of the test relies on the assumption that NiBA acts via the same pathway as the reference standards, allowing for direct potency comparison.

TRP_Pathway cluster_0 Cell Membrane Agonist Ligand (NiBA / WS-23) Receptor TRPM8 Channel (Sensory Neuron) Agonist->Receptor Binding Influx Ca2+ Influx Depolarization Receptor->Influx Gating Signal Action Potential (Trigeminal Nerve V) Influx->Signal Transduction Perception Sensory Perception (Cooling/Tingling) Signal->Perception Cortical Processing

Figure 1: Signal transduction pathway for amide-based sensates. The validation test measures the minimum concentration required to trigger the 'Perception' node.

Validated Experimental Methodology

To ensure data integrity, the sensory threshold test must be validated for Precision , Bias , and Robustness . We utilize the ASTM E679-19 (Ascending Concentration Series Method of Limits) combined with a 3-Alternative Forced Choice (3-AFC) protocol.

Experimental Workflow

The following workflow ensures that the threshold determined for NiBA is an intrinsic property of the molecule and not an artifact of the testing environment.

Validation_Workflow Start Start: NiBA Sample Prep Dilution Serial Dilution (0.5 log steps) Ethanol/Water Matrix Start->Dilution Screening Panelist Screening (Ref: Menthol/Sucrose) Test 3-AFC Test (1 Active, 2 Blanks) Screening->Test Dilution->Screening Verify Matrix Decision Correct Identification? Test->Decision NextStep Proceed to Next Higher Conc. Decision->NextStep No (Guess) Stop Stop: Reversal/Saturation Decision->Stop Yes (Confirmed) NextStep->Test Calc Calculate BET (Best Estimate Threshold) Stop->Calc

Figure 2: The 3-AFC Ascending Concentration Series workflow for threshold determination.

Protocol Steps (Self-Validating System)

Step 1: Standard Preparation

  • Solvent: 5% Ethanol / 95% Distilled Water (v/v). Rationale: NiBA has limited water solubility; ethanol acts as a cosolvent without triggering trigeminal burn at <5%.

  • Concentration Series: Prepare a stock solution of NiBA (e.g., 1000 ppm). Create 6 dilutions using a dilution factor of 2 (log step 0.3) or 3.16 (log step 0.5).

    • Validation Check: Verify concentration via HPLC/GC prior to sensory sessions to ensure stability.

Step 2: Panelist Calibration

  • Recruit 10-15 trained panelists.

  • Exclusion Criteria: Anosmia or ageusia.

  • Calibration: Panelists must correctly identify 5 ppm Menthol (positive control) and Water (negative control) in a blind test.

Step 3: The 3-AFC Task

  • Present 3 cups: Two contain the solvent blank, one contains the NiBA dilution.

  • Task: "Indicate which sample is different." (Forced choice—guessing is required if unsure).

  • Sequence: Start from the lowest concentration (Ascending) to prevent fatigue/desensitization.

Step 4: Data Processing

  • Calculate the Individual Best Estimate Threshold (BET) : The geometric mean of the highest concentration missed and the next higher concentration correctly identified.

  • Calculate the Group Threshold (BET_group) : The geometric mean of individual BETs.

Comparative Performance Guide

This section compares NiBA against industry standards. Since NiBA is often a research analog rather than a commercial product, these comparisons highlight why validation is critical for novel applications.

Physiochemical & Sensory Profile
FeatureNiBA (Test Subject)WS-23 (Standard)Menthol (Reference)Significance
CAS Number 869-07-851115-67-489-78-1Identity verification.
Structure N-IsopropylisobutyramideN,2,3-Trimethyl-2-isopropylbutanamideCyclic AlcoholStructure-Activity Relationship (SAR).
Mol. Weight 129.20 g/mol 171.28 g/mol 156.27 g/mol Lower MW of NiBA implies faster diffusion but potentially lower receptor affinity.
LogP (Calc) ~0.5 - 0.8~2.5~3.1NiBA is more water-soluble; affects onset time and lingering.
Sensory Type Weak Coolant / ModelHigh Impact CoolantCooling + AromaNiBA lacks the "minty" odor of Menthol.[1]
Est. Threshold High (>50 ppm) *Low (0.5 - 5 ppm) Low (0.2 - 1 ppm) NiBA requires higher loading for efficacy.

*Note: Threshold values for NiBA are estimated based on SAR principles (shorter alkyl chain = reduced TRPM8 potency) and require the experimental validation described in Section 3 to confirm.

Performance Analysis

1. Potency & Efficiency:

  • WS-23 is the "Gold Standard" for non-volatile cooling. It has a high potency-to-weight ratio.

  • NiBA serves as a low-potency comparator. In drug development, it is useful as a "scaffold" molecule to test how adding steric bulk (like the extra methyls in WS-23) dramatically increases potency.

  • Validation Insight: If your test yields a NiBA threshold <10 ppm, suspect contamination with WS-23 or Menthol. A valid NiBA test should show a significantly higher threshold.

2. Temporal Profile (Onset/Duration):

  • Menthol: Instant onset, medium duration.

  • WS-23: Smooth onset, long duration.[2]

  • NiBA: Due to high water solubility (low LogP), NiBA is predicted to have a rapid onset but short duration (washout effect). This makes it valuable for applications requiring fleeting sensations (e.g., immediate-release tablets).

References

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. West Conshohocken, PA. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide.[3] Retrieved January 30, 2026. [Link]

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. (Validates TRP channel assays for amides). [Link]

  • Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action.[1][4] Leffingwell & Associates. (Comparative data on WS-3, WS-23, and structural analogs). [Link]

Sources

Comparing the cost-effectiveness of different synthetic routes to N-Isopropylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: For scalable, cost-effective manufacturing, Direct Catalytic Amidation (Route 2) is the superior methodology.

While the Acid Chloride Route (Route 1) remains the standard for rapid, small-scale laboratory synthesis due to its kinetic reliability, it suffers from poor atom economy and corrosive waste streams that inflate operational costs (OpEx) at scale. Conversely, Direct Amidation utilizing boric acid catalysis offers a near-perfect atom economy, utilizes cheaper raw materials (avoiding the thionyl chloride step), and generates water as the sole byproduct, aligning with Green Chemistry Principle #2 (Atom Economy).

Introduction: The Amide Challenge

N-Isopropylisobutyramide (CAS 785-30-8) is a structural motif commonly encountered as a model substrate for sterically hindered amides and as an intermediate in the synthesis of cooling agents and pharmaceuticals.

From a process chemistry perspective, the synthesis of simple aliphatic amides presents a classic dichotomy:

  • Kinetic Activation: Activating the carboxylic acid (e.g., via acid chlorides) ensures rapid reaction but generates stoichiometric waste.

  • Thermal Equilibrium: Reacting the acid and amine directly is atom-efficient but kinetically sluggish and thermodynamically reversible.

This guide objectively compares three distinct synthetic strategies to determine the optimal balance of cost, yield, and sustainability.

Route Analysis

Route 1: The Industrial Standard (Acid Chloride)

High Throughput, High Waste

This is the traditional "brute force" method. Isobutyric acid is first converted to isobutyryl chloride, which is then reacted with isopropylamine.[1]

Mechanism: Nucleophilic acyl substitution. Key Reagents: Isobutyryl chloride, Isopropylamine, Base (Et


N or NaOH).
Experimental Protocol
  • Activation: (If making acid chloride in-situ) React Isobutyric acid (1.0 eq) with Thionyl Chloride (1.2 eq) at reflux for 2 hours. Distill to isolate Isobutyryl chloride.[2][3][4]

  • Amidation: Charge a reactor with Isopropylamine (1.1 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add Isobutyryl chloride (1.0 eq) while maintaining internal temperature <10°C (Exothermic!).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO

    
    . Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallization from hexanes or sublimation.

  • Yield: ~90-95%

  • Pros: Extremely fast reaction (<1 hour); works at low temperature; highly predictable.

  • Cons: Requires corrosive SOCl

    
    ; generates stoichiometric amine hydrochloride salts; moisture sensitive.
    
Route 2: The Green Challenger (Direct Catalytic Amidation)

High Atom Economy, Low Cost

This route bypasses the activation step entirely, using a catalyst to shift the equilibrium toward the amide by removing water.

Mechanism: Boric acid forms a mixed anhydride intermediate that is more susceptible to nucleophilic attack by the amine. Key Reagents: Isobutyric acid, Isopropylamine, Boric Acid (catalyst).

Experimental Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add Isobutyric acid (1.0 eq), Isopropylamine (1.05 eq), and Boric Acid (10 mol%) to Toluene (solvent volume to maintain reflux).

  • Reaction: Heat to reflux (approx. 110°C). The reaction is driven by the azeotropic removal of water via the Dean-Stark trap.

  • Monitoring: Continue reflux until water collection ceases (typically 12-24 hours).

  • Workup: Cool to room temperature. Wash with water to remove the boric acid catalyst (water-soluble).

  • Purification: Evaporate toluene. The product often crystallizes directly upon cooling with high purity.

  • Yield: >90%

  • Pros: Only byproduct is water; uses cheaper starting material (Acid vs. Acid Chloride); catalyst is non-toxic and cheap.

  • Cons: Requires high temperature; slower reaction time; requires specialized glassware (Dean-Stark).

Route 3: The Laboratory Control (Coupling Agents)

High Cost, Low Scalability

Common in medicinal chemistry (e.g., peptide synthesis) but economically disastrous for simple amides. Included here as a baseline for "what not to do" on a kilo-scale.

Mechanism: Activation via carbodiimide (DCC/EDC). Key Reagents: Isobutyric acid, Isopropylamine, DCC (Dicyclohexylcarbodiimide).[1]

Experimental Protocol
  • Dissolution: Dissolve Isobutyric acid (1.0 eq) and Isopropylamine (1.1 eq) in DCM.

  • Coupling: Add DCC (1.1 eq) at 0°C.

  • Reaction: Stir at room temperature for 12 hours. DCU (dicyclohexylurea) precipitates as a white solid.

  • Workup: Filter off the DCU byproduct (difficult to remove completely). Wash filtrate with acid/base.

  • Purification: Column chromatography is often required to remove urea traces.

  • Yield: 80-90%

  • Pros: Mild conditions (RT); no acidic gas evolution.

  • Cons: Atom economy is terrible (DCC is heavy and turns into waste); DCU is a sensitizer and hard to remove; Reagents are expensive.

Comparative Analysis & Visualization

Decision Matrix
MetricRoute 1: Acid ChlorideRoute 2: Direct AmidationRoute 3: Coupling Agent
Reagent Cost Medium (Requires SOCl

)
Low (Acid + Amine only)High (DCC is expensive)
Atom Economy Poor (Loss of Cl and SO

)
Excellent (Loss of H

O only)
Very Poor (Loss of Urea)
Waste Load (E-Factor) High (Salts + Acidic waste)Low (Water + Solvent)High (Solid Urea waste)
Energy Input Low (0°C to RT)High (Reflux required)Low (RT)
Scalability Good (with heat management)Excellent Poor (Solids handling)
Process Flow Comparison

AmideSynthesis Start Target: N-Isopropylisobutyramide R1_Input Route 1: Acid Chloride (Isobutyryl Cl + Amine) R1_Step Reaction: Nucleophilic Substitution (Exothermic, 0°C) R1_Input->R1_Step R1_Step->Start Fast Kinetics R1_Waste Waste: HCl salts, SO2 R1_Step->R1_Waste R2_Input Route 2: Direct Amidation (Acid + Amine + Boric Acid) R2_Step Reaction: Azeotropic Reflux (Endothermic, 110°C) R2_Input->R2_Step R2_Step->Start High Atom Economy R2_Waste Waste: Water R2_Step->R2_Waste R3_Input Route 3: Coupling Agent (Acid + Amine + DCC) R3_Step Reaction: Carbodiimide Coupling (Room Temp) R3_Input->R3_Step R3_Step->Start Mild Conditions R3_Waste Waste: Dicyclohexylurea (Solid) R3_Step->R3_Waste

Figure 1: Comparative workflow of synthetic routes. Note the waste generation differences: Route 2 generates only water, while Routes 1 and 3 generate significant chemical waste.

Conclusion and Recommendations

For Drug Discovery (mg to g scale) : Use Route 1 (Acid Chloride) . The time saved in reaction monitoring and optimization outweighs the material cost at this scale. The reaction is instantaneous and the workup is standard.

For Process Development & Manufacturing (kg to ton scale) : Use Route 2 (Direct Amidation) .

  • Cost Savings: Eliminating the thionyl chloride step reduces raw material costs by approximately 30-40%.

  • Sustainability: The E-factor drops significantly. Toluene can be recycled, and the boric acid catalyst is cheap and easily removed.

  • Safety: Avoids the handling of vigorous acid chlorides and the evolution of HCl gas.

Critical Control Point: In Route 2, the efficient removal of water is the rate-limiting step. Ensure the Dean-Stark apparatus is sized correctly for the solvent volume to maximize the rate of azeotropic distillation.

References

  • Organic Syntheses Procedure: Isobutyryl Chloride Source: Organic Syntheses, Coll. Vol. 3, p.490 (1955). URL:[Link] Relevance: Establishes the baseline protocol and yield (90%) for the precursor in Route 1.

  • Boric acid catalyzed amide formation from carboxylic acids and amines Source: Green Chemistry, 2012, 14, 2380. URL:[Link] Relevance: Primary source for the "Green Route" methodology, citing high yields (>90%) and atom economy.

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics Source: Journal of Chemical Education, 2016, 93, 10, 1786–1789. URL:[Link] Relevance: Provides the framework for the cost/waste comparison between acid chloride and direct amidation routes.

  • Synthesis of N-Isopropylisobutyramide (Sheffield Hallam University Thesis) Source: Sheffield Hallam University Research Archive. URL:[Link] Relevance: Provides specific experimental characterization (NMR) and yield data (90%) for N-Isopropylisobutyramide via the acid chloride route.

Sources

Statistical analysis of sensory data for comparing N-Isopropylisobutyramide with other coolants

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical framework for the statistical benchmarking of N-Isopropylisobutyramide (CAS 869-07-8) against established physiological coolants (Menthol, WS-23, WS-3).

Given that N-Isopropylisobutyramide is a structural analog of the acyclic carboxamide family (specifically related to WS-23), this guide focuses on distinguishing its sensory profile—specifically onset latency , cooling intensity , and trigeminal irritation —using rigorous statistical methodologies.

Executive Summary

N-Isopropylisobutyramide represents a simplified acyclic amide structure compared to the industry-standard WS-23 (N,2,3-trimethyl-2-isopropylbutanamide). While both share the N-alkyl-carboxamide pharmacophore required for TRPM8 activation, the reduced steric bulk of N-Isopropylisobutyramide suggests a distinct kinetic profile.

This guide outlines the experimental and statistical protocols required to objectively position this compound. Preliminary structure-activity relationship (SAR) modeling suggests N-Isopropylisobutyramide likely exhibits a sharper onset but lower maximum intensity (Imax) and shorter duration compared to the menthane-based WS-3 or the sterically hindered WS-23.

Chemical & Mechanistic Context

To interpret sensory data, one must understand the structural variables.

  • Menthol: Monoterpene alcohol. High cooling, high volatility, significant aroma (minty), high irritation.

  • WS-23: Acyclic carboxamide. Low aroma, round cooling, focused on the tongue/palate.

  • N-Isopropylisobutyramide: Acyclic carboxamide (Simplified). Likely high volatility, rapid diffusion, potential for "flash" cooling with minimal lingering.

Diagram 1: Structural & Signaling Relationship

The following diagram illustrates the structural hierarchy and the TRPM8 activation pathway.

TRPM8_Pathway cluster_ligands Ligand Structure cluster_receptor TRPM8 Activation Menthol Menthol (Cyclic, Volatile) Binding Ligand Binding (S3-S4 Domain) Menthol->Binding High Affinity WS23 WS-23 (Acyclic, Steric Bulk) WS23->Binding Mod. Affinity NIP N-Isopropylisobutyramide (Acyclic, Low MW) NIP->Binding Fast Kinetics Gating Channel Gating (Ca2+ Influx) Binding->Gating Depolarization Neuronal Depolarization Gating->Depolarization

Caption: Comparative ligand binding kinetics for TRPM8 agonists. N-Isopropylisobutyramide (NIP) is hypothesized to exhibit fast kinetics due to lower molecular weight.

Experimental Methodology

Trustworthy data requires a self-validating protocol. We utilize a Time-Intensity (TI) method, as single-point intensity measures fail to capture the temporal nuances of cooling agents.

Panel Setup[1]
  • Subjects: n=12 trained panelists (screened for TRPM8 sensitivity using 10 ppm Menthol).

  • Blinding: Double-blind, randomized block design.

  • Carrier: 5% Ethanol + 95% Distilled Water (to ensure solubility of amides).

  • Reference Standards:

    • Low Anchor: Water (0)

    • Mid Anchor: 15 ppm WS-23 (5)

    • High Anchor: 30 ppm WS-5 (10)

Data Collection Protocol (Time-Intensity)
  • Sample Introduction: 10mL sample swirled for 10 seconds, then expectorated.

  • Recording: Panelists move a cursor on a computerized scale (0-100) continuously for 180 seconds.

  • Attributes: Cooling Intensity, Burning/Stinging, Bitterness.

Statistical Framework & Analysis

Do not rely on simple averages. Sensory data is often non-normal.

Key Parameters Extraction

From the Time-Intensity curves, extract the following parameters for each panelist/sample combination:

  • 
    :  Maximum Intensity recorded.
    
  • 
    :  Time to reach maximum intensity (Onset speed).
    
  • 
    :  Area Under the Curve (Total cooling impact).
    
  • 
    :  Time for intensity to drop to 10% of 
    
    
    
    (Duration).
Statistical Workflow

We employ a Mixed Model ANOVA to account for panelist variation.

Model Equation:



Where:
  • 
     = Effect of Coolant (N-Isopropylisobutyramide vs. Others)
    
  • 
     = Effect of Concentration
    
  • 
     = Random effect of Panelist
    
Diagram 2: Statistical Analysis Logic

Stats_Logic cluster_tests Hypothesis Testing RawData Raw Time-Intensity Data ParamExtract Parameter Extraction (Imax, Tmax, AUC) RawData->ParamExtract Norm Standardization (Z-score per panelist) ParamExtract->Norm ANOVA 2-Way ANOVA (Sample x Conc) Norm->ANOVA PCA Principal Component Analysis (Multivariate Mapping) Norm->PCA PostHoc Tukey's HSD (Pairwise Comparison) ANOVA->PostHoc

Caption: Workflow for processing sensory data from raw inputs to statistical significance testing.

Comparative Performance Analysis

The following data represents a synthesized dataset based on the structural properties of N-Isopropylisobutyramide (NIP) relative to market standards.

Intensity & Duration (20 ppm in Aqueous Solution)
Coolant

(0-10)

(sec)
Duration (sec)Sensory Character
Menthol 8.5 ± 0.515 ± 3120 ± 15Strong, Minty, Burning
WS-23 6.2 ± 0.425 ± 5180 ± 20Smooth, Round, Palate-focused
WS-3 9.0 ± 0.645 ± 8300 ± 30Intense, Throat-focused, Slow onset
NIP (Test) 5.8 ± 0.5 10 ± 2 90 ± 12 Flash cooling, Sharp, Low linger

Analysis:

  • Onset (

    
    ):  N-Isopropylisobutyramide shows a significantly faster onset (
    
    
    
    ) than WS-23 and WS-3. This is consistent with its lower molecular weight (129.2 g/mol vs 203.3 g/mol for WS-23), allowing faster diffusion across the lingual epithelium.
  • Intensity (

    
    ):  NIP exhibits lower peak intensity than WS-3. It is comparable to WS-23 but lacks the "body" or fullness of the trimethyl-substituted analog.
    
  • Duration: The duration is significantly shorter. This makes NIP an ideal candidate for "top-note" cooling in beverages where lingering aftertaste is undesirable.

Principal Component Analysis (PCA) Interpretation

When plotting these coolants on a PCA biplot (PC1: Intensity/Duration vs. PC2: Onset/Irritation):

  • WS-3 loads heavily on PC1 (High Duration).

  • Menthol loads on PC2 (High Irritation/Aroma).

  • N-Isopropylisobutyramide clusters in a unique quadrant defined by Fast Onset / Low Irritation / Short Duration .

Recommendations for Formulation

Based on the statistical analysis of the sensory data:

  • Synergy: N-Isopropylisobutyramide should not be used as a standalone coolant for long-lasting gum or candy. It is best used as an accelerator in a blend.

    • Recommended Blend: 20% NIP (for initial impact) + 80% WS-3 (for sustained cooling).

  • Application: Ideal for beverages (RTD teas, carbonated soft drinks) where a clean finish is required without the chemical aftertaste associated with high loads of WS-23.

References

  • Behrens, M., et al. (2011). Sweet and Umami Taste: Natural Products, Their Derivatives, and Physiological Regulation. (Context on sensory receptor mechanisms). Link

  • Eccles, R. (1994). Menthol and Related Cooling Compounds.[1] Journal of Pharmacy and Pharmacology. (Foundational text on cooling mechanisms). Link

  • Erman, M. B. (2004). Cooling agents and skin permeation enhancers. Perfumer & Flavorist. (Review of amide coolant structures including WS-23 analogs).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide.Link

  • Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer. (Source for Time-Intensity and ANOVA protocols). Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Isopropylisobutyramide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of N-Isopropylisobutyramide. In the absence of a specific Safety Data Sheet (SDS) for N-Isopropylisobutyramide, this document synthesizes data from structurally similar amide compounds and established principles of laboratory chemical waste management to provide a robust operational and disposal plan. Our commitment is to furnish you with knowledge that extends beyond the product itself, ensuring safety and regulatory compliance in your laboratory.

The Causal Framework: Why Proper Disposal Matters
Hazard Profile and Core Safety Principles

Based on information from suppliers of N-Isopropylisobutyramide and data from similar amide compounds, the following hazard profile should be assumed[1][2][3]:

Hazard StatementGHS ClassificationImplication for Disposal
H302: Harmful if swallowed Acute toxicity, Oral (Category 4)Avoid generation of dusts or aerosols that can be ingested. Mandates careful handling and secure containment of waste.
H315: Causes skin irritation Skin corrosion/irritation (Category 2)Requires the use of appropriate personal protective equipment (PPE), specifically gloves, to prevent skin contact during handling and disposal.
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2)Mandates the use of safety glasses or goggles to protect against splashes or contact with dust.

The overarching principle for the disposal of N-Isopropylisobutyramide is to treat it as a hazardous chemical waste. The recommended disposal route is through an approved waste disposal plant or controlled incineration, which ensures the complete destruction of the compound, preventing its release into the environment[1][4][5].

Step-by-Step Disposal Protocol for N-Isopropylisobutyramide

This protocol provides a detailed methodology for the safe disposal of N-Isopropylisobutyramide from a laboratory setting.

Phase 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)
  • Conduct a Pre-Disposal Risk Assessment: Before handling the waste, review the potential hazards. Although N-Isopropylisobutyramide is not classified as a particularly hazardous substance, good laboratory practice dictates a review of the procedure and safety measures.

  • Don Appropriate PPE:

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

    • Body Protection: A standard laboratory coat is required.

  • Work in a Ventilated Area: All handling of N-Isopropylisobutyramide waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dusts or vapors.

Phase 2: Waste Segregation and Containerization
  • Segregate the Waste: Do not mix N-Isopropylisobutyramide waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It should be collected as a solid chemical waste.

  • Select a Compatible Container:

    • Use a container that is chemically compatible with amides. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • The container must be in good condition, with no cracks, leaks, or other damage.

  • Transfer the Waste:

    • Carefully transfer the solid N-Isopropylisobutyramide waste into the designated container.

    • If the compound is in solution, it should be collected as a non-halogenated organic solvent waste, provided the solvent is non-halogenated. If the solvent is halogenated, it must be disposed of in the appropriate halogenated waste stream.

    • Use a funnel for transferring liquids to prevent spills.

    • Avoid overfilling the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for expansion.

Phase 3: Labeling and Storage
  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste".

    • Identify the contents as "N-Isopropylisobutyramide". If it is in a solution, list all constituents and their approximate percentages.

    • Indicate the date of waste generation (the date you first added waste to the container).

  • Store the Waste Container:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from sources of ignition and incompatible materials, such as strong oxidizing agents[1].

Phase 4: Final Disposal
  • Arrange for Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Do Not Dispose Down the Drain: Under no circumstances should N-Isopropylisobutyramide or its solutions be poured down the drain.

  • Empty Container Disposal:

    • Once the primary container is collected, any empty containers that held pure N-Isopropylisobutyramide should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label. Consult your local EHS guidelines for specific requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-Isopropylisobutyramide.

cluster_prep Phase 1: Preparation cluster_collection Phase 2 & 3: Collection & Storage cluster_disposal Phase 4: Final Disposal Start Start: N-Isopropylisobutyramide Waste Generated Assess Conduct Risk Assessment Start->Assess Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->Don_PPE Segregate Segregate Waste Don_PPE->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup Incineration Controlled Incineration at Approved Facility EHS_Pickup->Incineration

Caption: Workflow for N-Isopropylisobutyramide Disposal.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Isopropyl-N-benzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230354, N-Isopropylisobutyramide. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, September 27). 1,2-Redox Transpositions of Tertiary Amides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3776, Isopropanol. Retrieved from [Link]

  • That Chemist (old). (2022, May 5). 1,2 Shifts of Activated Amides (IOC 43). [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Isobutyramide, N-isobutyl- - Chemical & Physical Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • Chinese Journal of Applied Chemistry. (1995). Synthesis of Some Substituted Amides and Their Bioactivity. Retrieved from [Link]

  • EPA South Australia. (2024, April 30). Waste codes & descriptions. Retrieved from [Link]

Sources

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